Tegaserod
Beschreibung
Eigenschaften
IUPAC Name |
1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBKZGMPCYNSLU-RGVLZGJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145158-71-0 | |
| Record name | Tegaserod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEGASEROD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/458VC51857 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Intracellular Cascades of 5-HT4 Receptor Activation by Tegaserod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin 4 (5-HT4) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key regulator of gastrointestinal motility and secretion. Tegaserod, a partial agonist at the 5-HT4 receptor, has been a subject of extensive research for its therapeutic potential in motility disorders. This technical guide provides an in-depth exploration of the downstream signaling pathways initiated by the activation of the 5-HT4 receptor, with a specific focus on the molecular mechanisms engaged by this compound. We will delve into the canonical Gs-cAMP-PKA pathway and the non-canonical, G protein-independent signaling cascades, presenting quantitative data on this compound's receptor interactions and detailed protocols for key experimental assays.
Introduction to the 5-HT4 Receptor and this compound
The 5-HT4 receptor is primarily coupled to the stimulatory G protein, Gs. Its activation plays a crucial role in modulating neuronal activity and smooth muscle function, particularly within the gastrointestinal tract.[1] this compound is an aminoguanidine indole derivative of serotonin that acts as a selective, partial agonist for the 5-HT4 receptor.[2] Its promotility effects stem from the stimulation of the peristaltic reflex and intestinal secretion.[2] Beyond its agonistic activity at the 5-HT4 receptor, this compound also exhibits antagonist activity at the 5-HT2B receptor.[3]
Quantitative Analysis of this compound's Receptor Interactions
The affinity and potency of this compound at the 5-HT4 and 5-HT2B receptors have been quantified in various in vitro studies. The following table summarizes key quantitative data for this compound's interaction with human recombinant receptors.
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| Binding Affinity (pKi) | 5-HT4(c) | 8.4 ± 0.1 | HEK-293 | [4] |
| 5-HT2B | 8.4 ± 0.1 | CHO-K1 | ||
| 5-HT2A | 7.5 | CHO-K1 | ||
| 5-HT2C | 7.0 | CHO-K1 | ||
| Functional Potency (pEC50) | 5-HT4(c) (cAMP accumulation) | 8.6 ± 0.2 | HEK-293 | |
| Functional Antagonism (pA2) | 5-HT2B (inhibition of 5-HT-mediated contraction) | 8.3 | Rat isolated stomach fundus |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pKi value indicates a higher binding affinity. A higher pEC50 value indicates a greater potency.
Downstream Signaling Pathways of the 5-HT4 Receptor
Activation of the 5-HT4 receptor by an agonist like this compound initiates a cascade of intracellular events through both canonical and non-canonical signaling pathways.
The Canonical Gs/cAMP/PKA Signaling Pathway
The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.
-
Activation of Adenylyl Cyclase: Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Activation of Protein Kinase A (PKA): The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: Activated PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
Figure 1: Canonical Gs/cAMP/PKA signaling pathway of the 5-HT4 receptor.
Non-Canonical Src-Dependent ERK Signaling Pathway
Recent evidence has revealed that the 5-HT4 receptor can also signal through a G protein-independent pathway involving the tyrosine kinase Src, leading to the activation of the Extracellular signal-Regulated Kinase (ERK).
-
Direct Activation of Src: The 5-HT4 receptor can directly interact with and activate Src kinase. This interaction appears to be independent of G protein activation and β-arrestin recruitment.
-
Activation of the MAPK/ERK Cascade: Activated Src then initiates a phosphorylation cascade that leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.
-
Cellular Effects: The activation of ERK can influence a variety of cellular processes, including gene expression, cell proliferation, and differentiation.
Figure 2: Non-canonical Src-dependent ERK signaling of the 5-HT4 receptor.
Receptor Desensitization: Role of GRKs and β-Arrestins
Prolonged or repeated agonist stimulation of the 5-HT4 receptor can lead to desensitization, a process that attenuates the receptor's signaling response. This is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
-
GRK-mediated Phosphorylation: Upon agonist binding, GRKs are recruited to the receptor and phosphorylate specific serine and threonine residues in its intracellular domains.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestins. The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, thereby uncoupling it from downstream signaling. β-arrestins can also act as scaffolds for other signaling proteins, initiating their own signaling cascades.
Figure 3: 5-HT4 receptor desensitization pathway mediated by GRKs and β-arrestins.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream signaling of the 5-HT4 receptor in response to this compound.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP, a direct measure of Gs protein activation.
Materials:
-
HEK-293 cells stably expressing the human 5-HT4 receptor.
-
Cell culture medium (e.g., DMEM) with supplements.
-
Phosphate-buffered saline (PBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay kit).
-
384-well white opaque microplates.
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaScreen signal.
Protocol:
-
Cell Culture: Culture the HEK-293-5HT4R cells to approximately 70-80% confluency.
-
Cell Preparation:
-
Wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in stimulation buffer to the desired concentration (e.g., 3000 cells/well).
-
-
Assay Procedure:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 5 µL of this compound or control compound at various concentrations.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a compatible plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Figure 4: Experimental workflow for the cAMP accumulation assay.
Western Blot for ERK Phosphorylation
This method is used to detect the phosphorylation and therefore activation of ERK in response to 5-HT4 receptor stimulation.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., primary neurons or HEK-293 cells).
-
Serum-free cell culture medium.
-
This compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment:
-
Seed cells and grow to desired confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at various concentrations and for different time points (e.g., 5 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the phospho-ERK antibody.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
Figure 5: Experimental workflow for Western blot analysis of ERK phosphorylation.
Co-Immunoprecipitation (Co-IP) of 5-HT4 Receptor and Src
This technique is used to demonstrate a direct physical interaction between the 5-HT4 receptor and Src kinase.
Materials:
-
Cells co-expressing tagged versions of the 5-HT4 receptor and Src.
-
This compound.
-
Co-IP lysis buffer (non-denaturing).
-
Antibody specific to the tag on the 5-HT4 receptor (for immunoprecipitation).
-
Protein A/G agarose or magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibody specific to Src (for Western blot detection).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the antibody against the 5-HT4 receptor tag overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against Src to detect its presence in the immunoprecipitated complex.
-
Figure 6: Experimental workflow for Co-Immunoprecipitation of 5-HT4R and Src.
Conclusion
This compound's therapeutic effects are mediated through the activation of 5-HT4 receptor downstream signaling pathways. The canonical Gs/cAMP/PKA pathway is a primary driver of its prokinetic actions. Additionally, the non-canonical, Src-dependent activation of the ERK pathway represents an alternative signaling route that may contribute to the diverse physiological effects of 5-HT4 receptor agonists. Understanding these intricate signaling networks and the experimental methodologies to probe them is crucial for the continued development of targeted and effective therapies for gastrointestinal motility disorders. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Tegaserod's Antagonistic Dance with the 5-HT2B Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro 5-HT2B receptor antagonist activity of tegaserod, a drug primarily known for its 5-HT4 receptor agonism in the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Analysis of this compound's 5-HT2B Receptor Antagonism
This compound exhibits a significant binding affinity for the human 5-HT2B receptor, with a potency that is notably comparable to its affinity for its primary target, the 5-HT4 receptor.[3][4] This dual activity has been a subject of scientific inquiry, particularly concerning its contribution to the overall clinical profile of the drug.
Table 1: Binding Affinity of this compound at Human 5-HT Receptors
| Receptor Subtype | Mean pKi (± S.D.) | Binding Affinity (Ki) | Cell Line | Reference |
| 5-HT2B | 8.4 ± 0.1 | 4 nM | CHO-K1 | [3] |
| 5-HT2A | 7.5 | 32 nM | CHO-K1 | |
| 5-HT2C | 7.0 | 100 nM | CHO-K1 | |
| 5-HT4(c) | 8.4 ± 0.1 | 4 nM | HEK-293 |
pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound
| Assay | Parameter | Value | Tissue/Cell Model | Reference |
| 5-HT-mediated Contraction | pA2 | 8.3 | Rat isolated stomach fundus | |
| α-Me-5-HT Potentiation of Contractions | pA2 | 6.9 ± 0.2 | Human colon longitudinal muscle strips |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
The following sections detail the methodologies employed in key in vitro studies to characterize the 5-HT2B antagonist activity of this compound.
Radioligand Binding Assays
These assays determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for the human 5-HT2B receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2B receptor.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-5-HT) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of the Radioligand Binding Assay Workflow:
Caption: Workflow for Radioligand Binding Assay.
Functional Antagonism Assays
These assays measure the ability of a compound to block the functional response induced by an agonist at a specific receptor.
Objective: To determine the functional antagonist potency of this compound at the native 5-HT2B receptor.
Protocol:
-
Tissue Preparation: The stomach fundus is isolated from a rat and cut into longitudinal muscle strips. These strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Agonist Response: A cumulative concentration-response curve to a 5-HT2B receptor agonist (e.g., 5-HT or the selective agonist BW 723C86) is established to measure the contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a defined period.
-
Shifted Agonist Response: A second concentration-response curve to the agonist is generated in the presence of this compound.
-
Data Analysis: The antagonist potency (pA2 value) is calculated from the rightward shift of the agonist concentration-response curve caused by the antagonist.
Objective: To assess the antagonist activity of this compound at the native human 5-HT2B receptor.
Protocol:
-
Tissue Procurement: Longitudinal muscle strips are obtained from human colonic tissue with informed consent and ethical approval.
-
Tissue Mounting: The strips are mounted in organ baths for isometric tension recording.
-
Electrical Field Stimulation: Neurally-mediated contractions are induced by electrical field stimulation.
-
Agonist Potentiation: The ability of a 5-HT2B agonist (α-Me-5-HT) to potentiate these contractions is determined.
-
Antagonist Evaluation: The experiment is repeated in the presence of varying concentrations of this compound to determine its ability to block the agonist-induced potentiation.
-
Data Analysis: The pA2 value is calculated to quantify the antagonist potency of this compound.
Diagram of the Functional Antagonism Assay Workflow:
Caption: Workflow for Functional Antagonism Assay.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 protein pathway.
Mechanism of Action:
-
Agonist Binding: An agonist (e.g., serotonin) binds to the 5-HT2B receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 protein.
-
Phospholipase C Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: The activation of these downstream signaling cascades leads to various cellular responses, including smooth muscle contraction and cell proliferation.
This compound's Role: As an antagonist, this compound binds to the 5-HT2B receptor but does not activate the downstream signaling cascade. Instead, it competitively blocks the binding of agonists like serotonin, thereby inhibiting their effects.
Diagram of the 5-HT2B Receptor Signaling Pathway:
Caption: 5-HT2B Receptor Gq Signaling Pathway.
Conclusion
The in vitro evidence robustly demonstrates that this compound is a potent antagonist at the 5-HT2B receptor, with a binding affinity equivalent to its primary 5-HT4 receptor target. This antagonist activity has been functionally confirmed in both animal and human tissue preparations. For researchers and drug development professionals, understanding this dual pharmacology is crucial for a complete characterization of this compound's mechanism of action and for informing the development of future compounds with desired selectivity profiles. The detailed protocols and pathway visualizations provided in this guide serve as a foundational resource for further investigation into the complex pharmacology of this compound and the role of the 5-HT2B receptor in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacology of Tegaserod Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod maleate is a selective serotonin 5-HT₄ receptor partial agonist that has been investigated for the management of gastrointestinal motility disorders, primarily irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the study of gastrointestinal motility and the development of novel therapeutics.
Mechanism of Action
This compound's primary mechanism of action is the partial agonism of serotonin 5-HT₄ receptors. Activation of these receptors in the gastrointestinal tract is believed to stimulate the peristaltic reflex and intestinal secretion, as well as inhibit visceral sensitivity.[1] This stimulation is thought to be mediated through the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP) from sensory neurons.[1][2]
In addition to its activity at the 5-HT₄ receptor, this compound also acts as a potent antagonist at the 5-HT₂B receptor.[3][4] While its affinity for the 5-HT₂B receptor is comparable to its affinity for the 5-HT₄ receptor, the clinical significance of this antagonist activity is still under investigation. This compound has also been shown to have moderate affinity for 5-HT₁ receptors and no appreciable affinity for 5-HT₃ or dopamine receptors.
Signaling Pathway
The activation of 5-HT₄ receptors by this compound initiates a downstream signaling cascade, primarily through the Gαs protein and subsequent activation of adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA can then phosphorylate various intracellular targets, ultimately leading to the modulation of neuronal excitability and neurotransmitter release.
Figure 1: this compound's primary signaling cascade via the 5-HT₄ receptor.
Pharmacodynamics
Receptor Binding Affinity
The binding affinity of this compound to various serotonin receptors has been characterized in preclinical studies. The following table summarizes the reported pKi values, which represent the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Species | pKi (mean ± SEM) | Reference |
| Human 5-HT₄(c) | Recombinant | 8.4 ± 0.1 | |
| Human 5-HT₂B | Recombinant | 8.4 ± 0.1 | |
| Human 5-HT₂A | Recombinant | 7.5 | |
| Human 5-HT₂C | Recombinant | 7.0 |
In Vitro Functional Activity
The functional activity of this compound has been assessed in various in vitro assays. The following table summarizes key parameters such as pEC₅₀ (negative logarithm of the half-maximal effective concentration) for agonistic activity and pA₂ (negative logarithm of the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response) for antagonistic activity.
| Assay | Tissue/Cell Line | Species | Parameter | Value (mean) | Reference |
| cAMP Accumulation | HEK-293 cells (human 5-HT₄(c) receptor) | Human | pEC₅₀ | 8.6 | |
| Relaxation | Rat isolated oesophagus | Rat | pEC₅₀ | 8.2 | |
| Contraction | Guinea-pig isolated colon | Guinea-pig | pEC₅₀ | 8.3 | |
| Inhibition of 5-HT-mediated contraction | Rat isolated stomach fundus | Rat | pA₂ | 8.3 |
In Vivo Pharmacodynamic Effects
-
Gastrointestinal Motility: In vivo studies have consistently demonstrated that this compound enhances basal motor activity and normalizes impaired motility throughout the gastrointestinal tract. In dogs, this compound has been shown to increase intestinal and colonic motility and transit.
-
Visceral Sensitivity: this compound has been shown to moderate visceral sensitivity. In animal models of visceral hypersensitivity, this compound increased the pain threshold to noxious stimuli, such as colorectal distension.
Pharmacokinetics
| Species | Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Rat | IV | - | - | - | - | ~2 | - | |
| Rat | PO | - | - | - | - | - | ~30 | |
| Dog | IV | - | - | - | - | ~7 | - | |
| Dog | PO | - | ~1 | - | - | ~11 | ~10 |
Note: Dashes (-) indicate that specific data was not found in the reviewed literature. The provided data is a compilation from multiple sources and may not be from a single head-to-head study.
Safety Pharmacology
A core battery of safety pharmacology studies is essential to evaluate the potential adverse effects of a drug candidate on vital organ systems. While specific quantitative data for this compound in these assays are not extensively published, the general methodologies for such studies are well-established.
Cardiovascular System
-
hERG Assay: An in vitro assay to assess the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential for QT interval prolongation. A specific IC₅₀ value for this compound in a hERG assay was not identified in the reviewed literature.
-
Telemetry in Dogs: In vivo cardiovascular safety is often assessed in conscious, telemetered dogs to monitor electrocardiogram (ECG) parameters, heart rate, and blood pressure. While it is stated that this compound has been shown to be safe in toxicity studies, specific results from a dedicated cardiovascular telemetry study were not found.
Central Nervous System (CNS)
-
Irwin Test or Functional Observational Battery (FOB) in Rats: These are comprehensive behavioral and physiological screening methods used to detect potential CNS effects of a test compound. Specific results from an Irwin test or FOB for this compound were not identified in the reviewed literature.
Respiratory System
-
Whole-Body Plethysmography in Rats: This non-invasive technique is used to measure respiratory parameters such as respiratory rate, tidal volume, and minute volume in conscious animals. Specific results from a respiratory safety pharmacology study for this compound were not found.
Experimental Protocols
Radioligand Binding Assays
Figure 2: General workflow for a radioligand binding assay.
Methodology: Radioligand binding studies for this compound were typically performed using membranes from cell lines (e.g., HEK-293 or CHO) stably transfected with the human receptor of interest. Membranes were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of a competing non-labeled ligand. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by scintillation counting. The IC₅₀ values were determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
In Vivo Gastrointestinal Motility Studies
Figure 3: A typical workflow for an in vivo gastrointestinal motility study.
Methodology: Animal models, such as rats or dogs, were typically fasted overnight before the experiment. Animals were then administered this compound or vehicle control, often via oral gavage or intraperitoneal injection. After a set period, a non-absorbable marker (e.g., charcoal meal or colored beads) was administered. At a predetermined time point, the animals were euthanized, and the gastrointestinal tract was carefully excised. The distance traveled by the marker was measured to determine parameters such as gastric emptying and small intestinal transit.
Visceral Hypersensitivity Model
Figure 4: Workflow for a visceral hypersensitivity model in rats.
Methodology: Visceral hypersensitivity was often induced in rats during the neonatal period through mild, repeated colorectal irritation. Once the animals reached adulthood, a balloon catheter was inserted into the colorectum. The visceromotor response, typically quantified as the abdominal withdrawal reflex score, was measured in response to graded colorectal distension. This compound or a vehicle was administered before the distension protocol to assess its effect on visceral sensitivity.
Conclusion
This compound maleate is a 5-HT₄ receptor partial agonist with additional antagonist activity at the 5-HT₂B receptor. Preclinical studies have demonstrated its prokinetic effects on the gastrointestinal tract and its ability to modulate visceral sensitivity. While the pharmacodynamic profile of this compound is well-characterized, a comprehensive and directly comparable preclinical pharmacokinetic dataset across multiple species is not fully available in the public domain. Similarly, detailed quantitative results from dedicated safety pharmacology studies are not extensively published. This technical guide provides a consolidated overview of the available preclinical data on this compound, which can serve as a valuable resource for researchers in the field of gastrointestinal pharmacology and drug development. Further research to fill the existing data gaps would be beneficial for a more complete understanding of the preclinical profile of this compound.
References
- 1. Review article: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi‐mechanistic modelling platform to assess cardiac contractility and haemodynamics in preclinical cardiovascular safety profiling of new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional observational battery and modified Irwin test as global neurobehavioral assessments in the rat: Pharmacological validation data and a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
Tegaserod's Modulation of the Gut-Brain Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegaserod, a selective serotonin-4 (5-HT4) receptor partial agonist, has demonstrated efficacy in the management of irritable bowel syndrome with constipation (IBS-C). Its therapeutic effects are intrinsically linked to its modulation of the gut-brain axis, a complex bidirectional communication network between the gastrointestinal tract and the central nervous system. This technical guide provides an in-depth analysis of this compound's mechanism of action on gut-brain axis signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neurogastroenterology and the development of novel therapeutics for disorders of gut-brain interaction.
Introduction
The gut-brain axis is a sophisticated system of communication involving neural, endocrine, and immune pathways. Serotonin (5-HT), a key neurotransmitter in this axis, is predominantly produced in the gut and plays a crucial role in regulating gastrointestinal motility, secretion, and visceral sensation.[1][2][3] this compound exerts its effects by targeting the 5-HT4 receptor, a G-protein coupled receptor expressed on various cells within the gastrointestinal tract, including enteric neurons.[4][5] By acting as a partial agonist at this receptor, this compound initiates a cascade of signaling events that ultimately influence both local gut function and the perception of visceral stimuli in the central nervous system.
Quantitative Data on this compound's Pharmacodynamics
The following tables summarize key quantitative data regarding this compound's interaction with serotonin receptors, its clinical efficacy in IBS-C, and its effects on gastrointestinal physiology.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi (mean ± SD) | Reference(s) |
| 5-HT4(c) | Human | 8.4 ± 0.1 | |
| 5-HT2B | Human | 8.4 ± 0.1 | |
| 5-HT2A | Human | 7.5 | |
| 5-HT2C | Human | 7.0 |
Table 2: Clinical Efficacy of this compound in Women with IBS-C (6 mg b.i.d.)
| Endpoint | This compound Responder Rate | Placebo Responder Rate | Odds Ratio (95% CI) | P-value | Reference(s) |
| Overall IBS-C Symptom Relief (Month 1) | 43.3% | 35.9% | 1.37 (1.18, 1.59) | <0.001 | |
| Satisfactory Relief (≥3 of 4 weeks) | 43.3% | 28.9% | 1.90 (1.19, 3.05) | <0.008 |
Table 3: Effect of this compound on Gastrointestinal Transit
| Transit Parameter | Effect of this compound (6 mg b.i.d.) | P-value | Reference(s) |
| Gastric Emptying | Significantly accelerated | <0.05 | |
| Small Bowel Transit Time | Significantly accelerated | <0.0001 | |
| Colonic Transit Time | Significantly accelerated | <0.0001 |
Table 4: Effect of this compound on Visceral Hypersensitivity in a Rat Model
| Parameter | Treatment Group | Mean Reduction | P-value | Reference(s) |
| Abdominal Wall Reflex (AWR) Score | This compound (1.0 mg/kg) | Significant inhibition vs. saline | <0.01 | |
| c-Fos Expression in Anterior Cingulate Cortex | This compound (1.0 mg/kg) | 58% reduction vs. saline | <0.01 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the gut-brain axis.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol is a representative method for determining the binding affinity of a compound like this compound to the 5-HT4 receptor.
-
Objective: To quantify the affinity of this compound for the 5-HT4 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a suspension of cell membranes in binding buffer.
-
In a 96-well plate, add the membrane suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
In Vitro Acetylcholine Release Assay from Enteric Neurons
This protocol describes a method to measure the effect of this compound on acetylcholine (ACh) release from enteric neurons.
-
Objective: To determine if this compound stimulates the release of acetylcholine from myenteric plexus neurons.
-
Materials:
-
Longitudinal muscle-myenteric plexus (LMMP) preparations from guinea pig ileum.
-
Krebs solution.
-
[3H]-choline for preloading.
-
This compound at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Dissect LMMP strips and incubate them with [3H]-choline to label the acetylcholine stores.
-
Wash the strips to remove excess [3H]-choline.
-
Mount the strips in an organ bath and perfuse with Krebs solution.
-
Collect fractions of the perfusate at regular intervals to measure basal [3H]-ACh release.
-
Stimulate the strips with this compound at different concentrations and continue to collect perfusate fractions.
-
Measure the radioactivity in the collected fractions using a scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [3H]-ACh for each collection period.
-
Compare the release of [3H]-ACh in the presence of this compound to the basal release to determine the stimulatory effect.
-
Antroduodenal Manometry in Humans
This protocol outlines the procedure for assessing the effect of this compound on upper gastrointestinal motility in humans.
-
Objective: To measure the effect of this compound on antral and duodenal motor activity.
-
Materials:
-
A multi-lumen manometry catheter with pressure sensors.
-
A data acquisition system.
-
This compound (e.g., 6 mg oral dose).
-
Standardized meal.
-
-
Procedure:
-
After an overnight fast, a manometry catheter is passed through the nose into the stomach and positioned in the antrum and duodenum under fluoroscopic guidance.
-
A baseline recording of fasting motor activity (migrating motor complex) is obtained for a defined period.
-
This compound or placebo is administered orally.
-
Recording of motor activity continues to assess the drug's effect on fasting motility.
-
A standardized meal is given, and postprandial motor activity is recorded for a further period.
-
-
Data Analysis:
-
Analyze the manometry tracings to determine parameters such as the frequency and amplitude of contractions, and the motility index in the antrum and duodenum.
-
Compare these parameters before and after this compound administration and between the this compound and placebo groups.
-
c-Fos Immunohistochemistry for Neuronal Activation in the Brain
This protocol is a representative method to identify brain regions activated in response to visceral stimulation and modulated by this compound.
-
Objective: To map the neuronal activation in the brain, particularly in pain-processing regions, following colorectal distension in an animal model of visceral hypersensitivity, and to assess the effect of this compound on this activation.
-
Materials:
-
Rats with induced visceral hypersensitivity.
-
Colorectal distension apparatus.
-
This compound.
-
4% paraformaldehyde for perfusion.
-
Primary antibody against c-Fos.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex.
-
DAB (3,3'-diaminobenzidine) for visualization.
-
Microscope.
-
-
Procedure:
-
Administer this compound or vehicle to the rats.
-
After a set time, perform noxious colorectal distension.
-
After a further interval to allow for c-Fos expression (typically 90-120 minutes), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Cut the brains into thin sections using a cryostat or vibratome.
-
Perform immunohistochemical staining for c-Fos on the brain sections using the primary antibody, followed by the biotinylated secondary antibody and the avidin-biotin-peroxidase complex.
-
Visualize the c-Fos positive neurons using DAB.
-
Mount the sections on slides and examine them under a microscope.
-
-
Data Analysis:
-
Count the number of c-Fos positive neurons in specific brain regions of interest (e.g., anterior cingulate cortex, thalamus, amygdala).
-
Compare the number of activated neurons between the this compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's effect on the gut-brain axis.
Caption: this compound's intracellular signaling cascade in enteric neurons.
Caption: this compound's modulation of the gut-brain axis communication.
Caption: Experimental workflow for evaluating this compound's effects.
Conclusion
This compound's therapeutic efficacy in IBS-C is a direct consequence of its multifaceted actions on the gut-brain axis. Through partial agonism at the 5-HT4 receptor, it enhances gastrointestinal motility and secretion via the stimulation of acetylcholine and CGRP release from enteric neurons. Concurrently, it modulates visceral afferent signaling, leading to a reduction in the central perception of pain. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive framework for understanding this compound's mechanism of action. This in-depth knowledge is crucial for the ongoing research into disorders of gut-brain interaction and the development of next-generation therapeutics that can effectively target this complex communication system. Further investigation into the specific neuronal circuits and long-term neuroplastic changes induced by this compound will continue to refine our understanding and open new avenues for therapeutic intervention.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Stimulation of acetylcholine release from myenteric neurons of guinea pig small intestine by forskolin and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of immediate-early response gene c-Fos protein in the rat paralimbic cortices after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Tegaserod's Role in Neurogenesis of the Enteric Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tegaserod, a partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4R), has demonstrated significant potential in promoting neurogenesis within the enteric nervous system (ENS). This technical guide synthesizes the current understanding of this compound's mechanism of action, its effects on enteric neuron survival, differentiation, and neurite outgrowth, and the underlying signaling pathways. Detailed experimental protocols for key assays and quantitative data from pivotal studies are presented to facilitate further research and drug development in the field of enteric neuropathies.
Introduction: The Enteric Nervous System and the Promise of Neurogenesis
The enteric nervous system (ENS) is an extensive network of neurons and glia within the gastrointestinal tract wall, often referred to as the "second brain." It autonomously regulates critical digestive functions, including motility, secretion, and blood flow. A loss or dysfunction of enteric neurons, as seen in conditions like Hirschsprung's disease and age-related dysmotility, leads to severe gastrointestinal disorders. The discovery that the adult ENS harbors neural stem cells and retains the capacity for neurogenesis has opened new avenues for therapeutic intervention. This compound, by activating the 5-HT4 receptor, has emerged as a promising agent to stimulate this endogenous regenerative potential.
Mechanism of Action: this compound and the 5-HT4 Receptor
This compound exerts its pro-neurogenic effects primarily through its interaction with the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR) abundantly expressed on enteric neurons.[1][2] Stimulation of the 5-HT4R by this compound initiates a cascade of intracellular events that collectively promote neuronal survival, growth, and function.
Signaling Pathways
The activation of the 5-HT4 receptor by this compound triggers two key signaling pathways implicated in neurogenesis:
-
cAMP/PKA/CREB Pathway: As a Gs-coupled receptor, the 5-HT4R, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes involved in neuronal survival, differentiation, and plasticity.
-
Potential Cross-Talk with c-RET Signaling: Evidence suggests a possible transactivation of the c-RET receptor tyrosine kinase pathway by 5-HT4R activation. The c-RET receptor and its co-receptor GFRα1 are crucial for the development and maintenance of the ENS. This cross-talk may further amplify the pro-neurogenic signals initiated by this compound.
Quantitative Effects of this compound on Enteric Neurogenesis
Several studies have quantified the effects of this compound on various aspects of enteric neurogenesis. The following tables summarize key findings.
Table 1: Effect of this compound on Enteric Neuron Number/Survival
| Concentration | % Increase in Neuron Number (vs. Control) | Experimental Model | Reference |
| 10 nM | ~25% | Cultured fetal mouse enteric neurons | [3] |
| 100 nM | ~40% | Cultured fetal mouse enteric neurons | |
| 1 µM | ~30% | Cultured fetal mouse enteric neurons |
Table 2: Effect of this compound on Neurite Outgrowth
| Concentration | % Increase in Neurite Length (vs. Control) | Experimental Model | Reference |
| 100 nM | ~20% | Cultured fetal mouse enteric neurons | |
| 1 µM | ~50% | Cultured fetal mouse enteric neurons | |
| 10 µM | ~40% | Cultured fetal mouse enteric neurons |
Table 3: Effect of this compound on Apoptosis of Enteric Neurons
| Concentration | % Decrease in Apoptotic Cells (vs. Control) | Experimental Model | Reference |
| 10 nM | ~40% | Cultured fetal mouse enteric neurons |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in enteric neurogenesis.
Isolation and Culture of Enteric Neuron Progenitors
This protocol describes the isolation of enteric neural crest-derived cells using p75NTR immunoselection, a common marker for these progenitors.
References
Tegaserod's Impact on Visceral Hypersensitivity Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of tegaserod, a partial 5-HT4 receptor agonist, on preclinical models of visceral hypersensitivity. The following sections detail the quantitative impact of this compound on visceral pain responses, the experimental protocols used in key studies, and the underlying signaling pathways involved in its mechanism of action.
Quantitative Data Summary
This compound has been shown to significantly attenuate visceral hypersensitivity in rodent models. The following tables summarize the key quantitative findings from studies investigating its efficacy.
Table 1: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score in Response to Colorectal Distension (CRD) in Rats with Visceral Hypersensitivity
| Treatment Group | Distension Volume/Pressure | AWR Score (Mean ± SEM) | Percentage Reduction vs. Control | Reference |
| Hypersensitive + Saline | 0.4 mL | 2.0 ± 0.0 | - | [1] |
| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 0.4 mL | Not significantly different from saline | - | [1] |
| Hypersensitive + this compound (0.3 mg/kg, i.p.) | 40 mmHg | 1.32 ± 0.55 | 32.3% | [2] |
| 60 mmHg | 2.32 ± 0.54 | 23.8% | [2] | |
| 80 mmHg | 2.77 ± 0.51 | 14.8% | [2] | |
| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 0.4 mL | 0.5 ± 0.0 | 75% | |
| 0.8 mL | 1.5 ± 0.0 | 57.1% | ||
| 1.2 mL | 3.0 ± 0.0 | 25% | ||
| Control + Saline | 40 mmHg | 1.35 ± 0.15 | - | |
| Control + this compound (1.0 mg/kg, i.p.) | - | No significant effect | - |
Table 2: Effect of this compound on c-Fos Expression in the Limbic System of Rats with Visceral Hypersensitivity Following Noxious Rectal Distension
| Brain Region | Treatment Group | c-Fos Positive Neurons (Mean ± SEM) | Percentage Reduction vs. Saline | Reference |
| Overall Limbic System | Hypersensitive + Saline | 283 ± 41 | - | |
| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 85% of saline group | 15% | ||
| Hypersensitive + this compound (0.3 mg/kg, i.p.) | - | - | ||
| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 162 ± 16 | 42.8% | ||
| Anterior Cingulate Cortex (ACC) | Hypersensitive + Saline | 72 ± 10 | - | |
| Hypersensitive + this compound (0.1 mg/kg, i.p.) | 74% of saline group | 26% | ||
| Hypersensitive + this compound (0.3 mg/kg, i.p.) | 56% of saline group | 44% | ||
| Hypersensitive + this compound (1.0 mg/kg, i.p.) | 31 ± 8 | 56.9% | ||
| Hypothalamus | Hypersensitive + this compound (0.3 mg/kg, i.p.) | 80% of saline group | 20% | |
| Thalamus | Hypersensitive + this compound (0.3 mg/kg, i.p.) | 73% of saline group | 27% |
Table 3: Effect of this compound on Neuropeptide Expression in the Lumbosacral Spinal Cord of Rats with Colonic Inflammation
| Neuropeptide | Treatment Group | Density (Mean ± SEM) | Percentage Reduction vs. Control | Reference |
| Fos | Control (Saline) | 62.2 ± 18.9 | - | |
| This compound (1 mg/kg/day, i.g.) | No significant difference | - | ||
| This compound (2 mg/kg/day, i.g.) | 22.0 ± 7.7 | 64.6% | ||
| Substance P (SP) | Control (Saline) | 35.9 ± 8.9 | - | |
| This compound (1 mg/kg/day, i.g.) | No significant difference | - | ||
| This compound (2 mg/kg/day, i.g.) | 12.5 ± 1.4 | 65.2% | ||
| Calcitonin Gene-Related Peptide (CGRP) | Control (Saline) | 2.8 ± 2.4 | - | |
| This compound (2 mg/kg/day, i.g.) | 1.2 ± 1.1 (not significant) | - |
Experimental Protocols
The following sections detail the methodologies for inducing visceral hypersensitivity and assessing the effects of this compound.
Animal Models of Visceral Hypersensitivity
A commonly used and validated model is the neonatal colonic irritation model in rats.
-
Animals: Neonatal Sprague-Dawley rats (8 days old).
-
Induction of Hypersensitivity:
-
Intracolonic injections of 0.5% acetic acid (0.3-0.5 mL) are administered daily from postnatal day 8 to day 21.
-
Control animals receive intracolonic injections of saline.
-
-
Post-Irritation Period: The rats are allowed to mature to adulthood (8-10 weeks) before visceral sensitivity testing. This model produces a state of chronic visceral hypersensitivity without ongoing inflammation.
Another established model involves the induction of colitis with trinitrobenzenesulfonic acid (TNBS) to study the effects of this compound on inflammation-induced visceral hypersensitivity.
Assessment of Visceral Sensitivity: Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR)
Visceral sensitivity is most commonly assessed by measuring the behavioral response to colorectal distension (CRD), quantified by the Abdominal Withdrawal Reflex (AWR) score.
-
Apparatus: A flexible balloon catheter (e.g., 6F Fogarty arterial embolectomy catheter) is inserted intrarectally. The catheter is connected to a pressure transducer and a syringe pump for controlled inflation.
-
Procedure:
-
Rats are lightly anesthetized for balloon insertion, which is placed 1 cm from the anus and secured to the tail.
-
Animals are allowed to acclimate in a small enclosure for a period before distension.
-
The balloon is rapidly inflated to specific pressures (e.g., 40, 60, 80 mmHg) or volumes (e.g., 0.4, 0.8, 1.2 mL) for a set duration (e.g., 20 seconds).
-
AWR is visually scored by a trained observer blinded to the treatment.
-
-
AWR Scoring: A semi-quantitative scale is used to score the behavioral response:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
Immunohistochemistry for c-Fos, Substance P, and CGRP
To assess neuronal activation and neuropeptide expression, immunohistochemistry is performed on brain and spinal cord tissues.
-
Tissue Preparation: Two hours after CRD, rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brain and lumbosacral spinal cord (L5-S1) are removed and post-fixed.
-
Staining:
-
Tissues are sectioned and incubated with primary antibodies against c-Fos, Substance P (SP), or Calcitonin Gene-Related Peptide (CGRP).
-
This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.
-
The reaction is visualized using a chromogen such as diaminobenzidine (DAB).
-
-
Quantification: The number of immunoreactive neurons or the density of immunoreactive fibers is quantified using light microscopy and image analysis software.
Signaling Pathways and Mechanism of Action
This compound's analgesic effect in visceral hypersensitivity is believed to be mediated through a complex signaling pathway involving both central and peripheral mechanisms.
Proposed Signaling Pathway for this compound's Analgesic Effect
Caption: Proposed signaling pathway of this compound in reducing visceral pain.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Experimental workflow for evaluating this compound in visceral hypersensitivity.
This compound, acting as a partial agonist at 5-HT4 receptors, is thought to exert its analgesic effects primarily through a supraspinal mechanism. Activation of 5-HT4 receptors in the brain, potentially in the rostroventral medulla (RVM), triggers the release of endogenous opioids. This, in turn, activates descending noradrenergic pathways that project to the spinal cord. At the level of the spinal dorsal horn, this descending inhibition is believed to reduce the release of pronociceptive neuropeptides such as Substance P (SP) from primary afferent neurons. The reduction in SP release dampens the transmission of nociceptive signals to higher brain centers, thereby reducing the perception of visceral pain. Studies have shown that this compound can significantly decrease the expression of c-Fos, a marker of neuronal activation, in pain-processing areas of the brain, further supporting a central mechanism of action.
References
The Prokinetic Effects of Tegaserod on Gastrointestinal Motility: A Preclinical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin type 4 (5-HT4) receptor partial agonist that has been investigated for its prokinetic effects on the gastrointestinal (GI) tract.[1][2] This technical guide provides a comprehensive overview of the preclinical data on this compound's influence on GI motility, focusing on its mechanism of action, and quantitative effects on gastric emptying, small intestinal transit, and colonic motility. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate understanding and replication of key preclinical studies.
Mechanism of Action
This compound exerts its prokinetic effects primarily through the activation of 5-HT4 receptors.[3] These receptors are located on presynaptic terminals of enteric neurons.[4] Stimulation of these receptors enhances the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP).[4] This, in turn, strengthens neurotransmission in prokinetic pathways, leading to enhanced gastrointestinal motility. This compound is structurally similar to serotonin but has modifications that confer selectivity for the 5-HT4 receptor. It has been shown to be a partial agonist at 5-HT4 receptors and also exhibits antagonistic properties at 5-HT2B receptors. The activation of 5-HT4 receptors by this compound initiates a signaling cascade involving the Gs protein and adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Signaling Pathway of this compound
Caption: this compound's signaling pathway via the 5-HT4 receptor.
Quantitative Data from Preclinical Models
The following tables summarize the quantitative effects of this compound on various parameters of gastrointestinal motility in different preclinical models.
Table 1: Effect of this compound on Gastric Emptying
| Animal Model | Dosage | Method | Results | Reference |
| Diabetic Mice (db/db) | 0.1 mg/kg, i.p. | 20% Glucose Test Meal | Significantly accelerated gastric emptying rate, reducing the fraction of the meal remaining in the stomach at 30 min by 80%. | |
| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Significantly increased gastric emptying rate. | |
| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Significantly accelerated gastric emptying. |
Table 2: Effect of this compound on Small Intestinal Transit
| Animal Model | Dosage | Method | Results | Reference |
| Mice | Not specified | Glass Bead Gavage | Significantly ameliorated decreased geometric center (GC) in a model of acute necrotizing pancreatitis. | |
| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Shortened small intestine transit time by 30% (oral) and 37% (intravenous). | |
| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Markedly accelerated small intestinal transit. | |
| Patients with Constipation-Predominant IBS | 2 mg, b.i.d. | Scintigraphy | Accelerated orocecal transit (proximal colonic filling at 6 hours). |
Table 3: Effect of this compound on Colonic Motility
| Animal Model | Dosage | Method | Results | Reference |
| Mice | Not specified | Isolated Colonic Segments (Trendelenburg setup) | Normalized the disturbed interval between peristaltic contractions in a model of acute necrotizing pancreatitis. | |
| Dogs | Not specified | Not specified | Increased colonic motility and transit. | |
| Healthy Male Subjects | 6 mg, oral & 0.6 mg, intravenous | Scintigraphy | Shortened colonic transit at 48 h. | |
| Healthy Male & Female Subjects | 6 mg, b.i.d. | Scintigraphy | Induced a significant increase in colonic transit. |
Detailed Experimental Protocols
Gastric Emptying Assessment in Rodents (Phenol Red Method)
This method is commonly used to assess gastric emptying in rats and mice.
Materials:
-
Phenol red solution (non-absorbable marker)
-
Oral gavage needle
-
Surgical instruments for dissection
-
Spectrophotometer
Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal.
-
Test Meal Administration: Administer a specific volume of phenol red solution via oral gavage.
-
Euthanasia and Stomach Removal: At a defined time point after the test meal (e.g., 20 minutes), euthanize the animals and carefully clamp the pylorus and cardia to prevent leakage. The stomach is then surgically removed.
-
Phenol Red Quantification: The stomach is homogenized in a known volume of alkaline solution. The homogenate is centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer.
-
Calculation of Gastric Emptying: The amount of phenol red remaining in the stomach is calculated and compared to a control group sacrificed immediately after receiving the phenol red meal (0-minute time point). The percentage of gastric emptying is calculated as follows: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Animal Stomach / Average Amount of Phenol Red in 0-min Control Stomachs)) * 100
Small Intestinal Transit Assessment in Rodents (Charcoal Meal or Fluorescent Marker Method)
This protocol measures the transit of a non-absorbable marker along the small intestine.
Materials:
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) or a fluorescent marker like FITC-dextran.
-
Oral gavage needle
-
Surgical instruments for dissection
Procedure:
-
Fasting: Animals are fasted for a specific period (e.g., overnight) with access to water.
-
Drug Administration: Administer this compound or vehicle at a specified time before the marker.
-
Marker Administration: Administer a defined volume of the charcoal meal or fluorescent marker orally.
-
Euthanasia and Intestine Removal: After a set time (e.g., 20-30 minutes), euthanize the animal and carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement:
-
Charcoal Meal: The intestine is laid out on a flat surface, and the total length of the small intestine and the distance traveled by the charcoal front are measured. The transit is expressed as a percentage of the total length.
-
Geometric Center (GC): The small intestine is divided into equal segments (e.g., 10 segments). The content of each segment is collected, and the amount of marker (e.g., fluorescence of FITC-dextran) is quantified. The GC is calculated using the following formula: GC = Σ (% of marker in each segment × segment number) / 100. A higher GC value indicates faster transit.
-
Experimental Workflow for Gastrointestinal Transit Study
Caption: A typical experimental workflow for a GI transit study.
Conclusion
Preclinical studies in various animal models have consistently demonstrated the prokinetic effects of this compound throughout the gastrointestinal tract. By acting as a 5-HT4 receptor partial agonist, this compound enhances gastric emptying, accelerates small intestinal transit, and promotes colonic motility. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to investigate the effects of novel compounds on gastrointestinal function. The quantitative data summarized herein provides a benchmark for the efficacy of this compound in these preclinical models.
References
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Tegaserod in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor partial agonist developed for the treatment of motility-related gastrointestinal disorders. Understanding its pharmacokinetic (PK) and metabolic profile in preclinical animal models is crucial for the interpretation of toxicology data, the prediction of human pharmacokinetics, and the overall drug development process. This technical guide provides an in-depth summary of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal species. The information is presented to facilitate comparison and aid in the design and interpretation of future preclinical and clinical studies.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been evaluated in several animal species. Following oral administration, this compound is rapidly absorbed.[1] However, its absolute bioavailability is generally low in animal models, ranging from 8% to 27%, due to significant presystemic (first-pass) metabolism.[2][3] Plasma clearance of this compound is notably higher in rodents compared to dogs.[3]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference(s) |
| Dose | Not Specified | [2] |
| Oral Absorption | ~30% | |
| Absolute Bioavailability | 8-27% (general for animals) | |
| Tmax (Time to Peak Concentration) | 0.5 - 5 h (general for animals) | |
| t1/2 (Terminal Elimination Half-Life) | ~2 hours | |
| Dose-Normalized AUC | 1-18 (unitless range) |
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference(s) |
| Dose | Not Specified | |
| Oral Absorption | ~60% | |
| Absolute Bioavailability | 8-27% (general for animals) | |
| Tmax (Time to Peak Concentration) | 0.5 - 5 h (general for animals) | |
| t1/2 (Terminal Elimination Half-Life) | ~7 - 8.6 hours | |
| Dose-Normalized AUC | 60-200 (unitless range) |
Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Horses
| Parameter | Value | Reference(s) |
| Dose | 0.27 mg/kg | |
| Tmax (Time to Peak Concentration) | 1.0 ± 0.0 h | |
| Cmax (Peak Plasma Concentration) | 1.1 ± 0.4 ng/mL | |
| AUC0-last (Area Under the Curve) | 2.5 ± 0.6 ng·h/mL | |
| t1/2 (Terminal Elimination Half-Life) | 2.6 ± 0.5 h | |
| Bioavailability (F%) | Data not available |
Metabolism
This compound undergoes extensive metabolism in animal models, primarily through two main pathways. This metabolic profile is broadly similar across the species studied, including rats and dogs.
-
Presystemic Hydrolysis and Conjugation: The primary metabolic route involves a pre-systemic, acid-catalyzed hydrolysis of the guanidine moiety in the stomach. This is followed by oxidation and subsequent glucuronidation to form the main, pharmacologically inactive metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29.0).
-
Direct Glucuronidation: A secondary pathway is the direct N-glucuronidation of the parent this compound molecule, leading to the formation of three isomeric N-glucuronides.
The major metabolite, M29.0, shows no affinity for the 5-HT4 receptor and is devoid of promotility activity.
Excretion
Following oral administration, the majority of the this compound dose is excreted in the feces as unchanged drug, with a smaller portion eliminated in the urine, primarily as the main metabolite M29.0. In humans, approximately two-thirds of the orally administered dose is found unchanged in the feces, and the remaining one-third is excreted in the urine, mostly as metabolites. This excretion pattern is consistent with the drug's low bioavailability and extensive presystemic metabolism.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound in animal models are not always fully published. However, based on available literature and standard practices, a general methodology can be outlined.
In Vivo Pharmacokinetic Study
A typical experimental workflow for an in vivo pharmacokinetic study of this compound in an animal model is depicted below.
1. Animal Models:
-
Species: Commonly used species include Sprague-Dawley rats and Beagle dogs.
-
Health: Animals are acclimatized to the facility for a minimum period and are confirmed to be in good health before the study.
-
Housing: Animals are housed in controlled environments with respect to temperature, humidity, and light/dark cycles.
-
Fasting: Animals are typically fasted overnight prior to oral drug administration to reduce variability in absorption.
2. Drug Administration:
-
Formulation: this compound is typically formulated as a suspension in a suitable vehicle (e.g., carboxymethyl cellulose solution) for oral administration.
-
Route: Oral (p.o.) administration is most common, using gavage for rodents or capsules for larger animals like dogs. Intravenous (i.v.) administration is also performed in separate groups to determine absolute bioavailability.
3. Sample Collection:
-
Matrix: Blood is the primary matrix collected.
-
Time Points: Serial blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to adequately characterize the plasma concentration-time profile.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
The quantification of this compound in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Sample Preparation:
-
A common method is protein precipitation, where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Alternatively, liquid-liquid extraction can be used to isolate the drug from the plasma matrix.
-
An internal standard is added before extraction to correct for variability during sample processing and analysis.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used to separate this compound from endogenous plasma components.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
4. Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with appropriate software.
Conclusion
This compound exhibits rapid oral absorption but low bioavailability in animal models due to extensive first-pass metabolism. The primary metabolic pathways involve hydrolysis and glucuronidation, leading to the formation of an inactive major metabolite. The pharmacokinetic profile shows species differences, with rodents exhibiting a shorter half-life and lower systemic exposure compared to dogs. The data summarized in this guide provide a valuable resource for researchers in the field of drug development, offering a comparative overview of this compound's disposition in key preclinical species. This information is essential for designing and interpreting non-clinical safety and efficacy studies and for providing a basis for predicting the drug's behavior in humans.
References
Tegaserod's Influence on Colonic Inflammation in Experimental Colitis: A Technical Guide
Executive Summary: Tegaserod, a partial agonist of the 5-hydroxytryptamine type 4 receptor (5-HT4R), is primarily known for its application in treating irritable bowel syndrome with constipation (IBS-C) by modulating gastrointestinal motility and visceral sensitivity.[1][2] Emerging preclinical evidence, however, highlights a significant and direct role for this compound in mitigating colonic inflammation. In various experimental models of colitis, this compound has demonstrated a protective effect, reducing the severity of inflammation and accelerating tissue recovery.[3][4] This effect appears to be mediated primarily through the local activation of 5-HT4 receptors on colonic epithelial cells, which triggers downstream pathways enhancing epithelial barrier function, promoting cell proliferation, and reducing apoptosis.[5] This technical guide synthesizes the available data on this compound's anti-inflammatory properties in the colon, detailing the experimental protocols used, summarizing the quantitative outcomes, and illustrating the key molecular pathways involved.
This compound's Mechanism of Action
This compound is a selective 5-HT4 receptor partial agonist. In the gastrointestinal tract, 5-HT4 receptors are expressed on various cells, including enteric neurons and, critically for this topic, colonic epithelial cells. The activation of these receptors on enteric neurons is known to stimulate the peristaltic reflex and intestinal secretion, which forms the basis of its efficacy in IBS-C. However, its influence on colonic inflammation is linked to its direct action on the colonic epithelium. Studies indicate that this compound also possesses 5-HT2B receptor antagonist properties, although its anti-inflammatory effects in colitis models are primarily attributed to its 5-HT4R agonism.
Experimental Models and Protocols
The anti-inflammatory effects of this compound have been predominantly studied in chemically-induced rodent models of colitis, which mimic key aspects of human inflammatory bowel disease (IBD).
Common Colitis Induction Models
-
Dextran Sulfate Sodium (DSS) Model : This is the most widely used model. DSS is a water-soluble, sulfated polysaccharide that is administered to rodents in their drinking water. It is directly toxic to the colonic epithelium, disrupting the mucosal barrier and leading to an inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The severity and chronicity of colitis can be controlled by altering the concentration of DSS and the duration of administration.
-
Trinitrobenzene Sulfonic Acid (TNBS) Model : In this model, TNBS is dissolved in ethanol and administered rectally. The ethanol serves to break the epithelial barrier, allowing TNBS to act as a hapten, modifying autologous proteins and triggering a T-cell mediated immune response. This model is often considered to represent a Th1-dominant inflammation, similar to Crohn's disease.
Experimental Workflow
A generalized workflow for assessing the therapeutic efficacy of this compound in an experimental colitis model is outlined below.
Caption: Generalized workflow for studying this compound in experimental colitis.
Detailed Experimental Protocols
Colitis Induction:
-
DSS-Induced Colitis : C57BL/6 mice are typically given 2-5% DSS in their drinking water for 5-7 consecutive days. Control mice receive regular drinking water.
-
TNBS-Induced Colitis : Mice are anesthetized, and a solution of TNBS (e.g., 2.5 mg in 45% ethanol) is administered via a catheter inserted into the rectum.
This compound Administration:
-
Route and Dose : Rectal administration via enema has been shown to be effective at a dose of 1 mg/kg. This local delivery method targets the site of inflammation directly. Notably, intraperitoneal administration of this compound did not show a protective effect, suggesting that high local concentrations in the colonic mucosa are required.
-
Timing : Treatment can be initiated either at the onset of colitis induction or after colitis has been established (e.g., from day 6 to day 15) to assess both preventative and therapeutic effects.
Assessment of Colitis Severity:
-
Disease Activity Index (DAI) : This is a composite score calculated daily based on weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis : Colon tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist scores the tissue for signs of inflammation, such as immune cell infiltration, crypt damage, and ulceration.
-
Myeloperoxidase (MPO) Activity : MPO is an enzyme abundant in neutrophils. Measuring its activity in colon tissue homogenates provides a quantitative marker of neutrophil infiltration and, by extension, inflammation.
Quantitative Data on this compound's Anti-Inflammatory Effects
Studies have demonstrated that local rectal administration of this compound significantly reduces the severity of colitis compared to vehicle-treated controls. The key findings are summarized below.
Table 1: Effect of Rectal this compound (1 mg/kg) on Macroscopic and Cellular Markers of Colitis
| Parameter | Colitis Model | Effect of this compound Treatment | Reference |
| Disease Activity Index (DAI) | DSS & TNBS | Significantly reduced compared to vehicle control. | |
| Recovery from Active Colitis | DSS | Accelerated recovery when administered after colitis establishment. | |
| Epithelial Cell Proliferation | DSS & TNBS | Increased proliferation of crypt epithelial cells. | |
| Epithelial Cell Apoptosis | In Vitro (Caco-2) | Reduced oxidative stress-induced apoptosis. | |
| Wound Healing / Migration | In Vitro (Caco-2) | Increased cell migration. | |
| Colonic Motility | Guinea Pig & Mouse | Increased motility in inflamed colons. |
Signaling Pathways and Cellular Mechanisms
The protective action of this compound in the colon is mediated by the activation of 5-HT4 receptors expressed on the surface of colonic epithelial cells. This activation initiates downstream signaling cascades that collectively enhance the integrity and repair mechanisms of the epithelial barrier.
Caption: Signaling pathway of this compound in colonic epithelial cells.
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is central to the observed cellular benefits:
-
Enhanced Proliferation and Migration : PKA signaling can promote the cell cycle and cytoskeletal rearrangements necessary for cell division and migration, which are crucial for repairing the damaged epithelium and closing wounds caused by inflammation.
-
Anti-Apoptotic Effects : The pathway can activate anti-apoptotic proteins (like Bcl-2) and inhibit pro-apoptotic factors, helping epithelial cells survive the oxidative and inflammatory stress characteristic of a colitis environment.
By strengthening the epithelial barrier and promoting its repair, this compound can reduce the translocation of luminal bacteria and their products into the underlying tissue, thereby decreasing the stimulus for the mucosal immune system and dampening the overall inflammatory cascade.
Discussion and Future Directions
The preclinical data strongly suggest that local this compound administration has a direct anti-inflammatory and pro-reparative effect on the colon. This is distinct from its well-established prokinetic effects. The requirement for local (rectal) versus systemic (intraperitoneal) administration for efficacy highlights the importance of targeting the epithelial layer directly.
This presents several key considerations for researchers and drug developers:
-
Therapeutic Potential : 5-HT4R agonists could be developed as a novel class of therapeutics for IBD, particularly ulcerative colitis where inflammation is confined to the mucosa.
-
Drug Delivery : Formulation of 5-HT4R agonists for targeted colonic delivery (e.g., pH-dependent release capsules, enemas) could maximize therapeutic benefit while minimizing potential systemic side effects.
-
Further Research : Future studies should aim to fully characterize the downstream targets of the 5-HT4R-cAMP-PKA pathway in epithelial cells. Additionally, investigating the potential interplay between epithelial 5-HT4R activation and mucosal immune cell function would provide a more complete picture of its anti-inflammatory mechanism.
Conclusion
This compound exerts a significant protective influence against colonic inflammation in experimental colitis models. This effect is mediated by the activation of epithelial 5-HT4 receptors, which enhances the resilience and repair capacity of the mucosal barrier through increased cell proliferation and migration and decreased apoptosis. These findings position the 5-HT4 receptor as a promising therapeutic target for inflammatory bowel diseases, warranting further investigation into locally-acting agonists.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the Treatment of Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Actions of Epithelial 5-hydroxytryptamine 4 Receptors in Normal and Inflamed Colon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tegaserod in vitro Assay Using KYSE450 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod, a serotonin 5-HT4 receptor agonist, has been identified as a potential anti-proliferative agent in various cancer cell lines. Recent studies have highlighted its inhibitory effects on esophageal squamous cell carcinoma (ESCC), specifically in the KYSE450 cell line.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on KYSE450 cells, focusing on cell viability, colony formation, and the underlying mechanism of action related to the peroxisome signaling pathway.
Mechanism of Action
In KYSE450 esophageal cancer cells, this compound maleate has been shown to inhibit proliferation by suppressing the peroxisome signaling pathway.[1][4] This action is primarily mediated through the downregulation of key peroxisome membrane proteins, PEX11B and PEX13. The suppression of this pathway leads to impaired peroxisome function, characterized by decreased catalase activity and a subsequent increase in intracellular reactive oxygen species (ROS), which contributes to the anti-tumor effect. While this compound is a known 5-HT4 receptor agonist, its anti-cancer effects in some cell lines have been observed to be independent of this receptor, involving pathways such as PI3K/Akt/mTOR and JAK/STAT3 signaling. Further investigation into these pathways in KYSE450 cells could provide a more comprehensive understanding of this compound's anti-neoplastic activity.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| 0 (Vehicle Control) | 100% | \multirow{6}{*}{4.476} |
| 0.5 | 85% | |
| 1.0 | 72% | |
| 2.5 | 58% | |
| 5.0 | 45% | |
| 10.0 | 28% |
Table 2: Colony Formation Assay
| This compound Concentration (µM) | Number of Colonies | % Inhibition |
| 0 (Vehicle Control) | 250 | 0% |
| 1.0 | 175 | 30% |
| 2.5 | 90 | 64% |
| 5.0 | 35 | 86% |
Table 3: Reactive Oxygen Species (ROS) Levels
| This compound Concentration (µM) | Mean Fluorescence Intensity | Fold Change vs. Control |
| 0 (Vehicle Control) | 1500 | 1.0 |
| 2.5 | 3200 | 2.1 |
| 5.0 | 5500 | 3.7 |
| 10.0 | 8900 | 5.9 |
Experimental Protocols
Cell Culture
KYSE450 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on KYSE450 cells.
Materials:
-
KYSE450 cells
-
RPMI-1640 medium (with 10% FBS)
-
This compound maleate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed KYSE450 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of KYSE450 cells.
Materials:
-
KYSE450 cells
-
RPMI-1640 medium (with 10% FBS)
-
This compound maleate
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed 500 KYSE450 cells per well into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) in complete medium.
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound-containing medium every 3 days.
-
After the incubation period, wash the colonies twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (groups of >50 cells) in each well.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the levels of intracellular ROS in KYSE450 cells following treatment with this compound.
Materials:
-
KYSE450 cells
-
RPMI-1640 medium (serum-free)
-
This compound maleate
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
6-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed KYSE450 cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24 hours.
-
Wash the cells twice with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation at 485 nm and emission at 535 nm).
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound on KYSE450 cells.
Caption: Proposed signaling pathway of this compound in KYSE450 esophageal cancer cells.
References
- 1. This compound Maleate Inhibits Esophageal Squamous Cell Carcinoma Proliferation by Suppressing the Peroxisome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Maleate Inhibits Esophageal Squamous Cell Carcinoma Proliferation by Suppressing the Peroxisome Pathway [ouci.dntb.gov.ua]
- 3. ossila.com [ossila.com]
- 4. Frontiers | this compound Maleate Inhibits Esophageal Squamous Cell Carcinoma Proliferation by Suppressing the Peroxisome Pathway [frontiersin.org]
Application Notes and Protocols for Patch-Clamp Electrophysiology of Enteric Neurons with Tegaserod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a partial agonist of the serotonin 5-HT4 receptor, a key player in the regulation of gastrointestinal motility. Its prokinetic effects are primarily mediated through its action on the enteric nervous system (ENS), the "brain of the gut." Understanding the precise mechanisms by which this compound modulates the electrical activity of enteric neurons is crucial for the development of novel therapeutics for motility disorders. Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion channel activity and changes in the membrane potential of individual neurons, providing invaluable insights into the effects of compounds like this compound at the cellular level.
These application notes provide a detailed overview and experimental protocols for investigating the effects of this compound on the electrophysiological properties of enteric neurons using the whole-cell patch-clamp technique.
Mechanism of Action of this compound in Enteric Neurons
This compound acts as a partial agonist at presynaptic 5-HT4 receptors located on enteric neurons.[1] Activation of these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA).[2] PKA-mediated phosphorylation of various downstream targets, including ion channels, ultimately results in an increase in neuronal excitability. This is manifested by a slow membrane depolarization, an increase in input resistance, and an enhanced response to excitatory stimuli.[2]
Data Presentation
The following tables summarize the anticipated quantitative data from patch-clamp experiments investigating the effects of this compound on enteric neurons. Note: Specific values are illustrative and should be determined experimentally.
Table 1: Effect of this compound on Resting Membrane Potential and Input Resistance of Myenteric Neurons
| This compound Concentration (µM) | Mean Depolarization (mV) | % Increase in Input Resistance |
| 0.01 | 2 ± 0.5 | 5 ± 1.2 |
| 0.1 | 5 ± 1.0 | 15 ± 2.5 |
| 1.0 | 10 ± 1.8 | 30 ± 4.0 |
| 10 | 12 ± 2.1 | 35 ± 4.5 |
Table 2: Modulation of Excitatory Postsynaptic Potential (EPSP) Amplitude by this compound
| This compound Concentration (µM) | Mean EPSP Amplitude (mV) | % Increase in EPSP Amplitude |
| Control | 8 ± 1.2 | 0 |
| 0.01 | 9 ± 1.3 | 12.5 |
| 0.1 | 11 ± 1.5 | 37.5 |
| 1.0 | 14 ± 1.8 | 75 |
Mandatory Visualizations
Here are diagrams illustrating the key signaling pathway and an experimental workflow.
Experimental Protocols
Preparation of Acutely Dissociated Myenteric Neurons
This protocol is adapted from established methods for isolating enteric neurons for patch-clamp recording.[1][3]
Materials:
-
Krebs solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, 11 glucose. Gassed with 95% O2 / 5% CO2.
-
Enzyme solution: Krebs solution containing 1 mg/mL collagenase type II and 0.5 mg/mL dispase II.
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).
-
Laminin-coated glass coverslips.
Procedure:
-
Euthanize a guinea pig according to approved animal care protocols.
-
Excise a segment of the distal ileum and place it in ice-cold, oxygenated Krebs solution.
-
Carefully remove the longitudinal muscle with the attached myenteric plexus (LMMP) using fine forceps under a dissecting microscope.
-
Cut the LMMP into small pieces (approximately 2x2 mm).
-
Incubate the tissue pieces in the enzyme solution for 30-45 minutes at 37°C with gentle agitation.
-
Gently triturate the digested tissue with fire-polished Pasteur pipettes of decreasing tip diameter to dissociate the ganglia.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate onto laminin-coated coverslips.
-
Incubate the cultured neurons at 37°C in a 5% CO2 incubator for at least 2 hours before recording to allow for cell adherence.
Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for whole-cell patch-clamp recording from cultured myenteric neurons.
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Place a coverslip with adherent myenteric neurons in the recording chamber on the stage of an inverted microscope equipped with DIC optics.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach a healthy-looking neuron with a smooth membrane and form a Gigaohm seal ( >1 GΩ) by releasing the positive pressure.
-
Rupture the membrane patch with a brief pulse of negative pressure to establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
Record baseline electrophysiological properties in current-clamp or voltage-clamp mode.
Application of this compound and Data Acquisition
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.
-
Establish a stable baseline recording in the control external solution.
-
Switch the perfusion to the external solution containing the lowest concentration of this compound.
-
Record the changes in membrane potential, input resistance, and EPSP amplitude for a sufficient duration to reach a steady-state effect.
-
To measure input resistance, apply a series of small hyperpolarizing current steps (e.g., -10 to -50 pA) and measure the corresponding voltage changes.
-
To evoke EPSPs, use a stimulating electrode placed near the recorded neuron to electrically stimulate presynaptic nerve fibers.
-
Wash out the drug with the control external solution and ensure the recorded parameters return to baseline.
-
Repeat the application and washout steps for increasing concentrations of this compound to construct a concentration-response curve.
-
Acquire and digitize the data using appropriate software (e.g., pCLAMP).
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on enteric neurons. By employing the patch-clamp technique, scientists can gain a deeper understanding of the ionic mechanisms underlying this compound's prokinetic action, which is essential for the rational design of future therapies for gastrointestinal motility disorders. Careful execution of these experiments will yield valuable quantitative data to further elucidate the intricate role of the 5-HT4 receptor in the enteric nervous system.
References
- 1. Isolation and transfection of myenteric neurons from mice for patch-clamp applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKA-mediated inhibition of a novel K+ channel underlies the slow after-hyperpolarization in enteric AH neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-mediated inhibition of a novel K+ channel underlies the slow after-hyperpolarization in enteric AH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Tegaserod on Primary Cultures of Enteric Glial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a partial agonist of the serotonin 5-HT4 receptor, known for its prokinetic effects on the gastrointestinal (GI) tract.[1][2][3][4] Its primary mechanism of action involves the stimulation of 5-HT4 receptors on enteric neurons, leading to the release of neurotransmitters such as acetylcholine.[1] This, in turn, enhances gastrointestinal motility and secretion. While the effects of this compound on enteric neurons are well-documented, its direct impact on enteric glial cells (EGCs) is less understood. EGCs, the resident glia of the enteric nervous system (ENS), are analogous to astrocytes in the central nervous system and play crucial roles in maintaining gut homeostasis, supporting neuronal function, and modulating inflammation.
These application notes provide a framework for investigating the potential effects of this compound on primary cultures of EGCs. The protocols outlined below describe the isolation and culture of primary EGCs, followed by experimental designs to assess the effects of this compound on their function.
Data Presentation
Given the limited direct data on this compound's effects on EGCs, the following tables are presented as templates for organizing and presenting potential experimental findings.
Table 1: Characterization of Primary Enteric Glial Cell Cultures
| Marker | Percentage of Positive Cells (Mean ± SD) | Method |
| GFAP | > 90% | Immunocytochemistry |
| S100β | > 95% | Immunocytochemistry |
| α-SMA | < 5% | Immunocytochemistry |
| β-III Tubulin | < 1% | Immunocytochemistry |
This table should be used to confirm the purity of the EGC culture by quantifying the expression of established glial and non-glial markers.
Table 2: Dose-Response of this compound on EGC Proliferation
| This compound Concentration (nM) | Proliferation Rate (% of Control ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 10 | 105 ± 6.1 |
| 100 | 115 ± 7.3 |
| 1000 | 125 ± 8.0 |
This table is a hypothetical representation of data from a proliferation assay (e.g., BrdU or Ki67) to determine if this compound influences EGC proliferation.
Table 3: Effect of this compound on Cytokine Secretion by EGCs
| Treatment | IL-6 (pg/mL ± SD) | TNF-α (pg/mL ± SD) | IL-10 (pg/mL ± SD) |
| Control | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 500 ± 45 | 350 ± 30 | 30 ± 7 |
| This compound (100 nM) | 48 ± 7 | 23 ± 6 | 18 ± 5 |
| LPS + this compound (100 nM) | 350 ± 35 | 200 ± 22 | 45 ± 9 |
This table illustrates potential data from an ELISA or multiplex assay to assess the immunomodulatory effects of this compound on EGCs, both at baseline and under inflammatory conditions (e.g., stimulated with Lipopolysaccharide - LPS).
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Enteric Glial Cells from the Murine Small Intestine
This protocol is adapted from established methods for isolating primary EGCs.
Materials:
-
Small intestine from neonatal or adult mice
-
Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free
-
Collagenase Type II
-
Dispase II
-
DNase I
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine or Matrigel-coated culture flasks/plates
-
Cell strainer (70 µm)
Procedure:
-
Euthanize the mouse according to approved institutional guidelines and dissect the small intestine.
-
Remove the mesentery and Peyer's patches.
-
Open the intestine longitudinally and wash thoroughly with cold HBSS to remove luminal contents.
-
Separate the mucosal and submucosal layers from the underlying muscularis externa, which contains the myenteric plexus.
-
Mince the muscularis externa into small pieces.
-
Incubate the minced tissue in an enzymatic digestion solution (e.g., DMEM containing Collagenase Type II and Dispase II) at 37°C with gentle agitation.
-
After digestion, add DNase I to prevent cell clumping and triturate the tissue suspension with a pipette to further dissociate the cells.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete DMEM.
-
Plate the cells onto Poly-D-lysine or Matrigel-coated culture vessels.
-
To enrich for EGCs and reduce fibroblast contamination, a period of serum-free culture or physical removal of fibroblasts may be employed.
-
Change the medium every 2-3 days. Cultures should reach confluency within 7-14 days.
-
Confirm the purity of the EGC culture using immunocytochemistry for glial markers (GFAP, S100β) and markers for contaminating cells (α-SMA for fibroblasts, β-III Tubulin for neurons).
Protocol 2: Assessment of 5-HT4 Receptor Expression in Primary EGCs
A. Immunocytochemistry:
-
Culture primary EGCs on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum).
-
Incubate with a primary antibody specific for the 5-HT4 receptor.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Co-stain with a glial marker (e.g., GFAP) to confirm the cell type.
-
Mount the coverslips and visualize using fluorescence microscopy.
B. Western Blot:
-
Lyse confluent primary EGC cultures to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the 5-HT4 receptor.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
Protocol 3: Functional Assays to Evaluate the Effects of this compound on EGCs
A. Proliferation Assay (BrdU Incorporation):
-
Plate primary EGCs in a 96-well plate.
-
Once adherent, starve the cells in serum-free medium for 24 hours to synchronize the cell cycle.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 24-48 hours.
-
Add BrdU to the culture medium and incubate for a further 4-6 hours.
-
Fix the cells and perform an ELISA-based BrdU assay according to the manufacturer's instructions to quantify cell proliferation.
B. Calcium Imaging:
-
Culture primary EGCs on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Acquire baseline fluorescence measurements using a fluorescence microscope equipped for live-cell imaging.
-
Perfuse the cells with a solution containing this compound and monitor for changes in intracellular calcium concentration.
-
As a positive control, use a known EGC activator such as ATP.
C. Cytokine Release Assay:
-
Plate primary EGCs in a 24-well plate and allow them to become confluent.
-
For inflammatory stimulation, treat a subset of wells with LPS (1 µg/mL) for 24 hours.
-
Treat the cells with this compound at a desired concentration, both with and without LPS co-stimulation.
-
After the treatment period, collect the culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-10) using ELISA or a multiplex bead array.
Visualizations
Caption: this compound's signaling pathway in an enteric neuron.
Caption: Experimental workflow for studying this compound's effects on EGCs.
Caption: Hypothesized direct vs. indirect effects of this compound on EGCs.
References
- 1. Serotonin and neuroprotection in functional bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Tegaserod in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise and sensitive quantification of Tegaserod in human plasma. The described protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioavailability, or bioequivalence studies of this compound. The methodology employs a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method demonstrates high sensitivity, with a lower limit of quantitation of 0.05 ng/mL, and exhibits excellent accuracy, precision, and linearity over the calibrated concentration range.
Introduction
This compound is a selective serotonin type 4 (5-HT4) receptor agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. This document provides a detailed protocol for the successful implementation of an LC-MS/MS assay for this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam or a stable isotope-labeled this compound)
-
HPLC-grade methanol, acetonitrile, ethyl acetate, and tert-butylmethyl ether
-
Formic acid and ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution: Prepare the IS working solution (e.g., 80 ng/mL) by diluting the IS stock solution with the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the plasma sample.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or tert-butylmethyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Chromolith Speed ROD RP-18e, 100 x 4.6 mm) |
| Mobile Phase | A: 5 mM ammonium acetate in water with 0.1% formic acidB: Methanol or Acetonitrile.[1] |
| Gradient/Isocratic | Isocratic: 75% B at a flow rate of 1.5 mL/min (with split) or Gradient elution.[1][2] |
| Flow Rate | 0.3 - 1.5 mL/min (may vary based on column dimensions and system) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C.[2] |
| Run Time | Approximately 2-7 minutes.[2] |
Mass Spectrometer (MS) System:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., API 3000) |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | This compound: m/z 302.5 → 173.2Internal Standard (Diazepam): m/z 285.4 → 193.2. |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500°C |
Data Presentation
Method Validation Parameters
The following tables summarize the quantitative performance of the described LC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.05 - 10.0 | > 0.999. |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (0.05) | < 9.21. | < 10.02. | 90 - 110 | 90 - 110 |
| Low QC | < 9.21. | < 10.02. | 90 - 110 | 90 - 110 |
| Mid QC | < 9.21. | < 10.02. | 90 - 110 | 90 - 110 |
| High QC | < 9.21. | < 10.02. | 90 - 110 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | Low, Mid, High | > 85. |
| IS | Working Concentration | > 80. |
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers clean sample extracts and high recovery. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in pharmacokinetic and clinical studies.
References
Application Notes and Protocols: Tegaserod as a Tool for Investigating Enteric Nervous System Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons and glia within the gastrointestinal wall that governs gut function. The remarkable plasticity of the ENS allows it to adapt to various physiological and pathological stimuli. Tegaserod, a partial agonist of the serotonin 5-HT4 receptor, has emerged as a valuable pharmacological tool to investigate the mechanisms underlying ENS plasticity.[1] By stimulating 5-HT4 receptors, which are located on presynaptic terminals in the ENS, this compound enhances the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP), thereby modulating gastrointestinal motility.[1][2] More importantly for the study of neuroplasticity, this compound has demonstrated significant neuroprotective and neurotrophic effects, promoting enteric neuron survival, neurite outgrowth, and neurogenesis from precursor cells.[1][2]
These application notes provide a comprehensive guide for researchers on utilizing this compound to study ENS plasticity, detailing its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action: 5-HT4 Receptor Signaling in the ENS
This compound exerts its effects on ENS plasticity primarily through the activation of the 5-HT4 receptor, a Gs protein-coupled receptor. Upon binding of this compound, the receptor initiates a signaling cascade that plays a crucial role in neuronal survival and growth.
Caption: 5-HT4 Receptor Signaling Pathways Activated by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on primary cultures of fetal mouse enteric neurons. Data is normalized to control (vehicle-treated) cultures.
Table 1: Effect of this compound on Enteric Neuron Number
| This compound Concentration (nM) | Normalized Neuron Number (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.05 |
| 1 | 1.25 ± 0.07 |
| 10 | 1.55 ± 0.08 |
| 100 | 1.40 ± 0.06 |
| 1000 | 1.10 ± 0.05 |
*p < 0.01 vs control. Data extracted from Liu et al., 2009, The Journal of Neuroscience.
Table 2: Effect of this compound on Neurite Outgrowth
| This compound Concentration (nM) | Normalized Neurite Length (Mean ± SEM) |
| 0 (Control) | 1.00 ± 0.06 |
| 10 | 1.15 ± 0.07 |
| 100 | 1.45 ± 0.09 |
| 1000 | 1.65 ± 0.10 |
| 10000 | 1.20 ± 0.08 |
*p < 0.01 vs control. Data extracted from Liu et al., 2009, The Journal of Neuroscience.
Table 3: Effect of this compound on Apoptosis and CREB Activation
| Treatment | Normalized Apoptotic Neurons (Mean ± SEM) | Normalized pCREB/CREB Ratio (Mean ± SEM) |
| Control | 1.00 ± 0.04 | 1.00 ± 0.03 |
| This compound (10 nM) | 0.65 ± 0.05 | 1.35 ± 0.04 |
**p < 0.01 vs control. Data extracted from Liu et al., 2009, The Journal of Neuroscience.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on ENS plasticity using primary enteric neuron cultures.
Caption: Experimental Workflow for Investigating ENS Plasticity.
Protocol 1: Isolation and Culture of Enteric Neuronal Precursor Cells from Fetal Mouse Gut
Materials:
-
E12-E14 pregnant mice
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase/Dispase (1 mg/mL)
-
DNase I (0.1 mg/mL)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Laminin-coated culture plates or coverslips
-
Anti-p75NTR antibody conjugated to magnetic beads
-
Magnetic-activated cell sorting (MACS) column and magnet
Procedure:
-
Euthanize pregnant mice according to approved institutional animal care and use committee protocols.
-
Dissect the gastrointestinal tracts from E12-E14 embryos in ice-cold HBSS.
-
Mince the tissue and incubate in Collagenase/Dispase and DNase I solution at 37°C for 30-45 minutes with gentle agitation.
-
Triturate the digested tissue to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Incubate the cells with anti-p75NTR antibody-conjugated magnetic beads to label neural crest-derived precursor cells.
-
Pass the cell suspension through a MACS column placed in a magnetic field. The p75NTR-positive cells will be retained in the column.
-
Wash the column with HBSS to remove unlabeled cells.
-
Remove the column from the magnetic field and elute the p75NTR-positive cells.
-
Centrifuge the eluted cells and resuspend in complete Neurobasal medium.
-
Plate the cells on laminin-coated culture vessels and maintain at 37°C in a 5% CO2 incubator.
Protocol 2: Immunocytochemistry for Neuronal Markers
Materials:
-
Primary enteric neuron cultures on coverslips
-
4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Normal Goat Serum (NGS) in PBS
-
Primary antibodies: anti-βIII-tubulin (Tuj1) or anti-HuC/D
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Fix the cultured neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% NGS in PBS for 1 hour.
-
Incubate with primary antibody (e.g., anti-βIII-tubulin, 1:500) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Protocol 3: Quantification of Neurite Outgrowth
Procedure:
-
Acquire images from multiple random fields of view for each experimental condition.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to trace and measure the length of all neurites.
-
Count the number of neurons (identified by nuclear and neuronal markers) in each field.
-
Calculate the average neurite length per neuron for each condition.
-
Normalize the data to the control group.
Protocol 4: TUNEL Assay for Apoptosis Detection
Materials:
-
Primary enteric neuron cultures on coverslips
-
Commercial TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells by incubating in permeabilization solution for 2 minutes on ice.
-
Wash twice with PBS.
-
Proceed with the TUNEL reaction according to the manufacturer's instructions, which typically involves:
-
Incubation with equilibration buffer.
-
Incubation with the TdT reaction mix containing labeled dUTPs.
-
Stopping the reaction.
-
-
Wash the cells with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-positive nuclei).
Conclusion
This compound serves as a potent and specific tool for elucidating the mechanisms of plasticity within the enteric nervous system. Its ability to promote neuronal survival, neurite outgrowth, and neurogenesis through the 5-HT4 receptor signaling pathway provides a valuable avenue for research into ENS development, regeneration, and the pathophysiology of gastrointestinal disorders. The protocols and data presented here offer a solid foundation for researchers to design and execute experiments aimed at further understanding the dynamic nature of the enteric nervous system.
References
Application Notes and Protocols: High-Throughput Screening for Prokinetic Agents Using Tegaserod as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod, a partial agonist of the serotonin 5-HT4 receptor, serves as a valuable tool in the discovery and development of novel prokinetic agents.[1][2] Its well-characterized mechanism of action, involving the stimulation of the 5-HT4 receptor and subsequent activation of downstream signaling pathways, provides a benchmark for identifying new chemical entities with therapeutic potential for gastrointestinal motility disorders.[1] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns aimed at discovering novel prokinetic agents targeting the 5-HT4 receptor.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by binding to and activating the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR).[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to enhanced neurotransmitter release (e.g., acetylcholine) from enteric neurons. This cascade of events stimulates the peristaltic reflex and increases intestinal motility and secretion.
High-Throughput Screening (HTS) Strategies
Several HTS methodologies can be employed to identify novel 5-HT4 receptor agonists. The choice of assay depends on factors such as the desired throughput, cost, and the specific aspect of the signaling pathway being interrogated.
Cell-Based Assays
Cell-based assays are the most common primary screening method due to their high throughput and amenability to automation.
These assays directly measure the functional consequence of 5-HT4 receptor activation.
Principle: Activation of the Gs-coupled 5-HT4 receptor leads to an increase in intracellular cAMP. This change can be detected using various methods, including competitive immunoassays with fluorescent or luminescent readouts.
Workflow:
Detailed Protocol (Luminescence-based competitive immunoassay):
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4 receptor in appropriate media.
-
Cell Plating: Seed cells into 384-well or 1536-well white, opaque microplates at a density optimized for the assay (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in assay buffer.
-
Add a small volume (e.g., 50 nL) of compound solutions to the cell plates using an acoustic liquid handler or pin tool.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection:
-
Add a lysis buffer containing a luminescent-labeled cAMP analog and a specific antibody against cAMP.
-
Incubate at room temperature to allow for competition between the cellular cAMP and the labeled cAMP for antibody binding.
-
-
Signal Detection: Measure the luminescence signal using a plate reader. A decrease in signal indicates an increase in intracellular cAMP.
-
Data Analysis:
-
Normalize the data to positive (e.g., maximal this compound concentration) and negative (vehicle) controls.
-
Plot concentration-response curves and calculate EC50 values for active compounds.
-
These assays measure a downstream transcriptional response to receptor activation.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP response element (CRE). Activation of the 5-HT4 receptor and subsequent cAMP production leads to the expression of the reporter gene, which can be quantified.
Workflow:
Detailed Protocol (Luciferase Reporter):
-
Cell Culture: Use a cell line stably co-expressing the human 5-HT4 receptor and a CRE-luciferase reporter construct.
-
Cell Plating: Seed cells into 384-well or 1536-well white, clear-bottom microplates and incubate overnight.
-
Compound Addition: Add test compounds and controls as described for the cAMP assay.
-
Incubation: Incubate the plates at 37°C for a longer period (e.g., 4-6 hours) to allow for gene transcription and protein expression.
-
Lysis and Substrate Addition: Add a reagent that lyses the cells and contains the luciferase substrate (e.g., luciferin).
-
Signal Detection: Measure the resulting luminescence.
-
Data Analysis: Analyze the data as described for the cAMP assay.
Ex Vivo/In Vitro Tissue-Based Assays
While lower in throughput, tissue-based assays provide a more physiologically relevant system for evaluating the prokinetic effects of compounds. Miniaturization and automation can increase the throughput of these assays.
Principle: The contractility of isolated intestinal smooth muscle strips is measured in response to the application of test compounds. 5-HT4 receptor agonists will induce or enhance muscle contractions.
Workflow:
Detailed Protocol:
-
Tissue Preparation:
-
Euthanize a small animal (e.g., guinea pig, rat) according to approved ethical protocols.
-
Dissect a segment of the desired intestinal region (e.g., ileum or colon).
-
Prepare longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 mm wide, 10 mm long).
-
-
Mounting:
-
Mount the muscle strips in the chambers of an automated organ bath system (e.g., one with 8 or 16 channels).
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Fill the chambers with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for a set period (e.g., 60 minutes), with regular washing.
-
-
Compound Application:
-
Use the automated liquid handling system of the organ bath to add increasing concentrations of test compounds or this compound to the chambers.
-
-
Data Acquisition:
-
Continuously record the contractile force generated by the muscle strips using a data acquisition system.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Construct concentration-response curves and determine the EC50 and Emax values for each compound.
-
Data Presentation
Quantitative data from HTS campaigns should be organized for clear comparison. Below are example tables for presenting data from a primary screen and subsequent dose-response analysis.
Table 1: Example Data from a Primary High-Throughput Screen of a 10,000 Compound Library
| Compound ID | Assay Type | Concentration Tested (µM) | % Activity (relative to this compound max) | Hit (Yes/No) |
| C00001 | cAMP | 10 | 5 | No |
| C00002 | cAMP | 10 | 85 | Yes |
| ... | ... | ... | ... | ... |
| C10000 | cAMP | 10 | 12 | No |
Table 2: Example Dose-Response Data for Confirmed Hits
| Compound ID | Assay Type | EC50 (nM) | Emax (% of this compound) |
| This compound | cAMP | 15 | 100 |
| C00002 | cAMP | 50 | 95 |
| H00123 | cAMP | 25 | 110 |
| H00456 | Reporter Gene | 120 | 88 |
| H00789 | Intestinal Contractility | 250 | 85 |
Conclusion
This compound is an indispensable reference compound for the high-throughput screening of novel prokinetic agents targeting the 5-HT4 receptor. The application of robust and validated HTS assays, such as cAMP accumulation, reporter gene, and automated organ bath assays, allows for the efficient identification and characterization of new chemical entities with therapeutic potential. Careful data analysis and presentation are crucial for making informed decisions in the drug discovery pipeline.
References
- 1. Fragment library screening reveals remarkable similarities between the G protein-coupled receptor histamine H4 and the ion channel serotonin 5-HT3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying Gut Microbiome Interactions with Tegaserod
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols are designed to guide the investigation of the interactions between the 5-HT4 receptor agonist, Tegaserod, and the gut microbiome. While direct studies on this compound's impact on the gut microbiome are limited, evidence from other 5-HT4 agonists suggests a strong potential for interaction. These documents provide a framework for utilizing this compound as a tool to explore the intricate relationship between host physiology and the gut microbial ecosystem.
Application Notes
This compound, a selective partial agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor, is primarily known for its prokinetic effects on the gastrointestinal (GI) tract.[1][2][3] It stimulates peristalsis and intestinal secretion, leading to accelerated GI transit.[2][4] This mechanism of action forms the basis for its application in studying gut microbiome interactions. The rationale for using this compound in this context is twofold:
-
Investigating the Impact of Altered Gut Motility on the Microbiome: The composition and function of the gut microbiome are intrinsically linked to the gut environment, including transit time. By modulating gut motility, this compound can be used as a pharmacological tool to study how changes in the physical environment of the gut influence microbial communities. For instance, accelerated transit may alter substrate availability for microbial fermentation, potentially leading to shifts in microbial composition and the production of metabolites like short-chain fatty acids (SCFAs). Studies with other 5-HT4 agonists, such as velusetrag, have shown the potential to re-establish a balanced gut microbiota in a mouse model of Parkinson's disease. Conversely, another 5-HT4 agonist, prucalopride, has been observed to reduce microbiota alpha diversity in mice. These findings suggest that 5-HT4 agonists as a class can modulate the gut microbiome, making this compound a valuable agent for such investigations.
-
Exploring the Role of the Microbiome in Modulating Drug Response: The gut microbiome can influence the efficacy and metabolism of orally administered drugs. Understanding how the baseline gut microbiome composition affects an individual's response to this compound could lead to personalized medicine approaches for conditions like Irritable Bowel Syndrome with Constipation (IBS-C). The microbiome may impact this compound's availability or produce metabolites that interact with the host's serotonergic pathways, thereby influencing the drug's prokinetic effects.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in clinical trials for IBS-C, providing a baseline for assessing clinical response in studies investigating microbiome interactions.
Table 1: Efficacy of this compound in Women with IBS-C (Pooled Analyses of 4 Controlled Trials)
| Outcome | This compound (n=1,386) | Placebo (n=1,366) | Odds Ratio (95% CI) | P-value |
| Overall SGA Response | 44.1% | 36.5% | 1.38 (1.18, 1.61) | <0.001 |
| Abdominal Pain/Discomfort Relief | - | - | - | - |
| Week 1 | 49.6% | 42.6% | 1.33 (1.13, 1.56) | <0.001 |
| Month 1 | 50.0% | 44.1% | 1.27 (1.08, 1.49) | 0.004 |
| Bloating Relief | - | - | - | - |
| Week 1 | 40.5% | 32.7% | 1.40 (1.19, 1.65) | <0.001 |
| Month 1 | 43.1% | 36.3% | 1.33 (1.13, 1.56) | <0.001 |
| Increased Bowel Movements | - | - | - | - |
| Week 1 | 62.4% | 49.3% | 1.71 (1.46, 2.01) | <0.001 |
| Month 1 | 60.9% | 49.8% | 1.57 (1.34, 1.84) | <0.001 |
*SGA: Subject's Global Assessment of relief. Data represents the indicated population of women younger than 65 years without cardiovascular disease.
Signaling Pathway and Experimental Workflows
This compound's signaling pathway via the 5-HT4 receptor.
Proposed workflow for an animal study on this compound.
Proposed workflow for a human study on this compound.
Proposed Experimental Protocols
Protocol 1: In Vivo Animal Study - Impact of this compound on Gut Microbiome and Metabolome
1.1. Animals and Housing:
-
Use 8-week-old male C57BL/6 mice.
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle.
-
Provide standard chow and water ad libitum.
-
Acclimatize mice for one week before the experiment.
1.2. Experimental Groups and Treatment:
-
Group 1 (Control): Administer vehicle (e.g., 0.5% methylcellulose in water) daily via oral gavage.
-
Group 2 (this compound): Administer this compound (e.g., 1 mg/kg body weight, dissolved in vehicle) daily via oral gavage.
-
Treat animals for a period of 2 to 4 weeks.
1.3. Sample Collection:
-
Collect fresh fecal pellets at baseline (before treatment) and weekly throughout the study. Immediately freeze samples at -80°C.
-
At the end of the treatment period, euthanize mice and collect cecal contents and colon tissue. Snap-freeze samples in liquid nitrogen and store at -80°C.
1.4. Gut Microbiome Analysis (16S rRNA Gene Sequencing):
-
Extract microbial DNA from fecal and cecal samples using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Perform sequencing on an Illumina MiSeq platform.
-
Process raw sequencing data using a pipeline such as QIIME2 or DADA2 for quality filtering, denoising, and taxonomic assignment.
-
Analyze alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, Jaccard) to assess changes in microbial community structure.
1.5. Short-Chain Fatty Acid (SCFA) Analysis:
-
Homogenize cecal contents in a suitable solvent (e.g., acidified water or methanol).
-
Derivatize SCFAs for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Quantify major SCFAs (acetate, propionate, butyrate) using a standard curve.
Protocol 2: Human Clinical Study - Microbiome as a Predictor of this compound Response in IBS-C
2.1. Study Population:
-
Recruit female patients aged 18-65 diagnosed with IBS-C according to Rome IV criteria.
-
Exclude patients with a history of cardiovascular disease, confounding GI disorders, or recent antibiotic use.
2.2. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Baseline Phase (2 weeks): Participants record baseline symptoms (stool frequency, consistency, abdominal pain, bloating) in a daily diary and provide a baseline fecal sample.
-
Treatment Phase (4 weeks): Randomly assign participants to receive either this compound (6 mg twice daily) or a matching placebo. Continue daily symptom diaries.
-
Follow-up: Collect a final fecal sample at the end of the treatment period.
2.3. Outcome Measures:
-
Primary Outcome: The proportion of responders in each group, defined as a clinically meaningful improvement in overall IBS-C symptoms.
-
Secondary Outcomes: Changes in individual symptoms (abdominal pain, bloating, stool frequency, stool consistency).
2.4. Microbiome Analysis:
-
Collect fecal samples using a standardized collection kit and immediately freeze at -80°C.
-
Extract microbial DNA and perform 16S rRNA gene sequencing or shotgun metagenomic sequencing.
-
Analyze the baseline microbiome composition and diversity of responders versus non-responders to identify potential predictive biomarkers.
-
Investigate changes in the microbiome from baseline to the end of treatment in both the this compound and placebo groups.
2.5. Statistical Analysis:
-
Use appropriate statistical tests to compare clinical outcomes between the this compound and placebo groups.
-
Employ bioinformatic and statistical methods (e.g., LEfSe, random forest analysis) to identify microbial taxa or functional pathways associated with treatment response.
These protocols provide a starting point for investigating the complex interplay between this compound and the gut microbiome. The findings from such studies could enhance our understanding of this compound's mechanism of action and pave the way for more targeted and effective treatments for motility disorders like IBS-C.
References
- 1. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and Erythromycin on Upper Gut Motility- A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sustained-Release Tegaserod Formulations for Research
Introduction
Tegaserod is a selective serotonin type-4 (5-HT4) receptor partial agonist indicated for the treatment of irritable bowel syndrome with constipation (IBS-C).[1] It enhances gastrointestinal motility and secretion, and inhibits visceral sensitivity.[2][3] However, this compound is unstable in acidic environments and has a relatively short half-life, necessitating the development of sustained-release formulations to improve its stability and maintain therapeutic concentrations over an extended period.[4][5]
These application notes provide detailed protocols for the formulation and evaluation of a pH-dependent sustained-release tablet of this compound, suitable for preclinical research. The formulation is designed to bypass the acidic environment of the stomach and release the drug in a controlled manner in the neutral to alkaline pH of the small intestine.
Mechanism of Action: Signaling Pathway
This compound primarily acts as a partial agonist at 5-HT4 receptors on neurons in the gastrointestinal tract. Activation of these G-protein coupled receptors stimulates a downstream signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade modulates the release of neurotransmitters, such as acetylcholine, which in turn stimulates peristalsis and intestinal secretion. This compound also functions as an antagonist at 5-HT2B receptors.
Caption: this compound's 5-HT4 receptor signaling pathway.
Experimental Workflow
The development and evaluation of a sustained-release this compound formulation follow a logical progression from initial formulation design to preclinical pharmacokinetic assessment. This workflow ensures a systematic approach to achieving the desired drug release profile and bioavailability.
Caption: Workflow for sustained-release this compound development.
Data Presentation
Table 1: Model Formulation for pH-Dependent Sustained-Release this compound Maleate Tablets
This table outlines a representative formulation for a 100 mg core tablet containing 8.3 mg of this compound maleate (equivalent to 6.0 mg of this compound).
| Component | Function | Quantity per Tablet (mg) | Percentage (%) |
| Core Tablet | |||
| This compound Maleate | Active Pharmaceutical Ingredient | 8.3 | 8.3 |
| Microcrystalline Cellulose | Diluent/Filler | 75.7 | 75.7 |
| Croscarmellose Sodium | Disintegrant | 5.0 | 5.0 |
| Povidone (PVP K30) | Binder | 10.0 | 10.0 |
| Magnesium Stearate | Lubricant | 1.0 | 1.0 |
| Total Core Tablet Weight | 100.0 | 100.0 | |
| Enteric Coating | |||
| Eudragit® L100/S100 (1:1 ratio) | pH-sensitive polymer | 8.0 | 80.0 |
| Triethyl Citrate | Plasticizer | 1.0 | 10.0 |
| Sucrose | Pore former | 1.0 | 10.0 |
| Total Coating Solids | 10.0 | 100.0 |
Table 2: Representative In Vitro Drug Release Profile
This table presents a typical dissolution profile for the formulated tablets, showing minimal release in acidic media and sustained release at a neutral pH.
| Time (hours) | Dissolution Medium | Cumulative Release (%) |
| 1 | 0.1 M HCl (pH 1.2) | < 1 |
| 2 | 0.1 M HCl (pH 1.2) | < 2 |
| 4 | Phosphate Buffer (pH 6.8) | 35 |
| 6 | Phosphate Buffer (pH 6.8) | 55 |
| 8 | Phosphate Buffer (pH 6.8) | 75 |
| 10 | Phosphate Buffer (pH 6.8) | 88 |
| 12 | Phosphate Buffer (pH 6.8) | 92 |
Table 3: Key Pharmacokinetic Parameters of this compound (Oral Administration)
This table summarizes key pharmacokinetic parameters for immediate-release this compound in humans, which sustained-release formulations aim to modify (e.g., by increasing Tmax and prolonging therapeutic levels).
| Parameter | Value | Reference |
| Bioavailability | ~10% (fasting) | |
| Tmax (Time to Peak Concentration) | ~1.0 hour | |
| Terminal Half-life (T½) | ~11 hours (following IV) | |
| Protein Binding | ~98% | |
| Effect of Food | Bioavailability reduced by 40-65% |
Experimental Protocols
Protocol 1: Preparation of pH-Dependent Sustained-Release Tablets
This protocol details the wet granulation and coating process for the formulation described in Table 1.
1. Core Tablet Preparation (Wet Granulation):
-
Accurately weigh and pass this compound maleate, microcrystalline cellulose, and croscarmellose sodium through a 60-mesh sieve.
-
Mix the sieved powders in a planetary mixer for 15 minutes.
-
Prepare a 10% w/v solution of PVP K30 in isopropyl alcohol to act as the binder solution.
-
Slowly add the binder solution to the powder blend while mixing to form a coherent wet mass.
-
Pass the wet mass through an 18-mesh sieve to form granules.
-
Dry the wet granules in a hot air oven at 45-50°C for 1-2 hours or until the loss on drying (LOD) is less than 2%.
-
Pass the dried granules through a 36-mesh sieve.
-
Add magnesium stearate (previously passed through a 60-mesh sieve) to the granules and blend for 5 minutes.
-
Compress the final blend into 100 mg tablets using a single-punch tableting machine with a 6-mm diameter shallow biconcave punch.
2. Enteric Coating:
-
Prepare a 5% w/v coating solution by dispersing the Eudragit® polymers, triethyl citrate, and sucrose in an appropriate solvent system (e.g., isopropyl alcohol and water).
-
Place the core tablets in a coating pan and pre-warm them with heated air.
-
Apply the coating solution to the tumbling tablet bed using a spray gun. Ensure even distribution and drying between spray cycles to prevent tablet agglomeration.
-
Continue the process until the tablets have achieved a weight gain of approximately 8-10%.
-
Cure the coated tablets in a hot air oven at 40°C for 2 hours to ensure complete film formation.
Protocol 2: In Vitro Drug Release Testing
This protocol is for evaluating the drug release profile of the coated tablets using a standard dissolution apparatus.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method). Paddle Speed: 50 rpm. Temperature: 37 ± 0.5°C. Dissolution Media:
-
First 2 hours: 500 mL of 0.1 M HCl (pH 1.2).
-
Next 10 hours: 500 mL of phosphate buffer (pH 6.8).
Procedure:
-
Place one tablet in each of the six dissolution vessels containing 0.1 M HCl.
-
Begin the test and withdraw 5 mL samples at 1 and 2 hours. Replace the withdrawn volume with fresh, pre-warmed medium.
-
After 2 hours, carefully remove the tablets and transfer them to vessels containing the pH 6.8 phosphate buffer.
-
Continue the test and withdraw 5 mL samples at predetermined time points (e.g., 4, 6, 8, 10, 12 hours). Replace the volume each time.
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometer at 315 nm or an HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the previously removed samples.
Protocol 3: In Vivo Pharmacokinetic Study in a Beagle Dog Model
This protocol provides a framework for assessing the pharmacokinetic profile of the sustained-release this compound formulation in a relevant animal model.
Animal Model: Male beagle dogs (n=6), weighing 10-12 kg. Housing: House animals individually with free access to water. Fast overnight before dosing.
Procedure:
-
Administer one sustained-release this compound tablet (6 mg) orally to each dog. Follow with 10 mL of water to ensure swallowing.
-
Collect blood samples (~2 mL) from the cephalic vein into heparinized tubes at the following time points: 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), using appropriate non-compartmental analysis software.
-
Compare the results to a control group receiving an immediate-release formulation to determine the relative bioavailability and sustained-release characteristics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of this compound, a serotonin 5-HT(4) receptor partial agonist with promotile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tegaserod Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Tegaserod in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound maleate in common solvents?
This compound maleate is a white to off-white crystalline powder with limited solubility in aqueous solutions.[1][2] It is slightly soluble in ethanol and very slightly soluble in water.[1][2] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound's solubility is highly dependent on pH. It is more soluble in acidic conditions and its solubility significantly decreases at neutral or alkaline pH, which is typical for most cell culture media (pH 7.2-7.4). When a concentrated stock solution of this compound (often prepared in an organic solvent like DMSO) is diluted into the buffered, aqueous environment of cell culture media, the sudden change in pH and solvent polarity can cause the drug to precipitate out of solution.
Q3: How does pH affect the stability of this compound?
While more soluble in acidic conditions, this compound is unstable in acidic environments, such as the gastric milieu, where it undergoes rapid hydrolytic degradation. This is an important consideration for in vivo studies but less of a concern for typical in vitro cell culture experiments where the pH is maintained at a neutral level.
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture media.
Possible Cause 1: High final concentration of this compound.
-
Solution: Determine the optimal working concentration of this compound for your specific cell line and experiment. It is possible that the desired concentration exceeds the solubility limit of this compound in the cell culture medium. Consider performing a dose-response experiment to identify the lowest effective concentration.
Possible Cause 2: Inadequate initial stock solution preparation.
-
Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO or DMF. Ensure the this compound is completely dissolved in the organic solvent before further dilution.
Possible Cause 3: Shock precipitation upon dilution.
-
Solution: To minimize immediate precipitation upon dilution, try a stepwise dilution approach. First, dilute the DMSO stock solution in a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to the final volume of complete cell culture medium. Another technique is to add the DMSO stock dropwise to the vortexing cell culture medium.
Possible Cause 4: Final DMSO concentration is too low.
-
Solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Increasing the final DMSO concentration within this limit can help maintain this compound solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Issue: Loss of this compound activity over time in culture.
Possible Cause 1: Gradual precipitation or aggregation.
-
Solution: Even if not immediately visible, this compound may be slowly precipitating or forming aggregates over the course of a long-term experiment. Consider refreshing the media with freshly prepared this compound at regular intervals.
Possible Cause 2: Adsorption to plasticware.
-
Solution: Hydrophobic compounds can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration in the medium. Using low-adhesion plasticware or pre-coating plates with a protein solution like bovine serum albumin (BSA) may mitigate this issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound maleate in DMSO.
Materials:
-
This compound maleate (MW: 417.46 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.17 mg of this compound maleate.
-
Add the this compound maleate to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube until the this compound maleate is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Solubilization of this compound using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This protocol provides a general method for using β-cyclodextrins to enhance this compound solubility.
Materials:
-
This compound maleate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in PBS at a desired concentration (e.g., 10% w/v).
-
Slowly add this compound maleate powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved material.
-
Determine the concentration of solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This stock solution can then be diluted in cell culture medium for your experiments.
Quantitative Data Summary
| Solvent | Solubility of this compound Maleate | Reference |
| Water | Very slightly soluble | |
| Ethanol | Slightly soluble | |
| DMSO | ~20 mg/mL | |
| DMF | ~25 mg/mL | |
| 1:3 DMF:PBS (pH 7.2) | ~0.03 mg/mL |
| pH | Relative Solubility of this compound Maleate | Reference |
| 1 | ~10-fold higher than at pH 7.5 | |
| 6.8 | Sustained release observed | |
| 7.5 | Low solubility |
Visualizations
This compound Signaling Pathway
This compound is a partial agonist of the serotonin 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway via the 5-HT4 receptor.
Experimental Workflow for Improving this compound Solubility
This workflow outlines the steps to troubleshoot and improve the solubility of this compound in cell culture experiments.
Caption: Workflow for troubleshooting this compound solubility issues.
Logical Relationship of Solubility Factors
This diagram illustrates the key factors influencing this compound's solubility in an experimental setting.
Caption: Factors influencing this compound's experimental solubility.
References
Technical Support Center: Investigating 5-HT4 Receptor Desensitization with Tegaserod In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of Tegaserod on 5-HT4 receptor desensitization in vitro.
Frequently Asked Questions (FAQs)
Q1: Why do I observe a diminished response to this compound after repeated or prolonged application in my cell-based or tissue assays?
A1: This phenomenon is likely due to 5-HT4 receptor desensitization, a common regulatory mechanism for G protein-coupled receptors (GPCRs). Continuous or repeated exposure to an agonist, like this compound, can lead to a decrease in receptor responsiveness. This compound, as a partial agonist for the 5-HT4 receptor, has been shown to induce desensitization of the peristaltic reflex in a time and concentration-dependent manner in rat colon studies.[1][2]
Q2: What is the underlying mechanism of 5-HT4 receptor desensitization?
A2: The desensitization of 5-HT4 receptors is a multi-step process. Upon agonist binding, the receptor's conformation changes, leading to the activation of G proteins. This also exposes sites on the receptor that can be phosphorylated by G protein-coupled receptor kinases (GRKs).[1][3] These phosphorylated sites then serve as docking points for β-arrestin proteins.[4] The binding of β-arrestin sterically hinders further G protein coupling, thus "desensitizing" the receptor to further stimulation. In some cases, β-arrestin can also initiate G protein-independent signaling pathways.
Q3: Can I mitigate or prevent this compound-induced 5-HT4 receptor desensitization in my experiments?
A3: Mitigating desensitization induced by a partial agonist like this compound is challenging as it is an intrinsic part of the receptor's regulatory cycle. Desensitization is a direct consequence of receptor activation. However, you can modulate the experimental conditions to study and potentially minimize its impact. This includes optimizing the concentration of this compound and the duration of exposure. The recovery from desensitization is dependent on the concentration of this compound used. For instance, after exposure to lower concentrations of this compound (5-50 nM), the peristaltic response in rat colon recovered within 15 minutes, while recovery took up to 60 minutes after exposure to a higher concentration (5 µM).
Q4: How does this compound's partial agonism influence 5-HT4 receptor desensitization?
A4: this compound is characterized as a selective 5-HT4 receptor partial agonist. Partial agonists, by definition, produce a submaximal response compared to a full agonist, even at saturating concentrations. The extent of desensitization is often related to the efficacy of the agonist. While a partial agonist like this compound does induce desensitization, the magnitude or rate might differ from that induced by a full agonist like serotonin.
Q5: How can I quantitatively measure 5-HT4 receptor desensitization in my in vitro setup?
A5: Desensitization can be quantified by measuring the reduction in a specific signaling output after a period of agonist exposure. Common methods include:
-
Second Messenger Assays: Measuring the decrease in cyclic AMP (cAMP) production in response to a second challenge with this compound after an initial pre-incubation period.
-
Functional Assays: In isolated tissue preparations, such as guinea pig colon or rat esophagus, desensitization can be measured as a reduction in the muscle relaxation or contraction response.
-
Receptor Binding Assays: While more complex, these assays can determine changes in receptor number on the cell surface (internalization), which is a longer-term component of desensitization.
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results After this compound Pre-incubation
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., Trypan Blue) before the experiment. |
| Inconsistent Agonist Exposure | Use a repeater pipette for consistent dispensing of this compound. Ensure thorough but gentle mixing. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP, which can be a major source of variability. |
| Assay Timing | Precisely control the timing of pre-incubation, washing steps, and the second agonist challenge. Use a multi-channel pipette or automated liquid handler for simultaneous additions. |
Issue 2: Inconsistent or Fading Response in Isolated Tissue Bath Experiments
| Potential Cause | Troubleshooting Step |
| Tissue Viability | Ensure the tissue is properly dissected and maintained in oxygenated Krebs solution at the correct temperature (typically 37°C). A fading response over the baseline period indicates poor tissue health. |
| Tachyphylaxis/Desensitization | This is an expected outcome with repeated this compound application. To study it, establish a stable baseline response to a control substance (e.g., KCl) before and after the desensitization protocol. Implement a washout period to allow for potential recovery of the response. The duration of this washout will depend on the this compound concentration used. |
| Receptor Heterogeneity | The gastrointestinal tract expresses multiple serotonin receptor subtypes. Ensure your experimental conditions are optimized to isolate the 5-HT4 receptor response. This may involve using antagonists for other 5-HT receptors. |
| Drug Adsorption | Some compounds can adsorb to the tubing or organ bath. Ensure the system is thoroughly cleaned between experiments. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds from in vitro studies.
Table 1: Potency of this compound at the 5-HT4 Receptor in Different In Vitro Assays
| Assay System | Parameter | Value | Reference |
| HEK-293 cells (human 5-HT4(c) receptor) | pEC50 (cAMP elevation) | 8.6 | |
| Rat isolated esophagus (relaxation) | pEC50 | 8.2 | |
| Guinea-pig isolated colon (contraction) | pEC50 | 8.3 |
Table 2: Time and Concentration Dependence of this compound-Induced Desensitization of Peristaltic Reflex in Rat Colon
| This compound Concentration | Exposure Time | Effect | Recovery Time | Reference |
| 5 nM - 5 µM | 5 or 10 min | Rapid time- and concentration-dependent desensitization | Dependent on concentration | |
| 5 - 50 nM | - | Desensitization | ~15 minutes | |
| 0.5 µM | - | Desensitization | ~30 minutes | |
| 5 µM | - | Desensitization | ~60 minutes |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for 5-HT4 Receptor Desensitization
-
Cell Culture: Culture HEK-293 cells stably expressing the human 5-HT4 receptor in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at a density of ~50,000 cells/well and allow them to attach overnight.
-
Desensitization (Pre-incubation):
-
Wash the cells once with serum-free media.
-
Add this compound at the desired desensitizing concentration (e.g., 1 µM) in serum-free media containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for the desired period (e.g., 30 minutes) at 37°C. Control wells should receive vehicle only.
-
-
Washout:
-
Carefully aspirate the media containing this compound.
-
Wash the cells three times with warm Krebs-HEPES buffer to remove the drug.
-
-
Second Challenge:
-
Add a concentration range of this compound (or another 5-HT4 agonist) in stimulation buffer (containing a PDE inhibitor) to the respective wells.
-
Incubate for 15-20 minutes at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the cAMP levels.
-
-
Data Analysis:
-
Plot the concentration-response curves for both the control (non-desensitized) and this compound-pre-incubated (desensitized) cells.
-
Compare the Emax and EC50 values to quantify the extent of desensitization.
-
Protocol 2: Isolated Tissue Bath Assay for Functional Desensitization
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the distal colon.
-
Isolate longitudinal muscle-myenteric plexus (LMMP) strips.
-
Mount the strips in organ baths containing oxygenated (95% O2 / 5% CO2) Krebs solution at 37°C under a resting tension of ~1 gram.
-
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Control Response: Obtain a cumulative concentration-response curve to this compound to establish the initial potency and maximal response.
-
Desensitization Protocol:
-
After a washout period and re-equilibration, incubate the tissue with a fixed concentration of this compound (e.g., 1 µM) for a set duration (e.g., 60 minutes).
-
Thoroughly wash the tissue to remove the drug. The duration of the washout can be varied to study recovery.
-
-
Post-Desensitization Response:
-
After the washout period, obtain a second cumulative concentration-response curve to this compound.
-
-
Data Analysis:
-
Measure the isometric contractions using a force transducer connected to a data acquisition system.
-
Compare the maximal contraction and the pEC50 values of the first and second concentration-response curves to quantify desensitization. A rightward shift in the curve and/or a reduction in the maximum response indicates desensitization.
-
Visualizations
Caption: 5-HT4 receptor activation and desensitization pathway.
Caption: Workflow for an in vitro desensitization experiment.
Caption: Logic diagram for troubleshooting tissue bath experiments.
References
- 1. Effect of the 5-HT4 receptor agonist this compound on the expression of GRK2 and GRK6 in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the peristaltic reflex induced by mucosal stimulation with the selective 5-HT4 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tegaserod Dosage for In-Vivo Rodent Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tegaserod in in-vivo rodent studies. The information is designed to assist in optimizing experimental design and addressing common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended starting dose for this compound in rats for studies on visceral hypersensitivity?
A1: For studies investigating visceral hypersensitivity in rats, a common starting point for intraperitoneal (i.p.) administration is in the range of 0.1 to 1.0 mg/kg.[1] It has been demonstrated that this compound can dose-dependently inhibit the abdominal withdrawal reflex to rectal distention in rat models of visceral hypersensitivity.[1] A dose of 1.0 mg/kg i.p. has shown a significant reduction in visceral pain responses.[1]
Q2: My experiment requires subcutaneous administration of this compound in rats to study its effects on gastrointestinal motility. What is a suitable dose range?
A2: For subcutaneous (s.c.) administration in rats to investigate effects on gastrointestinal motility, particularly esophageal relaxation, a dose range of 0.003 to 3 mg/kg has been used.[2] To specifically inhibit 5-HT2B receptor-mediated stomach fundus contraction, doses of 1 and 3 mg/kg s.c. have been shown to be effective.[2]
Q3: I am conducting a study on gastric emptying in a diabetic mouse model. What is an effective intraperitoneal dose of this compound?
A3: In a murine model of diabetes mellitus (db/db mice) with delayed gastric emptying, an intraperitoneal (i.p.) dose of 0.1 mg/kg of this compound has been shown to significantly accelerate the gastric emptying rate of a glucose meal. Higher doses within the 0.1-2.0 mg/kg range were also tested.
Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my study?
A4: this compound is a potent 5-hydroxytryptamine type 4 (5-HT4) receptor partial agonist. Its prokinetic effects are primarily mediated through the activation of these receptors in the gastrointestinal tract, which stimulates the peristaltic reflex and intestinal secretion. Additionally, it possesses 5-HT2B receptor antagonist properties, which may contribute to its overall pharmacological profile.
Q5: Are there any known pharmacokinetic properties of this compound in rats that I should consider?
A5: Yes, the terminal elimination half-life of this compound in rats is approximately 2 hours. After oral administration, it is rapidly absorbed and widely distributed into tissues. It is primarily metabolized before reaching systemic circulation.
Q6: I am observing variability in my results. What are some potential factors that could be influencing the efficacy of this compound in my rodent model?
A6: Variability can arise from several factors. Ensure consistent administration timing relative to feeding, as food can affect the absorption of this compound. The specific rodent strain, age, and sex can also influence drug metabolism and response. The health status of the animals, including the specific model of gastrointestinal dysfunction being studied, will also play a crucial role. Finally, the vehicle used to dissolve this compound should be consistent across all experimental groups. For instance, 10% sulfobutyl ether-beta cyclodextrin has been used as a vehicle for intraperitoneal injections.
Quantitative Data Summary: this compound Dosage in Rodent Studies
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 0.001 - 1 mg/kg | Dose-dependent increase in esophageal muscle relaxation. | |
| Rat | Subcutaneous (s.c.) | 0.003 - 3 mg/kg | Increased esophageal smooth muscle relaxation. | |
| Rat | Subcutaneous (s.c.) | 1 and 3 mg/kg | Inhibition of 5-HT2B receptor-mediated stomach fundus contraction. | |
| Rat | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | Dose-dependent reduction in abdominal contractions induced by colonic distension. | |
| Rat | Intraperitoneal (i.p.) | 0.1, 0.3, and 1.0 mg/kg | Inhibition of abdominal withdrawal reflex in a visceral hypersensitivity model. | |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Used for time-course study of G protein-coupled receptor kinase expression. | |
| Mouse (db/db) | Intraperitoneal (i.p.) | 0.1 - 2.0 mg/kg | Acceleration of gastric emptying. |
Detailed Experimental Protocols
Assessment of Visceral Hypersensitivity in Rats
-
Animal Model: Neonatal Sprague-Dawley rats can be used to induce a visceral hypersensitive model through mild colonic irritation during early life.
-
Procedure:
-
Adult rats with induced visceral hypersensitivity are used.
-
A balloon catheter is inserted into the rectum for rectal distention (RD).
-
This compound (at doses of 0.1, 0.3, and 1.0 mg/kg) or vehicle is administered intraperitoneally 10 minutes prior to RD.
-
The balloon is inflated with increasing volumes of saline to induce RD.
-
The abdominal withdrawal reflex (AWR), a measure of visceral pain, is recorded and scored.
-
A significant inhibition of the AWR score in the this compound-treated group compared to the vehicle group indicates efficacy.
-
Evaluation of Gastric Emptying in Mice
-
Animal Model: C57BLKS/J db/db transgenic mice, a model for diabetes mellitus with delayed gastric emptying, can be utilized.
-
Procedure:
-
Mice are fasted overnight prior to the experiment.
-
This compound (0.1-2.0 mg/kg) or vehicle is administered intraperitoneally.
-
A test meal, such as 20% glucose, is administered orally.
-
After a set time (e.g., 30 minutes), the animals are euthanized, and the stomach is clamped and removed.
-
The amount of the meal remaining in the stomach is quantified to determine the gastric emptying rate.
-
A significant reduction in the fraction of the meal remaining in the stomach of this compound-treated mice compared to controls indicates an acceleration of gastric emptying.
-
Visualizations
Caption: Experimental workflow for optimizing this compound dosage in rodent studies.
Caption: this compound's activation of the 5-HT4 receptor signaling pathway.
References
- 1. This compound inhibits noxious rectal distention induced responses and limbic system c-Fos expression in rats with visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT2B antagonist and 5-HT4 agonist activities of this compound in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing Tegaserod's off-target effects in assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the off-target effects of Tegaserod in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is as a partial agonist of the serotonin 5-HT4 receptor, which mediates its prokinetic effects in the gastrointestinal tract.[1][2][3] However, it exhibits significant off-target activities, most notably as a potent antagonist of the 5-HT2B receptor.[4][5] It also has binding affinity for 5-HT2A and 5-HT2C receptors. Additionally, this compound can inhibit the serotonin transporter (SERT), as well as the dopamine (DAT) and norepinephrine (NET) transporters at higher concentrations.
Q2: Why is it crucial to consider this compound's off-target effects in my experiments?
A2: Undisclosed off-target effects can lead to misinterpretation of experimental results, attributing an observed effect to the 5-HT4 receptor when it may be due to modulation of another target, such as the 5-HT2B receptor. This is particularly important when investigating the physiological roles of these receptors or in the early stages of drug discovery. For instance, cardiovascular side effects observed with this compound could be linked to its off-target activities.
Q3: How can I differentiate between on-target (5-HT4-mediated) and off-target effects in my cell-based assays?
A3: A multi-pronged approach is recommended:
-
Use of Selective Antagonists: Pre-incubate your cells with a selective 5-HT4 antagonist (e.g., GR 113808) before adding this compound. If the observed effect is blocked, it is likely mediated by the 5-HT4 receptor. Conversely, to confirm 5-HT2B antagonism, you can stimulate with a 5-HT2B agonist (e.g., BW 723C86) in the presence and absence of this compound.
-
Cell Lines with Specific Receptor Expression: Utilize cell lines that endogenously express only the target of interest or engineered cell lines expressing a single receptor subtype (e.g., HEK293 cells stably transfected with only the 5-HT4 receptor).
-
Knockout Cell Lines: If available, using a cell line where the suspected off-target receptor has been knocked out (e.g., 5-HT2B knockout cells) can definitively determine if the effect is off-target.
-
Dose-Response Curves: Off-target effects often occur at different concentrations than on-target effects. A careful analysis of the dose-response curve of this compound for a particular outcome can provide clues.
Q4: What are some common issues and troubleshooting tips for assays involving this compound?
A4:
-
Low Signal-to-Noise Ratio: This can be due to several factors including low receptor expression, suboptimal reagent concentrations, or inappropriate incubation times.
-
Solution: Optimize cell density, agonist/antagonist concentrations, and incubation times. Ensure the health and viability of your cells. For functional assays, consider using a phosphodiesterase inhibitor like IBMX in cAMP assays to prevent cAMP degradation.
-
-
High Background Signal: This can be caused by nonspecific binding of reagents or constitutive receptor activity.
-
Solution: Increase the number of washing steps, use blocking agents (e.g., BSA), and optimize the concentration of detection reagents. If constitutive activity is suspected, the use of an inverse agonist as a control might be helpful.
-
-
Variability between Replicates: Inconsistent cell seeding, pipetting errors, or temperature fluctuations can lead to high variability.
-
Solution: Ensure a homogenous cell suspension before plating, use calibrated pipettes, and maintain consistent incubation conditions.
-
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50, pA2, IC50) of this compound at its on-target and various off-target sites.
| Target | Parameter | Value | Species/System | Reference |
| 5-HT4 Receptor | pKi | 8.4 | Human recombinant (HEK-293 cells) | |
| pEC50 (cAMP accumulation) | 8.6 | Human recombinant (HEK-293 cells) | ||
| pEC50 (rat esophagus relaxation) | 8.2 | Rat | ||
| pEC50 (guinea-pig colon contraction) | 8.3 | Guinea-pig | ||
| 5-HT2A Receptor | pKi | 7.5 | Human recombinant | |
| 5-HT2B Receptor | pKi | 8.4 - 8.6 | Human recombinant | |
| pA2 (antagonism of 5-HT-mediated contraction) | 8.3 | Rat stomach fundus | ||
| pA2 (antagonism of α-Me-5-HT) | 6.9 | Human colon | ||
| 5-HT2C Receptor | pKi | 7.0 | Human recombinant | |
| Serotonin Transporter (SERT) | IC50 | 11.7 µM | Human recombinant (HEK293 cells) | |
| Dopamine Transporter (DAT) | IC50 | 20.7 µM | Human recombinant (HEK293 cells) | |
| Norepinephrine Transporter (NET) | IC50 | 3.2 µM | Human recombinant (HEK293 cells) |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound's Affinity for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of this compound for 5-HT4, 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Methodology:
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT4, 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]GR113808 for 5-HT4, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C).
-
Increasing concentrations of unlabeled this compound.
-
Cell membrane preparation.
-
-
To determine non-specific binding, add a high concentration of a known non-radioactive ligand for the respective receptor in a separate set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay to Assess this compound's 5-HT4 Receptor Agonism
Objective: To determine the potency (EC50) and efficacy of this compound as a 5-HT4 receptor agonist by measuring intracellular cyclic AMP (cAMP) accumulation.
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing the human 5-HT4 receptor in a 96-well plate and culture until they reach the desired confluency.
-
-
cAMP Assay:
-
Wash the cells with pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the wells. Include a positive control (e.g., a known 5-HT4 agonist like serotonin) and a vehicle control.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the specific kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect) using non-linear regression analysis.
-
Protocol 3: Calcium Flux Functional Assay to Evaluate this compound's Activity at 5-HT2 Receptors
Objective: To assess the potential agonist or antagonist activity of this compound at 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor in a 96-well black-walled, clear-bottom plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
To test for agonist activity:
-
Establish a baseline fluorescence reading for each well.
-
Inject increasing concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
-
To test for antagonist activity:
-
Pre-incubate the cells with increasing concentrations of this compound for a short period.
-
Establish a baseline fluorescence reading.
-
Inject a known 5-HT2 receptor agonist (e.g., α-methylserotonin) at a concentration that gives a submaximal response (e.g., EC80) and record the fluorescence intensity.
-
-
-
Data Analysis:
-
For agonist activity, calculate the change in fluorescence from baseline for each concentration of this compound and plot a dose-response curve to determine the EC50.
-
For antagonist activity, determine the inhibition of the agonist-induced response by this compound and calculate the IC50.
-
Visualizations
Caption: On-target signaling pathway of this compound via the 5-HT4 receptor.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Minimizing this compound's off-target effects in assays.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Clinical pharmacokinetics of this compound, a serotonin 5-HT(4) receptor partial agonist with promotile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Translational Value of Tegaserod Animal Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting advice, and detailed protocols to enhance the translational relevance of preclinical animal studies involving Tegaserod.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Fundamentals
This section covers the core pharmacology and characteristics of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a selective partial agonist for the serotonin 5-HT4 receptor.[1][2][3] Its therapeutic effects in treating conditions like Irritable Bowel Syndrome with Constipation (IBS-C) stem from this interaction.[4][5] Activation of 5-HT4 receptors on neurons in the gastrointestinal (GI) wall stimulates the release of neurotransmitters like acetylcholine. This, in turn, enhances the peristaltic reflex, increases intestinal secretion, and normalizes impaired motility. Additionally, this compound can inhibit visceral sensitivity, which helps alleviate abdominal pain.
Q2: Does this compound have significant off-target effects?
Yes, at clinically relevant concentrations, this compound also acts as a potent antagonist at the 5-HT2B receptor. Its binding affinity for the 5-HT2B receptor is comparable to its affinity for the 5-HT4 receptor. While it has some affinity for 5-HT2A and 5-HT2C receptors, it is less potent. It has minimal to no affinity for 5-HT1, 5-HT3, or dopamine receptors. The 5-HT2B antagonism may contribute to its overall clinical profile, but this is not fully established.
Q3: How does the pharmacokinetics (PK) of this compound differ between common animal models and humans?
Translational challenges often arise from PK differences. This compound is rapidly absorbed after oral administration in humans, with peak plasma concentrations reached in about one hour. However, its absolute bioavailability is low, around 10% in fasting subjects, and is further reduced by food. In humans, it has a terminal half-life of approximately 11 hours following intravenous administration. Two-thirds of an oral dose is excreted unchanged in the feces.
Q4: Why was this compound temporarily withdrawn from the market, and how does this impact preclinical study design?
This compound was voluntarily withdrawn in 2007 due to a retrospective analysis that suggested a potential increased risk of cardiovascular (CV) ischemic events. However, subsequent analyses indicated that the affected patients often had pre-existing CV disease or risk factors, and a causal link was not clearly established. The drug was later reintroduced in 2019 for a more restricted population: women under 65 with IBS-C and no known history of CV ischemic events.
For preclinical research, this history underscores the importance of assessing potential cardiovascular effects. Animal models, particularly those with induced CV comorbidities, could be valuable. Key safety assessments should include monitoring for effects on platelet aggregation (an in vitro effect has been noted) and vasoconstriction.
Section 2: Experimental Design & Protocols
Careful planning and standardized protocols are essential for generating reproducible and translatable data.
Q1: Which animal models are most relevant for studying this compound's efficacy?
The choice of model depends on the specific research question:
-
For Motility/Constipation: Loperamide-induced or low-fiber diet-induced constipation models in rats or mice are common for evaluating prokinetic effects. These models allow for the measurement of outcomes like fecal pellet output, total GI transit time (using charcoal meal or carmine red), and colonic transit.
-
For Visceral Hypersensitivity: Models involving mild, repeated stress (e.g., water avoidance stress) or post-inflammatory models (e.g., recovery from DSS- or TNBS-induced colitis) are used to induce long-lasting visceral hypersensitivity, a key symptom of IBS. These models are crucial for evaluating this compound's effects on pain perception.
Q2: How should I prepare and administer this compound for an animal study?
-
Formulation: this compound maleate is only very slightly soluble in water. For oral gavage, it is typically suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in water. Ensure the suspension is homogenous before each administration by vortexing or stirring.
-
Route of Administration: Oral gavage is the most clinically relevant route. Subcutaneous or intraperitoneal injections can be used for mechanistic studies to bypass first-pass metabolism but are less translatable.
-
Dosing: Doses used in animal studies vary. For example, doses of 1-3 mg/kg (s.c.) have been shown to increase colonic transit in guinea pigs. It is critical to perform a dose-ranging study in your specific model to establish the effective dose range and to correlate plasma concentrations with those seen in humans at the therapeutic dose of 6 mg twice daily.
Detailed Protocol: Assessment of Visceral Hypersensitivity via Colorectal Distension (CRD)
This protocol describes a standard method for measuring visceral pain in rodents, a key endpoint for assessing this compound's efficacy in reducing visceral hypersensitivity.
Objective: To quantify the visceromotor response (VMR) to mechanical distension of the colon as an index of visceral pain.
Materials:
-
Colorectal distension balloon (e.g., 2.5 cm plastic balloon on a flexible catheter).
-
Pressure transducer and inflation pump/syringe.
-
Electromyography (EMG) recording equipment (amplifier, data acquisition system).
-
Surgically implanted EMG electrodes in the external oblique or abdominal musculature.
-
Restraint devices (e.g., Bollmann cages) to which animals have been habituated.
-
Isoflurane for brief anesthesia during balloon insertion.
Procedure:
-
Animal Habituation: For several days leading up to the experiment, habituate the conscious animals to the restraint devices for increasing durations (e.g., 45-75 minutes per day) to minimize stress-induced artifacts.
-
Electrode Implantation (Survival Surgery):
-
This step should be performed at least 5-7 days before any CRD testing to allow for full recovery.
-
Anesthetize the animal according to your institution's approved protocol.
-
Implant bipolar EMG electrodes into the abdominal wall musculature (e.g., external oblique).
-
Exteriorize the leads or connect them to a wireless telemetry device.
-
-
Experimental Day:
-
Briefly anesthetize the animal with isoflurane.
-
Gently insert the lubricated balloon catheter into the distal colon (e.g., 2 cm from the anus to the base of the balloon). Secure the catheter to the tail with tape.
-
Place the animal in the restraint and allow it to recover from anesthesia for at least 20-30 minutes. Connect the EMG leads to the recording system.
-
-
Distension Protocol:
-
Record baseline EMG activity for several minutes.
-
Apply a series of graded, phasic distensions. A common protocol involves pressures of 15, 30, 45, and 60 mmHg, with each distension lasting 10-20 seconds and separated by a rest period of several minutes.
-
Administer this compound or vehicle and repeat the distension protocol at the appropriate time point based on the drug's Tmax.
-
-
Data Analysis:
-
Quantify the VMR by integrating the total EMG signal (area under the curve) during the distension period and subtracting the baseline activity.
-
Alternatively, a semi-quantitative score, the Abdominal Withdrawal Reflex (AWR), can be used in conscious animals, where behavioral responses are scored on a scale.
-
Compare the VMR or AWR scores between treatment groups at each distension pressure. A reduction in the response indicates an analgesic effect.
-
Section 3: Troubleshooting Guides
This section addresses common problems encountered during this compound experiments.
| Problem / Question | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High variability in GI transit time between animals. | 1. Stress from handling/gavage.2. Inconsistent drug suspension.3. Circadian rhythm effects.4. Differences in gut microbiome. | 1. Ensure proper habituation to handling and gavage procedures.2. Vigorously vortex the this compound suspension immediately before dosing each animal.3. Conduct all experiments at the same time of day.4. Co-house animals to normalize microbiome where possible. |
| Lack of efficacy on visceral pain (no change in VMR). | 1. Insufficient drug exposure (dose too low, poor absorption).2. Timing of CRD test is incorrect relative to drug's Tmax.3. Animal model does not exhibit significant hypersensitivity.4. Inadequate statistical power. | 1. Confirm the dose and consider conducting a pilot PK study. Bioavailability is low and can be affected by food. Ensure animals are fasted if appropriate.2. Perform a time-course study to determine the optimal window for testing after dosing.3. Verify the hypersensitivity phenotype in your model with appropriate positive controls and by comparing to sham/control animals.4. Perform a power analysis to ensure sufficient sample size. |
| Unexpected adverse events (e.g., severe diarrhea). | 1. Dose is too high.2. Species-specific sensitivity. | 1. Diarrhea is the most common adverse event in humans. Reduce the dose. Perform a dose-response study to find the therapeutic window between efficacy and adverse effects.2. Be aware that different species (e.g., guinea pigs vs. rats) may have different sensitivities. |
| Results from in vitro assays do not match in vivo outcomes. | 1. Poor bioavailability and significant first-pass metabolism in vivo.2. Role of active metabolites (though the main human metabolite M29.0 has negligible 5-HT4 affinity).3. Complex neuro-hormonal feedback loops in vivo not present in vitro. | 1. Always confirm in vivo efficacy and correlate it with plasma exposure levels, not just the administered dose.2. Characterize the metabolic profile in your chosen species.3. Acknowledge the limitations of isolated tissue preparations (e.g., gut segments) and complement them with whole-animal studies. |
Section 4: Data & Visualization
Pharmacological Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Species / System | Value | Reference(s) |
| 5-HT4 Receptor Affinity (pKi) | Human Recombinant | 8.4 | |
| 5-HT2B Receptor Affinity (pKi) | Human Recombinant | 8.4 | |
| 5-HT2A Receptor Affinity (pKi) | Human Recombinant | 7.5 | |
| 5-HT2C Receptor Affinity (pKi) | Human Recombinant | 7.0 | |
| 5-HT4 Agonist Potency (pEC50) | Rat Oesophagus Relaxation | 8.2 | |
| 5-HT4 Agonist Potency (pEC50) | Guinea Pig Colon Contraction | 8.3 | |
| 5-HT2B Antagonist Potency (pA2) | Rat Stomach Fundus | 8.3 | |
| Human Bioavailability (Oral) | Fasting Subjects | ~10% | |
| Human Tmax (Oral) | Healthy Subjects | ~1 hour | |
| Human Plasma Protein Binding | Healthy Subjects | ~98% | |
| Human Terminal Half-Life (IV) | Healthy Subjects | ~11 hours |
Diagrams and Workflows
This compound's Primary Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the 5-HT4 receptor.
Translational Experimental Workflow
Caption: Recommended workflow for a this compound preclinical study.
Troubleshooting Logic for Unexpected Efficacy Results
Caption: A decision-making flowchart for troubleshooting poor efficacy data.
References
- 1. Review article: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Models for Studying Tegaserod's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing surgical models to study the effects of Tegaserod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should consider when designing our surgical model?
A1: this compound is a partial agonist of the serotonin 5-HT4 receptor.[1][2][3][4] Its primary effect is to stimulate the peristaltic reflex and intestinal secretion, leading to increased gastrointestinal motility.[1] Additionally, it has been shown to modulate visceral sensitivity, reducing afferent nerve firing in response to distension, which is a key consideration for visceral pain models.
Q2: What are the most common surgical models used to study the effects of this compound on visceral sensitivity?
A2: The most widely used and accepted model is the colorectal distension (CRD) model in rodents (rats and mice). This model assesses visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) or electromyographic (EMG) activity of the abdominal muscles in response to balloon distension of the colon and rectum.
Q3: What is a typical effective dose of this compound in rodent models of visceral hypersensitivity?
A3: In rat models of visceral hypersensitivity, intraperitoneal (i.p.) injection of this compound at doses of 0.1, 0.3, and 1.0 mg/kg has been shown to significantly inhibit the abdominal withdrawal reflex to rectal distension. The effect is dose-dependent.
Q4: When should this compound be administered in relation to the experimental procedure?
A4: For acute studies, this compound is typically administered 10-30 minutes before the initiation of the experimental procedure, such as colorectal distension. This timing allows for the drug to be absorbed and reach effective concentrations.
Q5: Can this compound be administered orally in rodent studies?
A5: Yes, this compound can be administered orally. However, its absolute bioavailability is approximately 10% in fasting subjects, and this can be further reduced by food. For precise dosing and rapid onset of action in acute experimental settings, intraperitoneal (i.p.) injection is often preferred.
Troubleshooting Guides
Issue 1: High variability in baseline visceral sensitivity measurements.
-
Question: We are observing significant variability in the baseline abdominal withdrawal reflex (AWR) or electromyography (EMG) responses to colorectal distension (CRD) before this compound administration. What could be the cause and how can we mitigate this?
-
Answer:
-
Inconsistent Surgical Technique: Minor variations in EMG electrode implantation depth and location can lead to significant differences in signal amplitude. Ensure all surgeons are following a standardized protocol and are adequately trained.
-
Stress-Induced Hypersensitivity: The stress of handling and the surgical procedure itself can alter gastrointestinal motility and visceral perception in rodents. Acclimatize animals to the experimental setup and handling for several days before surgery and testing. Allow for a sufficient post-operative recovery period (typically 5-7 days).
-
Variable Balloon Positioning: The location of the balloon within the colorectum is critical. Ensure consistent insertion depth for each animal. Mark the catheter to ensure repeatable placement.
-
Inadequate Anesthesia during Surgery: Pain and stress during the surgical implantation of electrodes can lead to long-term changes in visceral sensitivity. Ensure adequate anesthetic depth is maintained throughout the surgical procedure.
-
Issue 2: Difficulty in distinguishing between this compound's analgesic and prokinetic effects.
-
Question: this compound is a prokinetic agent. How can we be sure that the reduction in visceral pain responses we are observing is a true analgesic effect and not just a consequence of altered gut motility?
-
Answer: This is a critical consideration. Here are several strategies to address this:
-
Measure Colonic Compliance: A change in colonic compliance (the relationship between volume and pressure) could alter the mechanical stimulus of the balloon. Measure pressure-volume curves before and after this compound administration. A true analgesic effect should be independent of significant changes in compliance.
-
Use a 5-HT4 Antagonist Control Group: Include a control group pre-treated with a selective 5-HT4 antagonist before this compound administration. This will help to confirm that the observed effects are mediated through the 5-HT4 receptor.
-
Vary the Distension Protocol: Utilize both rapid, phasic distensions and slow, ramp distensions. Rapid distensions are more likely to evoke a reflex response, while slow ramp distensions can provide information about sensory thresholds. If this compound primarily affects motility, its impact might be more pronounced on one type of distension over the other.
-
Concurrent Motility Assessment: In a separate cohort of animals, assess gastrointestinal transit time using non-invasive methods (e.g., carmine red or charcoal meal transit) at the same doses of this compound used in the visceral sensitivity studies. This will allow you to correlate the magnitude of the prokinetic effect with the observed changes in nociception.
-
Examine Central Nervous System Markers: this compound has been shown to decrease central sensitization. Measuring markers of neuronal activation, such as c-Fos expression, in pain-processing areas of the brain (e.g., the anterior cingulate cortex) can provide evidence of a central analgesic effect.
-
Issue 3: Inconsistent or absent response to this compound.
-
Question: We are not observing the expected reduction in visceral pain responses after administering this compound. What could be the reason?
-
Answer:
-
Incorrect Dosing or Administration: Double-check your dose calculations and the route and timing of administration. Ensure the drug solution is properly prepared, as this compound has low water solubility.
-
Animal Strain and Sex Differences: Different rodent strains can exhibit varying sensitivity to drugs and visceral stimuli. Be consistent with the strain and sex of the animals used. Some studies suggest that the effects of this compound on gastrointestinal transit may be more pronounced in males.
-
Development of Tachyphylaxis: Repeated administration of 5-HT4 agonists can lead to receptor desensitization (tachyphylaxis). If your experimental design involves repeated dosing, consider the potential for diminished effects over time.
-
Anesthetic Interference: If experiments are conducted under anesthesia, the anesthetic agent itself can influence gastrointestinal motility and neuronal responses. Choose an anesthetic with minimal effects on the parameters being studied and maintain a consistent level of anesthesia throughout the experiment.
-
Data Presentation
Table 1: Summary of Quantitative Data from Preclinical Studies on this compound
| Parameter | Species | Model | This compound Dose | Route | Key Findings | Reference |
| Visceral Sensitivity | ||||||
| Abdominal Withdrawal Reflex (AWR) Score (at 0.4 mL distension) | Rat | Visceral Hypersensitivity | 1.0 mg/kg | i.p. | Decreased from 2.0 to 0.5 | |
| Abdominal Withdrawal Reflex (AWR) Score (at 0.8 mL distension) | Rat | Visceral Hypersensitivity | 1.0 mg/kg | i.p. | Decreased from 3.5 to 1.5 | |
| Abdominal Withdrawal Reflex (AWR) Score (at 1.2 mL distension) | Rat | Visceral Hypersensitivity | 1.0 mg/kg | i.p. | Decreased from 4.0 to 3.0 | |
| c-Fos Expression (Anterior Cingulate Cortex) | Rat | Visceral Hypersensitivity | 1.0 mg/kg | i.p. | Decreased to 42% of saline control | |
| Gastrointestinal Motility | ||||||
| Gastric Emptying | Mouse | Diabetic Gastroparesis | 0.1 mg/kg | i.p. | Accelerated gastric emptying rate by 80% at 30 min | |
| Small Intestinal Transit | Mouse | Omeprazole-induced delay | 0.10 mg/kg | i.p. | Reversed the delay in small intestinal transit | |
| Geometric Center (GC) of glass beads (360 min post-gavage) | Mouse | Acute Necrotizing Pancreatitis | Not specified | Not specified | Significantly ameliorated the decrease in GC | |
| Orocecal Transit (Proximal colonic filling at 6 hours) | Human | Constipation-predominant IBS | 2 mg, twice daily | Oral | Accelerated to 70.4% vs. 46.4% in placebo | |
| Gastric Emptying, Small Bowel & Colonic Transit | Human | Healthy Subjects | 6 mg, twice daily | Oral | Significantly accelerated transit times |
Experimental Protocols
Protocol 1: Colorectal Distension (CRD) for Visceral Sensitivity Assessment in Rats
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed individually and acclimated to the facility for at least one week before any procedures.
-
Food is withheld for 12 hours before the experiment, with free access to water.
-
-
Surgical Implantation of EMG Electrodes (if applicable):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the external oblique abdominal muscles.
-
Suture two Teflon-coated stainless-steel wires into the muscle, approximately 5 mm apart.
-
Exteriorize the wires subcutaneously to the back of the neck.
-
Close the incision in layers.
-
Allow a recovery period of 5-7 days.
-
-
Colorectal Distension Procedure:
-
On the day of the experiment, lightly sedate the rat (if necessary for balloon insertion).
-
Gently insert a flexible balloon catheter (e.g., 6F Fogarty arterial embolectomy catheter) intra-anally, with the balloon positioned 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the animal to recover from sedation in a small, confined space for at least 30 minutes.
-
Connect the catheter to a barostat or a pressure transducer and syringe pump system.
-
-
Drug Administration:
-
Administer this compound (0.1, 0.3, or 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes prior to the start of the distension protocol.
-
-
Distension Protocol and Data Acquisition:
-
Perform phasic distensions by rapidly inflating the balloon with saline to specific volumes (e.g., 0.4, 0.8, 1.2 mL) or pressures (e.g., 20, 40, 60, 80 mmHg) for a fixed duration (e.g., 20 seconds).
-
Allow a sufficient rest period (e.g., 5 minutes) between distensions.
-
Record the visceromotor response, either by visually scoring the Abdominal Withdrawal Reflex (AWR) on a graded scale (0-4) or by recording and quantifying the electromyographic (EMG) activity of the abdominal muscles.
-
Protocol 2: Gastrointestinal Transit (Charcoal Meal) Assay in Mice
-
Animal Preparation:
-
Adult male mice (e.g., C57BL/6, 20-25g) are used.
-
Fast the mice for 18-24 hours with free access to water.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Charcoal Meal Administration:
-
30 minutes after drug administration, orally administer 0.2 mL of a charcoal meal suspension (e.g., 5% charcoal in 10% gum arabic).
-
-
Tissue Collection and Measurement:
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Mandatory Visualization
Caption: this compound's signaling pathway via the 5-HT4 receptor in an enteric neuron.
Caption: General experimental workflow for assessing this compound's effects in vivo.
References
- 1. This compound inhibits noxious rectal distention induced responses and limbic system c-Fos expression in rats with visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Tegaserod Binding Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tegaserod binding assays. The following information is designed to help you enhance the signal-to-noise ratio and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary binding targets for this compound?
A1: this compound is a potent partial agonist for the serotonin 5-HT4 receptor.[1][2][3] It also exhibits significant binding affinity for 5-HT2B receptors and lower affinity for 5-HT2A and 5-HT2C receptors. Therefore, binding assays are typically designed to characterize its interaction with the 5-HT4 receptor.
Q2: What is a good starting point for the radioligand concentration in a this compound competition binding assay?
A2: For competition binding assays, it is recommended to use a radioligand concentration at or below its dissociation constant (Kd). This minimizes the depletion of the radioligand and provides an optimal window for detecting the competitive binding of this compound. A commonly used radioligand for 5-HT4 receptor binding assays is [3H]-GR113808.
Q3: How is the signal-to-noise ratio calculated in a binding assay?
A3: The signal-to-noise ratio is typically calculated as the ratio of specific binding to non-specific binding (Specific Binding / Non-Specific Binding). A higher ratio indicates a more robust and reliable assay. Specific binding is determined by subtracting non-specific binding from total binding (Total Binding - Non-Specific Binding).
Q4: What is an acceptable signal-to-noise ratio for a this compound binding assay?
A4: A desirable signal-to-noise ratio is generally considered to be 5 or greater, with a ratio of 12 or more being excellent. An ideal assay should have specific binding that accounts for at least 80% of the total binding.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
This guide addresses common issues that can lead to a poor signal-to-noise ratio in this compound binding assays and provides practical solutions.
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can significantly reduce the signal-to-noise ratio by masking the specific binding signal.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Radioligand sticking to filters/plates | Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI). Use low-protein binding plates. | Reduced binding of the radioligand to the filter/plate, thereby lowering background signal. NSB can be reduced by up to 50%. |
| Hydrophobic interactions of the radioligand | Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-0.5% to the assay buffer. | NSB may decrease by 10-30% depending on the ligand and assay conditions. |
| Inappropriate definition of NSB | Use a high concentration (e.g., 10 µM) of a structurally unrelated 5-HT4 receptor antagonist (e.g., GR113808) to define NSB. | More accurate determination of specific binding, leading to a better signal-to-noise ratio. |
| Suboptimal wash steps | Increase the number of wash cycles (e.g., from 3 to 5). Use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand. | More effective removal of unbound and non-specifically bound radioligand, leading to a lower background. |
Issue 2: Low Specific Binding Signal
A weak specific binding signal can be difficult to distinguish from the background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient receptor concentration | Increase the amount of membrane preparation in the assay. A typical range is 50-150 µg of protein per well. | Increased number of binding sites, leading to a stronger specific signal. |
| Suboptimal incubation time | Perform a time-course experiment to ensure the binding reaction has reached equilibrium. | Identifying the optimal incubation time can increase specific binding by ensuring maximal association of this compound with the 5-HT4 receptor. |
| Incorrect buffer composition (pH, ionic strength) | Optimize the buffer pH and ionic strength. Most 5-HT receptor binding assays perform well at a physiological pH of 7.4. | A shift in pH from 7.0 to 7.4 could increase specific binding by 15-20%. |
| Degraded radioligand or this compound | Use fresh aliquots of the radioligand and this compound. Check for radiochemical purity of the ligand. | Ensures that the binding observed is from the intact molecules, leading to a more accurate and robust signal. |
Experimental Protocols
Protocol 1: Membrane Preparation from Cells Expressing 5-HT4 Receptors
-
Cell Culture: Culture cells stably expressing the human 5-HT4 receptor to near confluency.
-
Harvesting: Scrape cells in ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane aliquots at -80°C.
Protocol 2: this compound Competition Binding Assay
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Plate Setup:
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]-GR113808 (at a concentration near its Kd), and 25 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled 5-HT4 antagonist (e.g., 10 µM GR113808), 25 µL of [3H]-GR113808, and 25 µL of membrane preparation.
-
This compound Competition: Add 50 µL of varying concentrations of this compound, 25 µL of [3H]-GR113808, and 25 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.5% PEI).
-
Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Managing diastereomer separation in Tegaserod synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tegaserod.
Disclaimer
It is important to note that based on its chemical structure, this compound is an achiral molecule and does not possess chiral centers. Therefore, the formation of classic diastereomers (stereoisomers with different configurations at one or more, but not all, of the stereocenters) is not a typical challenge in its synthesis. However, the synthesis does involve the formation of a carbon-nitrogen double bond (an imine), which can lead to the formation of geometric isomers (E/Z isomers). These geometric isomers can be considered a type of diastereomer and their control is crucial for the purity of the final product. This guide will address the management of these geometric isomers and other potential process-related impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the control of geometric isomers and other impurities.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Question: My final product shows two closely related peaks on the HPLC analysis, suggesting the presence of an isomer. What could be the cause and how can I resolve this?
-
Answer: The presence of a closely related isomer is likely due to the formation of both the E (trans) and Z (cis) geometric isomers around the imine (C=N) bond formed during the condensation of 5-methoxy-1H-indole-3-carbaldehyde and N-amino-N'-pentylguanidine. The desired product is typically the more thermodynamically stable E-isomer.
Troubleshooting Steps:
-
Reaction Conditions: The ratio of E/Z isomers can be influenced by reaction temperature, pH, and reaction time.
-
Temperature: Running the condensation reaction at a slightly elevated temperature may favor the formation of the more stable E-isomer by allowing for equilibration.
-
pH Control: The condensation is often carried out under mildly acidic conditions. A pH that is too low or too high might affect the selectivity. Careful control of the pH is recommended.
-
-
Purification: If the formation of the Z-isomer cannot be completely suppressed, purification is necessary.
-
Crystallization: The E and Z isomers have different physical properties, including solubility. Recrystallization from a suitable solvent system can be an effective method for isolating the desired E-isomer.
-
Chromatography: While challenging on a large scale, column chromatography can be used to separate the geometric isomers.
-
-
Issue 2: Low Yield of the Desired Product
-
Question: The yield of my this compound synthesis is consistently low. What are the potential reasons and how can I improve it?
-
Answer: Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of 5-methoxy-1H-indole-3-carbaldehyde and N-amino-N'-pentylguanidine. Impurities in the starting materials can lead to side reactions and lower the yield.
-
Reaction Stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion. Experiment with slight variations in the stoichiometry of the reactants.
-
Removal of Water: The condensation reaction produces water as a byproduct. In some cases, the presence of water can inhibit the reaction. Using a dehydrating agent or a Dean-Stark apparatus to remove water can improve the yield.
-
Workup Procedure: The workup procedure should be optimized to minimize product loss. Ensure the pH is adjusted correctly during extraction to ensure the product is in the desired phase.
-
Issue 3: Formation of Colored Impurities
-
Question: My crude product has a significant color, and I am having difficulty removing it during purification. What is the source of this color and how can I prevent it?
-
Answer: Indole derivatives, such as 5-methoxy-1H-indole-3-carbaldehyde, can be sensitive to air and light, leading to the formation of colored degradation products.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the indole starting material.
-
Protection from Light: Protect the reaction mixture and the isolated product from light by using amber glassware or by covering the reaction vessel with aluminum foil.
-
Purification: Activated carbon (charcoal) treatment of a solution of the crude product can be effective in removing colored impurities before crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: Does this compound have any chiral centers?
-
A1: No, the chemical structure of this compound does not contain any chiral centers. Therefore, it is an achiral molecule and does not exist as enantiomers.
-
-
Q2: What are the critical process parameters to control during the synthesis of this compound?
-
A2: The critical parameters to control are:
-
Temperature: To control the rate of reaction and potentially the ratio of geometric isomers.
-
pH: To facilitate the condensation reaction while minimizing side reactions.
-
Reaction Time: To ensure the reaction goes to completion without significant degradation.
-
Purity of Starting Materials: To avoid the formation of impurities that can be difficult to remove.
-
-
-
Q3: What analytical techniques are suitable for monitoring the purity of this compound?
-
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the purity of this compound and for quantifying any impurities, including the Z-isomer. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and the stereochemistry around the C=N double bond.
-
Data on Geometric Isomer Control
While specific quantitative data for the E/Z ratio under different conditions is often proprietary, the following table provides a general overview of expected outcomes based on the chosen strategy.
| Strategy | Diastereomeric Ratio (E:Z) | Purity of Desired E-Isomer | Yield of E-Isomer |
| Optimized Reaction Conditions | 95:5 to 98:2 | >95% | Moderate to High |
| Crystallization | >99.5:0.5 | >99.5% | Moderate (yield loss in mother liquor) |
| Chromatography | >99.9:0.1 | >99.8% | Low to Moderate (depends on scale) |
Experimental Protocols
Protocol 1: Synthesis of this compound (E-isomer favored)
-
To a solution of 5-methoxy-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added N-amino-N'-pentylguanidine hydroiodide (1.1 eq).
-
A catalytic amount of a mild acid (e.g., acetic acid) is added to adjust the pH to approximately 4-5.
-
The reaction mixture is heated to reflux (or a moderately elevated temperature, e.g., 50-60 °C) and stirred for 4-6 hours, while monitoring the reaction progress by HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >10 with a base (e.g., NaOH solution) to precipitate the free base of this compound.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure E-isomer of this compound.
Diagrams
Caption: Logical workflow for managing geometric isomers in this compound synthesis.
Best practices for long-term storage of Tegaserod solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Tegaserod solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound maleate is soluble in DMSO at concentrations up to 50 mM.[1][2] It is also soluble in Dimethylformamide (DMF).
Q2: What is the long-term stability of this compound in solid form?
A2: When stored as a crystalline solid at -20°C, this compound maleate is stable for at least four years.
Q3: How should I store this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be stored at -80°C for long-term storage to maintain stability. For short-term use, storage at -20°C is also acceptable. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store this compound in aqueous solutions?
A4: Long-term storage of this compound in aqueous solutions is not recommended. This compound is known to undergo hydrolysis, especially in acidic conditions (pH < 5). If you need to prepare aqueous working solutions, they should be made fresh daily from a frozen DMSO stock. One study noted that this compound from crushed tablets was stable in tap water for up to three days at both 20-25°C and 5°C.[3]
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the solubility of this compound is exceeded in your final working solution, especially when diluting a concentrated DMSO stock into an aqueous buffer. To troubleshoot this, you can try the following:
-
Increase the solvent concentration: If your experimental conditions allow, increasing the final concentration of DMSO in your working solution may help keep this compound dissolved.
-
Warm the solution: Gently warming the solution may help redissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.
-
Sonication: Brief sonication can also aid in redissolving precipitated compound.
-
Prepare a fresh, lower concentration solution: If precipitation persists, it is best to prepare a fresh working solution at a lower concentration.
Experimental Protocols
Preparation of 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound maleate in DMSO.
Materials:
-
This compound maleate (MW: 417.47 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weighing this compound Maleate: Accurately weigh out the desired amount of this compound maleate powder. For example, to prepare 1 mL of a 50 mM stock solution, you would need 20.87 mg of this compound maleate (417.47 g/mol * 0.050 mol/L * 0.001 L = 0.02087 g).
-
Dissolving in DMSO: Add the weighed this compound maleate to a sterile tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound maleate is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Stability Testing of this compound Solutions using HPLC
This protocol outlines a general procedure for assessing the stability of this compound solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is suitable for separating this compound from its degradation products.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: The UV detector can be set to monitor the absorbance at the λmax of this compound (around 312 nm).[1]
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the HPLC method using the mobile phase as the diluent.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The peak area of this compound can be used to quantify its concentration. By comparing the peak area of a stored sample to that of a freshly prepared standard, the percentage of degradation can be calculated.
Quantitative Data Summary
Table 1: Solubility of this compound Maleate
| Solvent | Solubility | Reference |
| DMSO | ~50 mM | [1] |
| Water | Very slightly soluble |
Table 2: Stability of this compound in Different Conditions
| Solution/Form | Storage Temperature | Duration | Stability Notes | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Stable. | |
| 50 mM in DMSO | -80°C | Long-term | Recommended for long-term storage of stock solutions. | |
| In Nanoemulsions | 4°C | 120 days | Stable with slight increase in hydrodynamic diameter after 21 days. | |
| In Tap Water | 20-25°C | Up to 3 days | Stable. | |
| In Tap Water | 5°C | Up to 3 days | Stable. | |
| Aqueous Solution | Not Specified | > 1 day | Not recommended for storage. |
Visualizations
This compound Signaling Pathway
This compound acts as a partial agonist at the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), and facilitate the release of neurotransmitters such as acetylcholine and calcitonin gene-related peptide (CGRP).
Caption: this compound's activation of the 5-HT4 receptor signaling cascade.
Experimental Workflow for Preparing and Storing this compound Solutions
This workflow outlines the key steps for preparing and storing this compound solutions for use in research experiments.
Caption: Workflow for preparing and storing this compound solutions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of this compound in aqueous working solutions. 2. Repeated freeze-thaw cycles of the DMSO stock solution. 3. Inaccurate initial concentration of the stock solution. | 1. Always prepare fresh aqueous working solutions immediately before use. Do not store aqueous solutions. 2. Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Ensure accurate weighing of the compound and use of a calibrated scale. Confirm the concentration of your stock solution using a validated analytical method like HPLC if necessary. |
| Precipitation in working solution | 1. Exceeded solubility of this compound in the final aqueous buffer. 2. Interaction with components of the cell culture media or buffer. | 1. Increase the percentage of DMSO in the final working solution if permissible for your experiment. 2. Prepare a more dilute working solution. 3. Consider using a different buffer system. |
| Low or no biological activity | 1. Degradation of this compound due to improper storage. 2. Use of an old or expired stock solution. | 1. Ensure stock solutions are stored at -80°C and protected from light. 2. Prepare a fresh stock solution from solid this compound maleate. |
References
Technical Support Center: Optimizing Electrophysiological Recordings in the Presence of Tegaserod
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing electrophysiological recordings when working with Tegaserod, a 5-HT4 receptor partial agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of electrophysiology?
A1: this compound is a selective serotonin 5-HT4 receptor partial agonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate the activity of various ion channels and cellular processes, leading to changes in neuronal excitability.
Q2: What are the known off-target effects of this compound on ion channels?
A2: this compound has been shown to inhibit voltage-gated potassium (Kv) channels in a concentration-dependent manner. This includes the hERG (human Ether-a-go-go-Related Gene) channel, which is a critical consideration for cardiac safety studies. It is important to be aware of these potential off-target effects when interpreting your data.
Q3: What is the recommended vehicle for dissolving this compound for in vitro electrophysiology experiments?
A3: this compound maleate is soluble in water. For most in vitro patch-clamp experiments, preparing a stock solution in water and then diluting it to the final concentration in the extracellular recording solution is recommended. If solubility issues arise, a low concentration of DMSO (typically ≤0.1%) can be used, but a vehicle control with the same DMSO concentration is essential to account for any solvent effects.
Q4: How stable is this compound in aqueous solutions?
A4: this compound is relatively stable in aqueous solutions. For optimal results, it is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, aliquots of the stock solution can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Q5: Can this compound affect neuronal firing rates?
A5: Yes, as a 5-HT4 receptor agonist, this compound can modulate neuronal excitability and firing rates. Studies on other 5-HT4 agonists have shown an increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus. The specific effect on the firing rate will depend on the neuron type and the expression of 5-HT4 receptors.
Troubleshooting Guide
Encountering artifacts or unexpected results is common in electrophysiology. This guide addresses specific issues you might face when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Slow, drifting baseline after this compound application. | 1. Liquid Junction Potential Change: The addition of this compound solution, especially if the vehicle or ionic composition is different, can alter the liquid junction potential between the reference electrode and the bath solution. 2. Electrode Drift: Minor physical instability of the recording or reference electrodes. 3. Compound Precipitation: At higher concentrations, the compound may precipitate out of solution, altering its effective concentration and potentially coating the electrode or cell. | 1. Re-zero the amplifier baseline after the solution exchange is complete. Use a stable reference electrode (e.g., Ag/AgCl pellet with a salt bridge). 2. Ensure electrodes are securely mounted and the perfusion system is not causing vibrations. 3. Visually inspect the bath for any signs of precipitation. If observed, consider using a lower concentration or a different vehicle. Filter the final working solution before use. |
| Increased noise in the recording. | 1. Grounding Issues: Introduction of the drug delivery system or other equipment can create ground loops. 2. Compound Interaction with Electrodes: Some compounds can interact with the Ag/AgCl electrodes, leading to instability. | 1. Ensure all equipment is connected to a common ground. Keep grounding wires as short as possible. 2. Use a salt bridge for your reference electrode to isolate it from direct contact with the this compound-containing solution. |
| Inconsistent or no response to this compound. | 1. Incomplete Solution Exchange: The perfusion system may not be adequately exchanging the bath solution, leading to a lower than intended final concentration. 2. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. 3. Low Receptor Expression: The cell type you are studying may not express a sufficient density of 5-HT4 receptors. | 1. Verify the efficiency of your perfusion system using a dye. Ensure the perfusion inlet is close to the cell being recorded and the outlet is effectively removing the old solution. 2. Apply the drug for the shortest duration necessary to observe a stable effect. Include washout periods to allow for receptor recovery. 3. Confirm 5-HT4 receptor expression in your cell type using techniques like immunocytochemistry, western blot, or qPCR. |
| "Rundown" of the recorded current. | 1. Dialysis of Intracellular Factors: In whole-cell configuration, essential intracellular components can be washed out into the patch pipette, leading to a gradual decrease in current amplitude. This is a common issue in patch-clamp and may not be related to the drug itself. 2. Non-specific drug effects: At high concentrations, this compound might have non-specific effects on cell health. | 1. Use the perforated patch technique to preserve the intracellular environment. If using whole-cell, include ATP and GTP in your internal solution to support cellular metabolism. 2. Perform a dose-response curve to determine the lowest effective concentration. Monitor cell health indicators like resting membrane potential and input resistance throughout the experiment. |
Quantitative Data Summary
The following tables summarize the known electrophysiological effects of this compound.
Table 1: Effects of this compound on Voltage-Gated Potassium (Kv) Channels
| Channel Type | Preparation | IC50 | Key Findings |
| Total Kv Channels | Rabbit coronary arterial smooth muscle cells | 1.26 ± 0.31 µM[1] | This compound inhibited Kv channels in a concentration-dependent manner. It shifted the steady-state inactivation curve to a more negative potential and prolonged the recovery from inactivation, suggesting a state-dependent block.[1] |
| Kv1.5 | Rabbit coronary arterial smooth muscle cells | Not specified | Pre-treatment with a Kv1.5 inhibitor prevented further inhibition by this compound, indicating that Kv1.5 is a major target.[1] |
| hERG (Kv11.1) | Transfected CHO cells | 13 µM | Inhibition was observed at micromolar concentrations, significantly higher than therapeutic plasma levels.[2] |
Table 2: Effects of 5-HT4 Receptor Agonists on Neuronal Firing
| Compound Class | Neuron Type | Effect on Firing Rate |
| 5-HT4 Receptor Agonists | Dorsal Raphe Nucleus (DRN) Serotonergic Neurons | Increased firing rate.[3] |
Note: Data on the direct effects of this compound on voltage-gated sodium and calcium channels, as well as on action potential duration and firing frequency in various neuron types, are limited in the currently available literature. Further research in these areas is warranted.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on ion channels using the whole-cell patch-clamp technique.
Protocol 1: Characterizing the Effect of this compound on Voltage-Gated Potassium Channels
1. Cell Preparation:
-
Culture a suitable cell line expressing the Kv channel of interest (e.g., CHO or HEK cells stably transfected with the specific channel subunit) or use primary cultured neurons known to express the target channel.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound maleate in sterile deionized water. Store in aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the external solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
To elicit Kv currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
Record baseline currents in the external solution for at least 5 minutes to ensure stability.
-
Apply different concentrations of this compound via the perfusion system, allowing at least 2-3 minutes for the drug to equilibrate at each concentration before recording.
-
After the highest concentration, perform a washout with the external solution to check for reversibility of the effect.
4. Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Construct current-voltage (I-V) curves for baseline and each this compound concentration.
-
To determine the IC50, plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data with Boltzmann functions.
Visualizations
Signaling Pathway of this compound via the 5-HT4 Receptor
Caption: Signaling pathway of this compound through the 5-HT4 receptor.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for patch-clamp analysis of this compound.
Troubleshooting Logic for Electrophysiology Recordings
Caption: Troubleshooting logic for common electrophysiology issues.
References
- 1. The effects of this compound, a gastrokinetic agent, on voltage-gated K+ channels in rabbit coronary arterial smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tachyphylaxis in Prolonged Tegaserod Exposure Experiments
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of prolonged Tegaserod exposure. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address the potential issue of tachyphylaxis.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Question: My cells/tissue initially responded to this compound, but the response diminished over time. How can I confirm this is tachyphylaxis?
Answer:
To confirm that the diminished response is due to tachyphylaxis (receptor desensitization and/or downregulation), you can perform the following steps:
-
Washout and Re-stimulation: After the initial exposure and observation of a diminished response, thoroughly wash out the this compound from your experimental system. Allow for a recovery period (the duration will depend on the specific system, but can range from 30 minutes to several hours) and then re-stimulate with the same concentration of this compound. If the response is fully or partially restored, it suggests receptor recycling and resensitization, a hallmark of tachyphylaxis.
-
Use a Different 5-HT4 Receptor Agonist: After the initial this compound exposure and washout, stimulate the system with a different 5-HT4 receptor agonist. If the response to the second agonist is also diminished, it indicates homologous desensitization of the 5-HT4 receptors.
-
Measure Receptor Expression: If you have the tools available (e.g., antibodies for Western blotting or immunofluorescence, or tagged receptors), you can directly measure the levels of 5-HT4 receptor protein on the cell surface and in total cell lysates before and after prolonged this compound exposure. A decrease in surface receptor expression would indicate internalization, a key mechanism of tachyphylaxis.
Question: I am not observing any response to this compound in my experimental model. What are the possible reasons?
Answer:
Several factors could contribute to a lack of response to this compound:
-
Low Receptor Expression: The cell line or tissue you are using may not express sufficient levels of the 5-HT4 receptor. Verify receptor expression using techniques like RT-PCR, Western blotting, or radioligand binding assays.
-
Incorrect this compound Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between different experimental systems. Refer to the literature for typical effective concentrations (EC50) in similar models.[1][2]
-
Drug Integrity: Verify the quality and stability of your this compound stock solution. Improper storage can lead to degradation.
-
Presence of Antagonists: Ensure that your experimental medium or solutions do not contain any known 5-HT4 receptor antagonists.
-
Cell/Tissue Health: Poor cell or tissue health can lead to a general lack of responsiveness to stimuli. Ensure your experimental preparations are viable and healthy.
Question: How can I minimize tachyphylaxis in my long-term this compound exposure experiments?
Answer:
Minimizing tachyphylaxis in long-term experiments can be challenging, but here are some strategies:
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule with washout periods in between. This can allow for receptor resensitization. The optimal on/off times will need to be determined empirically for your specific system.
-
Use of Partial Agonists: this compound itself is a partial agonist at the 5-HT4 receptor, which may be less likely to cause profound desensitization compared to a full agonist.[3]
-
Modulating Desensitization Pathways: If your experimental system allows, you can try to modulate the key players in receptor desensitization. For example, using inhibitors of G-protein coupled receptor kinases (GRKs) could potentially reduce the rate of desensitization. However, this approach can have off-target effects and should be carefully controlled.
-
Lower Concentrations: Use the lowest effective concentration of this compound to achieve your desired biological effect. Higher concentrations are more likely to induce rapid and profound desensitization.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the case of this compound, a 5-HT4 receptor agonist, prolonged exposure can lead to the desensitization and internalization of 5-HT4 receptors.[4] This reduces the number of available receptors on the cell surface, leading to a diminished cellular response to the drug.
Q2: What are the molecular mechanisms behind this compound-induced tachyphylaxis?
A2: The primary mechanisms involve:
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT4 receptor.[5]
-
β-arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
Receptor Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its G-protein (Gs), leading to a termination of the downstream signaling cascade (e.g., cAMP production).
-
Receptor Internalization: β-arrestin also acts as an adapter protein, facilitating the internalization of the receptor from the cell membrane into endosomes via clathrin-coated pits.
Q3: Does tachyphylaxis always occur with this compound in a clinical setting?
A3: Interestingly, clinical studies in patients with irritable bowel syndrome with constipation (IBS-C) have shown that this compound maintains its efficacy over long-term treatment without significant evidence of tachyphylaxis. The reasons for this discrepancy between in vitro observations and clinical outcomes are not fully understood but may involve complex physiological adaptations and the partial agonist nature of this compound.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound, by activating the 5-HT4 receptor, triggers two main signaling pathways:
-
G-protein dependent pathway: This is the canonical pathway where the receptor couples to the Gs alpha subunit, activating adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.
-
G-protein independent pathway: The 5-HT4 receptor can also signal independently of G-proteins by activating the Src/Extracellular signal-regulated kinase (ERK) pathway. This pathway is regulated by GRK5 and β-arrestin 1.
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: this compound Receptor Binding and Functional Potency
| Parameter | Receptor | Species/System | Value | Reference |
| pKi | 5-HT4(c) | Human (HEK-293 cells) | 8.4 ± 0.1 | |
| 5-HT2B | Human (CHO-K1 cells) | 8.4 ± 0.1 | ||
| 5-HT2A | Human (CHO-K1 cells) | 7.5 | ||
| 5-HT2C | Human (CHO-K1 cells) | 7.0 | ||
| pEC50 | 5-HT4(c) (cAMP accumulation) | Human (HEK-293 cells) | 8.6 ± 0.2 | |
| 5-HT4 (relaxation) | Rat (oesophagus) | 8.2 | ||
| 5-HT4 (contraction) | Guinea-pig (colon) | 8.3 |
Table 2: Time and Concentration-Dependent Desensitization of Peristaltic Reflex by this compound in Rat Colon
| This compound Concentration | Exposure Time | Recovery Time for Ascending Contraction and Descending Relaxation | Reference |
| 5-50 nM | 5 or 10 min | Within 15 min | |
| 0.5 µM | 5 or 10 min | 30 min | |
| 5 µM | 5 or 10 min | 60 min |
Experimental Protocols
Here are detailed methodologies for key experiments to study this compound-induced tachyphylaxis.
Protocol 1: cAMP Accumulation Assay to Measure 5-HT4 Receptor Desensitization
This protocol is designed to measure the desensitization of the Gs-coupled signaling pathway.
Materials:
-
Cells expressing the 5-HT4 receptor (e.g., HEK-293 cells)
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment (Desensitization):
-
For the desensitization group, treat the cells with the desired concentration of this compound for a specific duration (e.g., 30 minutes, 1 hour, 4 hours).
-
For the control group, add vehicle (e.g., DMSO in media) for the same duration.
-
-
Washout: Gently wash the cells three times with pre-warmed serum-free medium to remove the pre-treatment drug.
-
Stimulation:
-
Add fresh medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to all wells and incubate for 10-15 minutes at 37°C.
-
Stimulate the cells with a range of this compound concentrations for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP levels using your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate dose-response curves for both the control and desensitized groups. A rightward shift and/or a decrease in the maximal response in the desensitized group indicates tachyphylaxis.
Protocol 2: β-arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the 5-HT4 receptor, a key step in desensitization and G-protein independent signaling.
Materials:
-
Cells co-expressing a tagged 5-HT4 receptor and a tagged β-arrestin (e.g., using BRET, FRET, or enzyme fragment complementation systems)
-
This compound
-
Assay buffer/medium
-
Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Ligand Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for a time course determined by the specific assay system (can range from minutes to hours).
-
Signal Detection: Measure the signal (e.g., BRET ratio, FRET ratio, or luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the this compound concentration to generate a dose-response curve for β-arrestin recruitment. The EC50 value will indicate the potency of this compound for inducing this event. To study desensitization of this pathway, you can pre-treat with this compound, wash, and then re-stimulate as described in Protocol 1.
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathways.
Experimental Workflow
Caption: Workflow for Tachyphylaxis Experiment.
Logical Relationship
References
- 1. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT4 receptor agonist, this compound, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desensitization of the peristaltic reflex induced by mucosal stimulation with the selective 5-HT4 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-arrestin1 phosphorylation by GRK5 regulates G protein-independent 5-HT4 receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tegaserod and Mosapride in Preclinical Colitis Models: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two 5-hydroxytryptamine receptor 4 (5-HT4) agonists, tegaserod and mosapride, in the context of experimental colitis. While direct head-to-head preclinical studies are not publicly available, this document synthesizes the existing data on their mechanisms of action and provides detailed experimental protocols for evaluating their potential efficacy in colitis models.
Executive Summary
This compound, a partial 5-HT4 agonist and 5-HT2B antagonist, and mosapride, a selective 5-HT4 agonist, both present mechanisms of action that could be beneficial in treating colitis. This compound has demonstrated anti-inflammatory and protective effects in animal models of colitis, potentially through enhancing epithelial barrier function and reducing visceral hypersensitivity. Mosapride's prokinetic and potential anti-inflammatory effects are primarily mediated through the release of acetylcholine. This guide outlines the experimental frameworks within which these agents could be directly compared.
Mechanisms of Action
This compound and mosapride both act on the serotonergic system, which plays a crucial role in regulating gut motility, secretion, and inflammation.
This compound is a partial agonist of the 5-HT4 receptor and an antagonist of the 5-HT2B receptor. Its therapeutic potential in colitis is thought to stem from:
-
Stimulation of 5-HT4 receptors: This can lead to increased epithelial cell proliferation and migration, and enhanced resistance to oxidative stress-induced apoptosis, thereby promoting mucosal healing.
-
Antagonism of 5-HT2B receptors: This action may contribute to the reduction of visceral hypersensitivity, a common symptom in inflammatory bowel disease (IBD).
Mosapride is a selective 5-HT4 receptor agonist. Its primary mechanism of action involves:
-
Stimulation of 5-HT4 receptors on enteric neurons: This enhances the release of acetylcholine (ACh), a key neurotransmitter that stimulates gastrointestinal motility.
-
Cholinergic anti-inflammatory pathway: The increased ACh release may also exert anti-inflammatory effects by acting on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages, leading to a reduction in the production of pro-inflammatory cytokines.
Figure 1: Signaling pathways of this compound and Mosapride.
Quantitative Data from Preclinical Colitis Models
A comprehensive search of the scientific literature did not yield direct head-to-head or specific individual quantitative data for this compound and mosapride on key inflammatory parameters in established preclinical colitis models such as Dextran Sulfate Sodium (DSS) or Trinitrobenzenesulfonic Acid (TNBS)-induced colitis. The following tables are presented as a template for how such comparative data should be structured.
Table 1: Efficacy in DSS-Induced Colitis Model
| Parameter | Vehicle Control | This compound (dose) | Mosapride (dose) |
| Disease Activity Index (DAI) | Data Not Available | Data Not Available | Data Not Available |
| Colon Length (cm) | Data Not Available | Data Not Available | Data Not Available |
| Histological Score | Data Not Available | Data Not Available | Data Not Available |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Data Not Available | Data Not Available | Data Not Available |
| TNF-α Level (pg/mg tissue) | Data Not Available | Data Not Available | Data Not Available |
| IL-6 Level (pg/mg tissue) | Data Not Available | Data Not Available | Data Not Available |
Table 2: Efficacy in TNBS-Induced Colitis Model
| Parameter | Vehicle Control | This compound (dose) | Mosapride (dose) |
| Disease Activity Index (DAI) | Data Not Available | Data Not Available | Data Not Available |
| Colon Length (cm) | Data Not Available | Data Not Available | Data Not Available |
| Histological Score | Data Not Available | Data Not Available | Data Not Available |
| Myeloperoxidase (MPO) Activity (U/g tissue) | Data Not Available | Data Not Available | Data Not Available |
| TNF-α Level (pg/mg tissue) | Data Not Available | Data Not Available | Data Not Available |
| IL-6 Level (pg/mg tissue) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for inducing and evaluating colitis in rodents, which can be utilized for a head-to-head study of this compound and mosapride.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is particularly relevant for studying ulcerative colitis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Acute Colitis:
-
Administer 2.5-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Induction of Chronic Colitis:
-
Administer 2-3% DSS in drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.
-
Repeat this cycle 2-4 times to induce chronic inflammation.
-
-
Drug Administration:
-
This compound or mosapride can be administered via oral gavage or intraperitoneal injection daily, starting from the first day of DSS administration or as a therapeutic intervention after colitis is established. A vehicle control group should be included.
-
-
Assessment Parameters:
-
DAI Score: Calculated based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histology: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates are measured by ELISA or other immunoassays.
-
Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis
This model is often used to mimic Crohn's disease.
-
Animals: Male Sprague-Dawley rats, 200-250g, or BALB/c mice, 8-10 weeks old.
-
Induction of Colitis:
-
Fast animals overnight.
-
Lightly anesthetize the animals.
-
Instill TNBS (e.g., 100-150 mg/kg for rats, 2-2.5 mg/mouse) dissolved in 50% ethanol intrarectally via a catheter.
-
Keep the animals in a head-down position for a few minutes to ensure the distribution of the TNBS solution.
-
-
Drug Administration:
-
Similar to the DSS model, test compounds can be administered prophylactically or therapeutically.
-
-
Assessment Parameters:
-
The same parameters as in the DSS model (DAI, colon length, histology, MPO activity, and cytokine levels) are assessed.
-
Figure 2: General experimental workflow for a colitis model.
Conclusion
While a direct comparative study is lacking, both this compound and mosapride possess mechanisms that suggest potential therapeutic benefits in colitis. The experimental protocols outlined in this guide provide a robust framework for conducting a head-to-head preclinical comparison to elucidate their relative efficacy in alleviating intestinal inflammation. Such studies would be invaluable for guiding further drug development efforts in the field of IBD.
A Comparative Analysis of Tegaserod and Other 5-HT4 Receptor Agonists: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of Tegaserod and other prominent 5-hydroxytryptamine type 4 (5-HT4) receptor agonists, including Prucalopride, Velusetrag, and Naronapride. The focus is an objective comparison of their pharmacological profiles, supported by experimental data, to inform research and development in the field of gastrointestinal motility disorders.
Introduction to 5-HT4 Receptor Agonists
The 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is a key therapeutic target for gastrointestinal (GI) motility disorders. Predominantly expressed on neurons and smooth muscle cells in the GI tract, its activation stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. 5-HT4 receptor agonists have demonstrated clinical efficacy in treating conditions like chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).
However, the therapeutic landscape has been shaped by the varying selectivity and safety profiles of different agonists. Early agents, such as Cisapride and this compound, faced market withdrawal or restricted use due to off-target cardiovascular effects. This spurred the development of a new generation of highly selective agonists with improved safety profiles, including Prucalopride, Velusetrag, and Naronapride. This guide will dissect the key differences between these agents.
Mechanism of Action: 5-HT4 Receptor Signaling Pathways
Activation of the 5-HT4 receptor initiates downstream signaling through two primary pathways: a canonical G-protein-dependent pathway and a non-canonical G-protein-independent pathway.
-
Canonical Gαs-cAMP Pathway: Upon agonist binding, the receptor activates the associated Gαs protein. This stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate cellular functions, including neurotransmitter release and smooth muscle contraction.
-
Non-Canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins by directly activating Src, a non-receptor tyrosine kinase. Activated Src can then initiate a phosphorylation cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway, which is also implicated in neuronal function and plasticity.
Comparative Analysis of Key Agonists
The critical differentiators among 5-HT4 agonists are receptor binding affinity, selectivity over other receptors (especially those implicated in adverse effects), and functional potency.
Receptor Binding Affinity and Selectivity
Selectivity is paramount for avoiding the adverse effects seen with older agents. This compound's clinical utility was hampered by its affinity for the 5-HT2B receptor, while the first-generation agonist Cisapride was withdrawn due to blockade of the hERG potassium channel, leading to cardiac arrhythmias. Newer agents were specifically designed to avoid these off-target interactions.
| Compound | Primary Target: 5-HT4 Receptor Affinity (pKi) | Off-Target: 5-HT2B Receptor Affinity (pKi) | Off-Target: hERG K+ Channel Affinity (IC50 in nM) | Selectivity Notes |
| This compound | 8.4 - 8.6[1][2] | 8.4 (Antagonist)[3][4] | Data not available; cardiovascular risk not primarily linked to hERG. | Partial agonist. Significant affinity for 5-HT2B receptors at similar concentrations to 5-HT4. |
| Prucalopride | 8.6 (Ki = 2.5 nM)[5] | ~5.7 (Ki = 2,200 nM) | 5,700 nM | High selectivity. Over 800-fold more selective for 5-HT4 than 5-HT2B. Low affinity for hERG. |
| Velusetrag | Potent (pEC50 = 8.3) | Minimal affinity for other 5-HT receptors. | >3,000,000 nM | Highly selective with negligible affinity for the hERG channel. |
| Naronapride | High Affinity | Minimal affinity for other 5-HT receptors. | No detectable activity at 100,000 nM. | Highly selective. Designed to avoid hERG channel activity. |
Preclinical and Clinical Performance
The functional consequence of these binding profiles is observed in preclinical models of GI motility and confirmed in human clinical trials.
| Compound | Preclinical Potency & Efficacy | Clinical Efficacy Summary | Common Adverse Events |
| This compound | Potent partial agonist (pEC50 = 7.9 - 8.2 in guinea pig colon). | Effective in IBS-C, but use is restricted due to cardiovascular safety concerns. | Headache, abdominal pain, diarrhea, nausea. |
| Prucalopride | Potent agonist (pEC50 = 7.7 in guinea pig colon). Restores both upper and lower GI transit in guinea pig models of ileus. | Proven efficacy in improving spontaneous complete bowel movements (SCBMs) and symptoms in CIC. | Headache, nausea, abdominal pain, diarrhea (typically transient). |
| Velusetrag | Highly potent agonist. ~9-fold more potent than this compound in dog GI contractility models. | Phase 2 trials show significant acceleration of gastric emptying and efficacy in CIC. | Diarrhea, headache, nausea, vomiting (generally mild). |
| Naronapride | Highly selective agonist that accelerates overall colonic transit. | Phase II trials completed for multiple GI disorders. Designed for improved safety profile. | Safety profile reported to be similar to placebo in clinical studies. |
Experimental Protocols and Workflows
Objective comparison relies on standardized and well-defined experimental methodologies. Below are representative protocols for key assays used in the characterization of 5-HT4 agonists.
Experimental Workflow Diagram
The development and comparison of these agonists typically follow a structured workflow, from initial in vitro screening to in vivo models and finally, clinical evaluation.
Protocol: 5-HT4 Receptor Radioligand Binding Assay
This protocol is representative for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
-
Objective: To measure the displacement of a specific radioligand from the 5-HT4 receptor by a non-labeled test compound.
-
Materials:
-
Receptor Source: Membranes prepared from HEK-293 cells stably transfected with the human 5-HT4 receptor.
-
Radioligand: [³H]-GR113808, a high-affinity 5-HT4 antagonist.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Test Compounds: this compound, Prucalopride, etc., dissolved in an appropriate vehicle (e.g., DMSO), then diluted in assay buffer across a range of concentrations (e.g., 10⁻¹² to 10⁻⁴ M).
-
Non-specific Binding Control: A high concentration (e.g., 20 µM) of unlabeled GR113808.
-
-
Procedure:
-
Preparation: Thaw cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Protein concentration is determined via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation (~50 µg protein).
-
20 µL of test compound at various concentrations or control.
-
20 µL of [³H]-GR113808 at a concentration near its Kd value (e.g., 0.2 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (wells with excess unlabeled GR113808) from total binding (wells with vehicle).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Randomized Controlled Trial (RCT) for Chronic Idiopathic Constipation
This protocol outlines the typical design of a Phase III clinical trial to evaluate the efficacy and safety of a 5-HT4 agonist.
-
Objective: To assess the superiority of a 5-HT4 agonist over placebo in treating symptoms of CIC over a 12-week period.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Adults (18-65 years) meeting Rome IV criteria for functional constipation (e.g., <3 spontaneous bowel movements per week, straining, lumpy/hard stools).
-
Exclusion Criteria: Secondary causes of constipation (e.g., opioid use, hypothyroidism, obstructive pathology), significant cardiovascular disease, pregnancy.
-
-
Procedure:
-
Screening & Run-in: After initial screening, eligible patients enter a 2-week baseline period without study medication to record baseline bowel habits and symptoms in a daily electronic diary.
-
Randomization: Patients are randomized (1:1) to receive either the active drug (e.g., Prucalopride 2 mg once daily) or a matching placebo.
-
Treatment Period: Patients take the assigned treatment for 12 weeks and continue to complete the daily diary.
-
Follow-up: A follow-up visit is conducted 2-4 weeks after the end of the treatment period.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The proportion of patients achieving an average of ≥3 spontaneous complete bowel movements (SCBMs) per week over the 12-week treatment period.
-
Secondary Endpoints:
-
Change from baseline in the number of SBMs and SCBMs per week.
-
Improvement in stool consistency (measured by the Bristol Stool Form Scale).
-
Improvement in patient-reported outcomes, such as the Patient Assessment of Constipation-Symptoms (PAC-SYM) questionnaire. A minimal important difference is often defined as a score reduction of approximately 0.6.
-
Time to first SBM/SCBM.
-
-
-
Safety Assessment:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
-
Data Analysis:
-
The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.
-
The proportion of responders in the active and placebo groups is compared using a statistical test such as the Chi-squared test or logistic regression, adjusting for stratification factors.
-
Conclusion
The development of 5-HT4 receptor agonists has evolved significantly, moving from less selective agents like this compound to highly selective compounds with demonstrably better safety profiles. Prucalopride, Velusetrag, and Naronapride represent this new generation, each engineered to maximize on-target efficacy in the GI tract while minimizing off-target risks, particularly cardiovascular liability.
For researchers and clinicians, the key distinctions lie in their selectivity profiles and resulting safety margins. While this compound's complex pharmacology includes potent 5-HT2B antagonism, newer agents like Prucalopride and Velusetrag show a clean separation between high-affinity 5-HT4 agonism and negligible interaction with hERG channels or other serotonin receptor subtypes. This comparative analysis, supported by the provided data and protocols, underscores the importance of selectivity in designing safer and more effective prokinetic therapies. Future research will likely continue to refine this class of drugs, potentially targeting specific 5-HT4 receptor splice variants to further optimize therapeutic outcomes.
References
- 1. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 2. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prucalopride Succinate | 5-HT Receptor | TargetMol [targetmol.com]
- 4. prucalopride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Tegaserod and Novel Prokinetic Agents for Gastrointestinal Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established prokinetic agent, Tegaserod, with a selection of novel prokinetic drugs: Prucalopride, Velusetrag, and Relamorelin. The information presented is intended to support research and development efforts by offering a comparative analysis of mechanisms of action, experimental data, and key methodologies.
Executive Summary
This compound, a selective serotonin 5-HT₄ receptor partial agonist, has been a benchmark in the treatment of irritable bowel syndrome with constipation (IBS-C). However, the landscape of prokinetic agents is evolving with the emergence of novel compounds offering improved selectivity and different mechanisms of action. This guide delves into the preclinical and clinical data of Prucalopride and Velusetrag, both highly selective 5-HT₄ receptor agonists, and Relamorelin, a ghrelin receptor agonist. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this document aims to provide a comprehensive resource for the scientific community.
Mechanism of Action and Signaling Pathways
Prokinetic agents primarily enhance gastrointestinal motility through receptor-mediated signaling pathways. This compound and the newer 5-HT₄ agonists, Prucalopride and Velusetrag, share a common mechanism centered on the activation of the 5-HT₄ receptor, while Relamorelin utilizes the ghrelin receptor pathway.
5-HT₄ Receptor Agonists: this compound, Prucalopride, and Velusetrag
Activation of the 5-HT₄ receptor on enteric neurons triggers a signaling cascade that results in the release of acetylcholine (ACh), a key neurotransmitter for stimulating muscle contraction and peristalsis.[1]
Ghrelin Receptor Agonist: Relamorelin
Relamorelin mimics the action of ghrelin, a gut hormone that, upon binding to the growth hormone secretagogue receptor (GHSR-1a), stimulates gastrointestinal motility.[2] This pathway is distinct from the serotonergic system targeted by this compound and other 5-HT₄ agonists.
Comparative Efficacy and Potency
The following tables summarize key quantitative data from preclinical and clinical studies, providing a comparative overview of the receptor binding affinities and prokinetic effects of this compound and the novel agents.
Receptor Binding Affinity
This table presents the binding affinities (Ki or pKi) of the compounds for their primary target receptors. Higher pKi values and lower Ki values indicate greater binding affinity.
| Compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference(s) |
| This compound | 5-HT₄ | 7.4 - 8.4 | - | [3][4] |
| 5-HT₂B | 8.4 | - | ||
| Prucalopride | 5-HT₄ | 8.6 | 2.5 | [5] |
| Velusetrag | 5-HT₄ | ~8.3 (pEC₅₀) | - | |
| Relamorelin | GHSR-1a | - | 0.42 | |
| Ghrelin (endogenous) | GHSR-1a | - | ~1.22 |
Prokinetic Effects in Preclinical Models
This table summarizes the observed effects on gastrointestinal motility in various animal models.
| Compound | Animal Model | Effect | Dosage | Reference(s) |
| This compound | Dog | Accelerated colonic transit | 0.03 - 0.3 mg/kg (IV) | |
| Normalized intestinal transit in opioid-induced dysfunction | 3 - 6 mg/kg (PO) | |||
| Prucalopride | Dog | Stimulated giant migrating contractions and defecation | 0.02 - 1.25 mg/kg | |
| Accelerated gastric emptying | 0.01 - 0.16 mg/kg | |||
| Velusetrag | Mouse | Improved intestinal motility in a model of Parkinson's disease | - | |
| Dog | Increased smooth muscle contractility (antrum, fundus, duodenum, jejunum) | - | ||
| Relamorelin | Rat | Reversed morphine-induced gastroparesis | - | |
| Accelerated gastric emptying and colonic transit | - |
Clinical Efficacy in Human Trials
This table highlights key findings from clinical trials in patient populations.
| Compound | Indication | Key Efficacy Endpoint | Result | Reference(s) |
| This compound | IBS-C | Overall symptom relief (abdominal pain, bloating, constipation) | Statistically significant improvement vs. placebo | |
| Prucalopride | Chronic Constipation | Increase in spontaneous bowel movements | Statistically significant improvement vs. placebo | |
| Velusetrag | Chronic Idiopathic Constipation | Increase in weekly spontaneous bowel movements | Statistically significant increase vs. placebo | |
| Gastroparesis | Improvement in gastroparesis symptoms and gastric emptying | Statistically significant improvement at 5mg dose | ||
| Relamorelin | Diabetic Gastroparesis | Reduction in nausea, fullness, abdominal pain, and bloating | Statistically significant improvement vs. placebo | |
| Acceleration of gastric emptying | Statistically significant acceleration vs. placebo |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical and clinical studies to assess the pharmacodynamics and safety of these prokinetic agents.
Receptor Binding Assays
-
Objective: To determine the affinity of the test compound for its target receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) stably transfected with the human receptor of interest (e.g., 5-HT₄, GHSR-1a).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Gastrointestinal Motility Studies
-
Objective: To assess the prokinetic effects of the test compound on gastrointestinal transit and contractility in live animal models.
-
Common Methodologies:
-
Canine Colonic Motility (Strain-Gauge Transducers):
-
Surgical implantation of strain-gauge force transducers on the serosal surface of the colon in dogs.
-
After a recovery period, the dogs are fasted and administered the test compound (orally or intravenously).
-
Colonic contractile activity is recorded continuously to measure the frequency and amplitude of contractions, including giant migrating contractions (GMCs).
-
-
Rodent Gastrointestinal Transit (Charcoal Meal):
-
Rats or mice are fasted and then administered the test compound.
-
A non-absorbable marker (e.g., charcoal meal) is given orally.
-
After a set time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured.
-
-
Scintigraphic Gastric Emptying and Colonic Transit:
-
Subjects (human or animal) ingest a meal labeled with a radioisotope (e.g., ¹³C-spirulina).
-
Serial images are taken using a gamma camera to track the movement of the radioisotope through the stomach and colon.
-
The rate of gastric emptying and colonic transit time are calculated from the scintigraphic data.
-
-
Cardiovascular Safety Assessment
-
Objective: To evaluate the potential for adverse cardiovascular effects, particularly QT interval prolongation, which can be a concern with some prokinetic agents.
-
Key Assays:
-
hERG Potassium Channel Assay (Patch Clamp):
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to measure the electrical current flowing through the hERG channels.
-
The cells are exposed to varying concentrations of the test compound, and the degree of inhibition of the hERG current is determined.
-
An IC₅₀ value is calculated to quantify the compound's potency in blocking the hERG channel.
-
-
Conscious Dog Telemetry:
-
Dogs are surgically implanted with a telemetry device that continuously records electrocardiogram (ECG) and hemodynamic parameters (e.g., blood pressure, heart rate).
-
After recovery, the animals are administered the test compound.
-
The telemetry data is analyzed for any changes in cardiovascular parameters, with a particular focus on the QT interval, corrected for heart rate (QTc).
-
-
Discussion and Future Directions
The development of novel prokinetic agents has been driven by the need for improved efficacy and safety profiles compared to older drugs like this compound. Prucalopride and Velusetrag demonstrate higher selectivity for the 5-HT₄ receptor, which is hypothesized to reduce the risk of off-target cardiovascular effects. In vitro studies have shown that Velusetrag has no significant effect on hERG channel conductance.
Relamorelin represents a different therapeutic approach by targeting the ghrelin receptor. This may offer an alternative for patients who do not respond to 5-HT₄ agonists. Clinical trials with Relamorelin have shown promising results in diabetic gastroparesis, a condition with significant unmet medical need.
Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these novel agents with this compound and with each other. Further elucidation of the downstream signaling pathways and the potential for combination therapies could also open new avenues for the treatment of complex gastrointestinal motility disorders. The long-term safety and tolerability of these newer agents will also be a critical area of ongoing investigation.
References
- 1. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. This compound for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tegaserod and Serotonin on Enteric Neuron Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Tegaserod and the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) on the activity of enteric neurons. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their distinct mechanisms of action and physiological consequences.
Introduction
Serotonin is a crucial signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and sensation.[1][2] It exerts its diverse effects by acting on a wide array of receptor subtypes. This compound is a selective partial agonist for the 5-HT4 receptor subtype, developed to modulate GI function with greater specificity than endogenous serotonin.[3][4][5] This guide will delve into the comparative pharmacology, cellular effects, and experimental methodologies used to evaluate these two compounds in the context of the enteric nervous system (ENS).
Quantitative Comparison of Receptor Interactions and Neuronal Effects
The following tables summarize the key quantitative data comparing the interactions of this compound and serotonin with enteric neurons and their subsequent effects on neuronal activity.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | Serotonin (5-HT) | References |
| Primary Target Receptor | 5-HT4 (Partial Agonist) | Multiple (e.g., 5-HT1A, 5-HT1P, 5-HT2B, 5-HT3, 5-HT4, 5-HT7) | |
| Binding Affinity (pKi) at human 5-HT4c receptor | 8.2 | 6.9 | |
| Binding Affinity (pKi) at human 5-HT2B receptor | 8.2 (Antagonist) | 8.1 | |
| Effect on SERT | Inhibits (IC50: 11.7 µM, Ki: 3.1 µM) | Substrate for reuptake |
Table 2: Electrophysiological Effects on Enteric Neurons
| Parameter | This compound | Serotonin (5-HT) | References |
| Effect on AH-type Neurons | Slow membrane depolarization, increased input resistance | Depolarization via 5-HT1P and 5-HT3 receptors | |
| Effect on S-type Neurons | Membrane depolarization, enhanced excitability | Fast inward current via 5-HT3 receptors | |
| Effect on Fast Excitatory Postsynaptic Potentials (EPSPs) | Enhances amplitude | Can evoke fast EPSPs via 5-HT3 receptors | |
| Effect on Slow Excitatory Postsynaptic Potentials (EPSPs) | No alteration | Can evoke slow EPSPs |
Table 3: Neurotransmitter Release and Neurotrophic Effects
| Parameter | This compound | Serotonin (5-HT) | References |
| Acetylcholine (ACh) Release | Enhances | Can induce release via 5-HT3 and 5-HT4 activation | |
| Calcitonin Gene-Related Peptide (CGRP) Release | Enhances | Not explicitly detailed | |
| Neuronal Survival | Increases, decreases apoptosis | Promotes development of specific neuronal subtypes | |
| Neurite Outgrowth | Increases | Not explicitly detailed |
Signaling Pathways and Mechanisms of Action
This compound and serotonin activate distinct signaling cascades within enteric neurons due to their differing receptor affinities.
This compound Signaling Pathway
This compound primarily acts as a partial agonist at 5-HT4 receptors, which are Gs-protein coupled receptors. Activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which is involved in promoting neuronal survival and neurogenesis.
Serotonin Signaling Pathway (5-HT3 Receptor)
Serotonin can act on numerous receptor subtypes. A key pathway for rapid neuronal activation is through the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing for the influx of cations (primarily Na+ and Ca2+), leading to rapid membrane depolarization and neuronal excitation. This mechanism is responsible for fast excitatory postsynaptic potentials (EPSPs) in the ENS.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the activity of this compound and serotonin on enteric neurons.
Intracellular Electrophysiology (Patch-Clamp Recording)
This technique is used to measure the electrical properties of individual enteric neurons, such as membrane potential and postsynaptic potentials.
Methodology:
-
Tissue Preparation: A segment of the intestine (e.g., guinea pig ileum) is dissected and the myenteric plexus is exposed.
-
Cell Culture (optional): For some studies, enteric neurons are isolated and cultured overnight.
-
Recording: A glass micropipette filled with a conductive solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane is then ruptured to allow for whole-cell recording of electrical activity.
-
Drug Application: this compound or serotonin is applied to the preparation via the superfusion solution at known concentrations.
-
Data Acquisition: Changes in membrane potential, input resistance, and the amplitude and frequency of excitatory postsynaptic potentials (EPSPs) are recorded and analyzed.
Calcium Imaging
This method is used to visualize and quantify changes in intracellular calcium concentrations, which are an indicator of neuronal activity.
Methodology:
-
Tissue Preparation: Whole-mount preparations of the myenteric plexus are obtained from rodents.
-
Dye Loading: The tissue is incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can be taken up by the neurons and glia. Alternatively, genetically encoded calcium indicators (e.g., GCaMP) expressed in enteric neurons can be used.
-
Imaging: The preparation is placed on the stage of a fluorescence microscope equipped with a camera.
-
Stimulation: Neuronal activity can be spontaneous or evoked by electrical stimulation or the application of neuroactive substances like this compound or serotonin.
-
Data Analysis: Changes in fluorescence intensity over time are recorded and analyzed to determine the frequency and amplitude of calcium transients in individual neurons.
Conclusion
This compound and serotonin both play significant roles in modulating enteric neuronal activity, but through distinct mechanisms. Serotonin acts as a broad-spectrum neurotransmitter, activating a variety of receptors to produce both fast and slow synaptic responses. In contrast, this compound offers a more targeted approach by selectively activating 5-HT4 receptors, which primarily enhances cholinergic neurotransmission and promotes neuronal health. Understanding these differences is critical for the development of novel therapeutics for gastrointestinal disorders. The experimental protocols outlined in this guide provide a framework for further investigation into the complex roles of these compounds in the enteric nervous system.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Serotonin receptor modulators in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and neuroprotection in functional bowel disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the 5-HT4 receptor agonist this compound on the expression of GRK2 and GRK6 in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin and neuroprotection in functional bowel disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Prokinetic Resistance: Tegaserod's Efficacy in Models Unresponsive to Other Therapies
For researchers and drug development professionals, the challenge of prokinetic drug resistance presents a significant hurdle in treating gastrointestinal motility disorders. Tachyphylaxis, or the rapid decrease in response to a drug, is a known issue with certain prokinetics, limiting their long-term utility. This guide provides a comparative analysis of tegaserod, a selective serotonin-4 (5-HT4) receptor agonist, and its efficacy in models where other prokinetic agents have shown diminished effectiveness.
While direct preclinical studies creating resistance to one prokinetic and subsequently testing this compound are limited, clinical evidence and data from studies on other 5-HT4 agonists suggest a distinct advantage for this class of drugs in overcoming resistance to agents with different mechanisms of action, such as dopamine D2 receptor antagonists and motilin receptor agonists.
Overcoming Metoclopramide Failure: A Clinical Perspective
Metoclopramide, a dopamine D2 receptor antagonist with some 5-HT4 agonist activity, is a commonly used prokinetic. However, its efficacy can be limited by the development of tolerance and the risk of extrapyramidal side effects. A clinical audit of intensive care unit (ICU) patients with feed intolerance provides compelling evidence for this compound's utility in a metoclopramide-resistant population.
In this audit, 40 patients who had failed to respond to two doses of metoclopramide were subsequently treated with this compound. The results demonstrated a significant improvement in gastric emptying, with the median daily volume of gastric aspirate decreasing from 1220 mL in the 24 hours prior to this compound administration to 280 mL in the second 24 hours after its introduction. This translated to an 85% effectiveness rate for this compound in this metoclopramide-resistant cohort.
Table 1: Efficacy of this compound in Patients with Feed Intolerance Unresponsive to Metoclopramide
| Time Point | Median Daily Gastric Aspirate Volume (mL) |
| 24 hours pre-tegaserod | 1220 |
| First 24 hours post-tegaserod | 887.5 |
| Second 24 hours post-tegaserod | 280 |
Experimental Protocol: Clinical Audit of this compound in ICU Patients
-
Study Design: A prospective audit was conducted on patients in the ICU who were experiencing feed intolerance.
-
Patient Population: 40 adult patients who had failed to show a clinical response to at least two doses of metoclopramide.
-
Intervention: this compound was administered as an alternative prokinetic agent. The exact dosage and administration route were determined by the attending physicians as per the ICU's feeding protocol.
-
Primary Outcome: The effectiveness of this compound was assessed by measuring the change in the daily volume of gastric aspirate.
-
Data Collection: Gastric aspirate volumes were recorded for the 24-hour period preceding this compound administration and for two consecutive 24-hour periods following its introduction.
Circumventing Tachyphylaxis to Motilin Receptor Agonists
Erythromycin, a macrolide antibiotic, acts as a motilin receptor agonist to stimulate gastrointestinal motility. However, its long-term use is hampered by the rapid development of tachyphylaxis, which is attributed to the downregulation of the motilin receptor.
Further supporting this, a case report in a pediatric patient with severe gastroparesis demonstrated the efficacy of prucalopride, another selective 5-HT4 receptor agonist, after the failure of multiple prokinetics, including erythromycin, metoclopramide, and domperidone. This suggests that the 5-HT4 receptor remains a viable target for stimulating gut motility even when other prokinetic pathways are exhausted or desensitized.
Distinct Signaling Pathways: The Key to Overcoming Resistance
The differential mechanisms of action of this compound, metoclopramide, and erythromycin are central to understanding why this compound may be effective in models resistant to the other two agents.
This compound: As a selective 5-HT4 receptor partial agonist, this compound binds to 5-HT4 receptors on enteric neurons. This activation leads to the release of acetylcholine, a key neurotransmitter that stimulates muscle contraction and promotes peristalsis.
Metoclopramide: This agent has a dual mechanism. It primarily acts as a dopamine D2 receptor antagonist in the central nervous system and the gut, which increases cholinergic activity. It also possesses weaker 5-HT4 receptor agonist properties. Resistance to metoclopramide may arise from alterations in dopamine receptor sensitivity or signaling.
Erythromycin: This macrolide antibiotic mimics the action of motilin, a gut hormone that induces phase III of the migrating motor complex, a pattern of strong contractions in the fasting state. Resistance, or tachyphylaxis, to erythromycin is a well-documented phenomenon resulting from the downregulation and desensitization of the motilin receptor with repeated exposure.
The following diagrams illustrate the distinct signaling pathways of these prokinetic agents.
Caption: Signaling pathways of prokinetic agents.
The distinct signaling cascades highlight that resistance developed in the dopamine or motilin pathways would not be expected to impact the efficacy of a 5-HT4 agonist like this compound.
Experimental Workflow for Assessing Prokinetic Efficacy in a Resistant Model
The following diagram outlines a potential experimental workflow for rigorously evaluating the efficacy of this compound in an animal model of prokinetic resistance.
Caption: Workflow for prokinetic resistance study.
Conclusion
While direct head-to-head preclinical studies in resistant models are an area for future research, the available clinical evidence and the distinct pharmacological mechanisms strongly support the efficacy of this compound in patients who have become unresponsive to other prokinetic agents like metoclopramide and erythromycin. The activation of the 5-HT4 receptor pathway provides a valuable therapeutic alternative when dopamine or motilin receptor pathways are compromised. This makes this compound and other selective 5-HT4 agonists crucial tools in the management of complex gastrointestinal motility disorders.
A Comparative Study of Tegaserod's Impact on Different Gut Segments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Tegaserod on various segments of the gastrointestinal (GI) tract. This compound, a selective serotonin 5-HT4 receptor partial agonist, has been a subject of extensive research for its prokinetic properties in managing motility disorders.[1][2][3][4][5] This document summarizes key experimental findings, presents comparative data in a structured format, and details the methodologies employed in these critical studies.
Mechanism of Action
This compound exerts its primary effect by binding to 5-HT4 receptors on neurons and smooth muscle cells within the GI wall. This interaction stimulates the release of neurotransmitters, including acetylcholine, which in turn enhances the peristaltic reflex and intestinal secretion. The resulting increase in GI motility and transit helps alleviate symptoms associated with constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation.
Below is a diagram illustrating the signaling pathway of this compound.
Comparative Effects of this compound on Gut Segments
This compound demonstrates a significant prokinetic effect throughout the gastrointestinal tract, with notable impacts on the stomach, small intestine, and colon.
Gastric Emptying
Studies have shown that this compound can accelerate gastric emptying. This effect is particularly relevant for patients with functional dyspepsia and gastroparesis, where delayed gastric emptying is a common pathophysiological feature.
Small Bowel Transit
This compound markedly accelerates small intestinal transit. This rapid transit is a key factor in its efficacy for treating constipation-related symptoms.
Colonic Transit
The drug also induces a significant, albeit smaller, acceleration of colonic transit. This helps to increase stool frequency and improve stool consistency in patients with IBS-C.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various gut motility parameters from key clinical trials.
Table 1: Effect of this compound on Gastric Emptying
| Study Population | This compound Dose | Measurement Method | Key Finding | Reference |
| Healthy Subjects | 6 mg oral, 0.6 mg IV | Scintigraphy | Significantly increased gastric emptying rate compared to placebo (P < 0.01). | |
| Healthy Subjects | 6 mg bid | Scintigraphy | Significantly accelerated gastric emptying (P<0.05-0.0001). | |
| Patients with Chronic Constipation | 6 mg bid | Scintigraphy | Significantly increased solid-phase gastric emptying rate compared with baseline. | |
| Patients with IBS-C | 2 mg bid | Scintigraphy | Gastric emptying was unaltered by this compound in this study. |
Table 2: Effect of this compound on Small Bowel Transit
| Study Population | This compound Dose | Measurement Method | Key Finding | Reference |
| Healthy Subjects | 6 mg oral, 0.6 mg IV | Scintigraphy | Shortened small intestine transit time by 30% (oral) and 37% (IV). | |
| Healthy Subjects | 6 mg bid | Scintigraphy | Markedly accelerated small intestinal transit. | |
| Patients with IBS-C | 2 mg bid | Scintigraphy | Accelerated orocecal transit (proximal colonic filling at 6 hours: 70.4% vs. 46.4% for placebo, P = 0.015). |
Table 3: Effect of this compound on Colonic Transit
| Study Population | This compound Dose | Measurement Method | Key Finding | Reference |
| Healthy Subjects | 6 mg oral, 0.6 mg IV | Scintigraphy | Shortened colonic transit at 48 h (P < 0.05). | |
| Healthy Subjects | 6 mg bid | Scintigraphy | Significantly accelerated colonic transit times (P<0.05-0.0001). | |
| Male Patients with IBS-C | 6 mg bid | Radiopaque Markers | Significant acceleration of total, right, and left colonic transit time (P < 0.05). | |
| Patients with IBS-C | 2 mg bid | Radiopaque Markers | Tended to accelerate colonic transit, but not significantly compared to placebo. |
Comparative Prokinetic Agents
While this compound is a potent prokinetic agent, other drugs with different mechanisms of action are also used to treat GI motility disorders.
Table 4: Comparison of this compound with Other Prokinetic Agents
| Drug | Mechanism of Action | Primary Gut Segment(s) of Action | Key Efficacy | Reference |
| This compound | 5-HT4 Receptor Partial Agonist | Stomach, Small Intestine, Colon | Improves symptoms of IBS-C and chronic constipation. | |
| Prucalopride | Selective 5-HT4 Receptor Agonist | Colon | Enhances GI transit in patients with functional constipation. | |
| Erythromycin | Motilin Receptor Agonist | Stomach | Potent gastric prokinetic, but long-term use is limited. | |
| Cisapride | 5-HT4 Receptor Agonist, 5-HT3 Receptor Antagonist | Stomach, Small Intestine | Accelerates gastric emptying and intestinal transit, but with inconsistent efficacy in IBS-C and cardiovascular safety concerns. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments cited in this guide.
Measurement of Gastric Emptying by Scintigraphy
This non-invasive technique is considered the gold standard for measuring the rate at which food leaves the stomach.
Protocol:
-
Meal Preparation: A standardized low-fat meal (e.g., egg whites) is labeled with a radiotracer, typically 99mTc sulfur colloid.
-
Meal Ingestion: The subject ingests the radiolabeled meal.
-
Imaging: A gamma camera acquires images of the stomach at specified intervals (e.g., 0, 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate.
Measurement of Small Bowel and Colonic Transit by Scintigraphy
This method extends the principles of gastric emptying scintigraphy to assess transit through the small and large intestines.
Protocol:
-
Radiotracer Administration: A radiolabeled substance (e.g., 111In-DTPA in a liquid meal or within a pH-sensitive capsule that releases in the terminal ileum) is ingested.
-
Imaging: A gamma camera captures anterior and posterior abdominal images at multiple time points (e.g., 4, 6, 24, and 48 hours) to track the movement of the radiotracer.
-
Data Analysis: The geometric center of the radioactivity is calculated at each time point to determine the transit time through the small bowel and different segments of the colon.
Measurement of Colonic Transit with Radiopaque Markers
This is a simpler, widely used method for assessing colonic transit time.
Protocol:
-
Marker Ingestion: The subject ingests a capsule containing a known number of radiopaque markers (e.g., 24 markers).
-
Abdominal X-ray: A single abdominal X-ray is taken on a specific day after ingestion (e.g., day 5).
-
Data Analysis: The number of markers remaining in the colon and their distribution across the right colon, left colon, and rectosigmoid region are counted to calculate total and segmental colonic transit times.
References
- 1. Effect of this compound on gut transit in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a 5-HT4 receptor partial agonist, accelerates gastric emptying and gastrointestinal transit in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. This compound: a novel, selective 5-HT4 receptor partial agonist for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: Translating Tegaserod's Clinical Efficacy to Preclinical Models
For Immediate Release
A comprehensive review of clinical and preclinical data reveals a strong correlation between the clinical efficacy of Tegaserod in treating Irritable Bowel Syndrome with Constipation (IBS-C) and its pharmacological effects in validated animal models. This guide provides a detailed comparison of findings, offering researchers, scientists, and drug development professionals a valuable resource for understanding and replicating the therapeutic actions of this 5-HT4 receptor agonist.
This compound, a selective serotonin 5-HT4 receptor partial agonist, has demonstrated clinical efficacy in improving the multifaceted symptoms of IBS-C, including abdominal pain, bloating, and constipation.[1][2] Preclinical studies in various animal models have successfully replicated these key clinical outcomes, providing a robust platform for investigating the underlying mechanisms of action and for the development of novel therapeutics.
Unraveling the Mechanism of Action: A Signaling Pathway Overview
This compound primarily exerts its prokinetic and analgesic effects through the activation of 5-HT4 receptors on enteric neurons in the gastrointestinal tract. This activation initiates a signaling cascade that leads to the release of neurotransmitters, such as acetylcholine, which in turn stimulates peristalsis and intestinal secretion. Furthermore, this compound has been shown to modulate visceral sensitivity, addressing the abdominal pain component of IBS-C. A simplified representation of this signaling pathway is illustrated below.
Clinical Efficacy of this compound in IBS-C
Numerous clinical trials have established the efficacy of this compound in treating women under 65 with IBS-C without a history of cardiovascular ischemic events. The standard dosage in these trials was 6 mg twice daily.[1][3] Key findings from these studies are summarized in the table below.
| Clinical Endpoint | Placebo | This compound (6 mg b.i.d.) | Reference |
| Overall IBS Symptom Relief (Responder Rate) | 24.2% | 33.7% | [1] |
| Abdominal Discomfort/Pain Relief (Responder Rate) | 22.1% | 31.3% | |
| Change in Stool Frequency (from baseline) | +1.3 bowel movements/week | +2.5 bowel movements/week | |
| Change in Stool Consistency (from baseline) | -0.7 (on a 7-point scale) | -1.1 (on a 7-point scale) |
Replicating Clinical Findings in Animal Models
Preclinical research has utilized various animal models to mirror the symptoms of IBS-C and investigate the effects of this compound. These models primarily focus on inducing constipation and visceral hypersensitivity.
Drug-Induced Constipation Models
Rodent models of constipation are commonly induced by administering agents that delay gastrointestinal transit, such as loperamide (an opioid receptor agonist) or clonidine (an α2-adrenergic agonist). These models allow for the quantitative assessment of prokinetic agents like this compound.
Experimental Workflow for Loperamide-Induced Constipation in Mice
Table 2: Efficacy of this compound in Animal Models of Constipation
| Animal Model | Endpoint | Control/Vehicle | This compound | Reference |
| Loperamide-Induced Constipation (Mice) | Bead Evacuation Time (min) | ~180 | Significantly reduced | |
| Clonidine-Induced Constipation (Mice) | Bead Evacuation Time (min) | ~150 | Significantly reduced |
Visceral Hypersensitivity Models
Visceral hypersensitivity, a hallmark of IBS, is modeled in animals by inducing a state of heightened sensitivity to colorectal distension. The abdominal withdrawal reflex (AWR) is a commonly used behavioral measure of visceral pain in these models.
Experimental Workflow for Visceral Hypersensitivity Assessment in Rats
Table 3: Efficacy of this compound in an Animal Model of Visceral Hypersensitivity
| Animal Model | Distension Pressure | AWR Score (Vehicle) | AWR Score (this compound 0.3 mg/kg) | Reference |
| Rat Model of Chronic Visceral Hypersensitivity | 40 mmHg | 1.95 ± 0.50 | 1.32 ± 0.55 | |
| 60 mmHg | 3.05 ± 0.48 | 2.32 ± 0.54 | ||
| 80 mmHg | 3.25 ± 0.63 | 2.77 ± 0.51 |
Detailed Experimental Protocols
Loperamide-Induced Constipation in Mice
-
Animals: Male ICR mice (6-8 weeks old) are commonly used.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 5 mg/kg) subcutaneously or orally. The dosing regimen can be adjusted to achieve the desired level of constipation.
-
Treatment: Administer this compound or vehicle at the desired dose and route.
-
Evaluation of Constipation:
-
Fecal Pellet Output: House individual mice in metabolic cages and count the number of fecal pellets excreted over a defined period (e.g., 6-8 hours).
-
Fecal Water Content: Collect fecal pellets, weigh them (wet weight), dry them in an oven (e.g., 60°C for 24 hours), and re-weigh them (dry weight). Calculate the water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red or charcoal meal) orally and measure the time to the first appearance of the colored feces or the distance traveled by the marker in the small intestine after a set time.
-
Visceral Hypersensitivity Assessment in Rats (Colorectal Distension)
-
Animals: Adult male Sprague-Dawley rats are often used.
-
Induction of Hypersensitivity (Example): Neonatal rats undergo daily colorectal distension from postnatal day 8 to 21.
-
Surgical Preparation (for electromyography, if used): Electrodes may be implanted in the external oblique abdominal muscle to record the visceromotor response.
-
Colorectal Distension (CRD) Procedure:
-
A flexible balloon catheter is inserted into the rectum and descending colon.
-
The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with a rest period between distensions.
-
-
Measurement of Abdominal Withdrawal Reflex (AWR): A trained observer, blinded to the treatment, assigns a score based on the behavioral response of the animal during distension. A common scoring system is:
-
0: No behavioral response.
-
1: Brief head movement at the onset of the stimulus, followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdominal wall.
-
4: Body arching and lifting of the pelvic structures.
-
-
Treatment: this compound or vehicle is administered prior to the CRD procedure.
Conclusion
The data presented in this guide clearly demonstrate that the clinical benefits of this compound in alleviating the primary symptoms of IBS-C are effectively mirrored in preclinical animal models of constipation and visceral hypersensitivity. These models, with their quantifiable endpoints and well-defined protocols, serve as indispensable tools for the continued investigation of gut motility and sensation, and for the preclinical evaluation of novel therapeutic agents targeting the 5-HT4 receptor pathway.
References
- 1. A randomised controlled trial assessing the efficacy and safety of repeated this compound therapy in women with irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Tegaserod's Anti-inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of Tegaserod against other 5-HT4 receptor agonists and a standard non-steroidal anti-inflammatory drug (NSAID). The information is compiled from available preclinical data to assist researchers in evaluating its potential therapeutic applications beyond its known prokinetic effects.
Executive Summary
This compound, a partial 5-HT4 receptor agonist, has demonstrated protective effects against oxidative stress in intestinal epithelial cells in vitro, suggesting a potential anti-inflammatory role. While direct in vitro studies comprehensively detailing its anti-inflammatory mechanism are limited, existing evidence points towards a cytoprotective function mediated through 5-HT4 receptor activation. This guide compares the available in vitro data for this compound with other 5-HT4 receptor agonists, Prucalopride and Velusetrag, and the well-established NSAID, Diclofenac. Due to the nascent stage of research in this specific area for this compound, this guide also outlines standard in vitro protocols for assessing anti-inflammatory activity, providing a framework for future investigations.
Comparative Analysis of In Vitro Anti-inflammatory Effects
The following tables summarize the available in vitro data for this compound and its comparators. It is important to note that direct comparative studies using the same in vitro inflammatory models are scarce, and thus, the data is compiled from different experimental setups.
Table 1: In Vitro Efficacy Against Oxidative Stress
| Compound | Cell Line | Assay | Key Findings |
| This compound | Caco-2 | Hydrogen Peroxide (H₂O₂)-induced cell death | Significantly improved cell survival in H₂O₂ treated cultures. This protective effect was blocked by a 5-HT4 antagonist, GR113808. |
| Prucalopride | SH-SY5Y (neuroblastoma) | Hydrogen Peroxide (H₂O₂)-induced cell death | Exhibited a significant neuroprotective effect by increasing neuronal survival and reducing pro-apoptotic caspase-3 and -9 activation. This effect was reversed by the 5-HT4 antagonist GR113808.[1][2] |
| Velusetrag | - | - | No direct in vitro data on protection against oxidative stress was identified in the searched literature. |
| Diclofenac | - | - | While a potent anti-inflammatory, its primary mechanism is COX inhibition, not direct cytoprotection against oxidative stress in the same manner as 5-HT4 agonists. |
Table 2: Effects on Inflammatory Mediators and Pathways
| Compound | In Vitro Model | Target | Reported Effect |
| This compound | - | Cytokine Release (e.g., TNF-α, IL-6, IL-8) | No direct in vitro data on inhibition of cytokine release was identified in the searched literature. |
| - | NF-κB Activation | No direct in vitro data on the modulation of NF-κB activation was identified in the searched literature. | |
| Prucalopride | - | Cytokine Release | In vivo and ex vivo studies suggest a reduction in pro-inflammatory cytokines, but specific in vitro data on intestinal epithelial cells is limited. |
| Velusetrag | - | Cytokine Release | In vivo studies in a mouse model of Parkinson's disease showed a reduction in pro-inflammatory cytokines IL-1β and TNF-α in the colon. No direct in vitro data was found. |
| Diclofenac | Various cell lines | Cyclooxygenase (COX) enzymes | Potent inhibitor of COX-1 and COX-2, leading to decreased prostaglandin synthesis. |
| Macrophage cell lines | Nitric Oxide (NO) release | Dose-dependent inhibition of LPS-induced NO production. |
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Activation of the 5-HT4 receptor by this compound is known to stimulate the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which is hypothesized to mediate the downstream effects on cellular protection and potentially modulate inflammatory signaling pathways.
Caption: Proposed signaling cascade of this compound's anti-inflammatory effects.
General Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound in an in vitro intestinal inflammation model.
Caption: Workflow for in vitro anti-inflammatory drug screening.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Oxidative Stress Protection Assay in Caco-2 Cells
-
Objective: To evaluate the cytoprotective effect of a test compound against oxidative stress-induced cell death.
-
Cell Line: Caco-2 (human colorectal adenocarcinoma).
-
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., this compound)
-
Hydrogen Peroxide (H₂O₂)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24-48 hours to allow for attachment.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control.
-
Induce oxidative stress by adding a final concentration of 200-500 µM H₂O₂ to the wells (the optimal concentration should be determined empirically).
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Cytokine Release Assay in an In Vitro Intestinal Inflammation Model
-
Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines by intestinal epithelial cells.
-
Cell Line: Caco-2 or a co-culture of Caco-2 and THP-1 (monocytic) cells.
-
Materials:
-
Differentiated Caco-2 cell monolayer on Transwell® inserts
-
THP-1 cells (if using a co-culture model)
-
Appropriate cell culture media
-
Inflammatory stimulus (e.g., TNF-α at 10-100 ng/mL or LPS at 1 µg/mL)
-
Test compound
-
ELISA kits for target cytokines (e.g., IL-8, TNF-α, IL-6)
-
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer. For co-culture, add differentiated THP-1 macrophages to the basolateral compartment.
-
Induce inflammation by adding the inflammatory stimulus to the basolateral (for TNF-α) or apical (for LPS) compartment.
-
Simultaneously, treat the cells with the test compound at various concentrations.
-
Incubate for 6-24 hours.
-
Collect the supernatant from both the apical and basolateral compartments.
-
Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
NF-κB Activation Reporter Assay
-
Objective: To determine if a test compound can inhibit the activation of the NF-κB signaling pathway.
-
Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293-NF-κB reporter cells or CRISPR-engineered Caco-2 cells.
-
Materials:
-
NF-κB reporter cell line
-
Cell culture medium
-
Inflammatory stimulus (e.g., TNF-α)
-
Test compound
-
Luciferase assay reagent or fluorescence microscope/flow cytometer for GFP detection
-
-
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Stimulate the cells with an appropriate concentration of TNF-α to induce NF-κB activation.
-
Incubate for 6-8 hours.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, visualize or quantify GFP expression using fluorescence microscopy or flow cytometry.
-
Calculate the percentage of NF-κB inhibition compared to the stimulated control.
-
Conclusion
The available in vitro evidence suggests that this compound possesses cytoprotective properties against oxidative stress in intestinal epithelial cells, an effect mediated by the 5-HT4 receptor. This finding provides a basis for exploring its potential as an anti-inflammatory agent. However, there is a clear need for further in vitro research to directly compare this compound with other 5-HT4 agonists and standard anti-inflammatory drugs in models that assess key inflammatory endpoints such as cytokine production and NF-κB activation. The experimental protocols outlined in this guide offer a framework for conducting such validation studies, which will be crucial for a more comprehensive understanding of this compound's anti-inflammatory potential.
References
A Comparative In Vivo Safety Analysis of Tegaserod and Prucalopride
An Objective Guide for Researchers and Drug Development Professionals
Tegaserod and prucalopride, both serotonin type 4 (5-HT4) receptor agonists, have been developed for the management of gastrointestinal motility disorders. While they share a primary mechanism of action, their distinct selectivity profiles and clinical histories have resulted in differing safety considerations, particularly concerning cardiovascular health. This guide provides a comprehensive comparison of the in vivo safety profiles of this compound and prucalopride, supported by experimental data from clinical trials and post-marketing surveillance.
Mechanism of Action: A Tale of Two Agonists
This compound is a partial agonist at the 5-HT4 receptor and also exhibits antagonistic activity at the 5-HT2B receptor.[1][2] Its prokinetic effects are mediated through the activation of 5-HT4 receptors on enteric neurons, which stimulates the release of neurotransmitters like acetylcholine, leading to enhanced peristalsis and intestinal secretion.[3][4]
Prucalopride, in contrast, is a highly selective, high-affinity 5-HT4 receptor agonist.[5] This high selectivity is a key differentiator, as it minimizes interactions with other receptors, which is believed to contribute to its more favorable cardiovascular safety profile compared to older, less selective agents.
Signaling Pathway of 5-HT4 Receptor Agonists in Enteric Neurons
Caption: 5-HT4 receptor activation pathway.
Comparative Safety Profiles: A Data-Driven Overview
The in vivo safety profiles of this compound and prucalopride have been extensively evaluated in numerous clinical trials and post-marketing studies. The following tables summarize the key quantitative data on their respective adverse event profiles.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%) in Placebo-Controlled Trials
| Adverse Event | This compound (6 mg b.i.d.) | Placebo | Prucalopride (2 mg o.d.) | Placebo |
| Diarrhea | 8.7 - 8.8 | 3.8 - 4.0 | 38.2 (Asian) / 43.6 (non-Asian) | 14.5 (Asian) / 29.5 (non-Asian) |
| Headache | 13.7 - 15.0 | 12.2 - 12.3 | <38.2 (Asian) / <43.6 (non-Asian) | <14.5 (Asian) / <29.5 (non-Asian) |
| Abdominal Pain | 12.3 - 12.5 | 10.9 - 11.5 | <38.2 (Asian) / <43.6 (non-Asian) | <14.5 (Asian) / <29.5 (non-Asian) |
| Nausea | 8.0 | 6.8 | <38.2 (Asian) / <43.6 (non-Asian) | <14.5 (Asian) / <29.5 (non-Asian) |
Note: Data for this compound is from pooled analyses of trials in patients with IBS-C. Data for Prucalopride is from an integrated analysis of four placebo-controlled trials in patients with chronic constipation, with data presented for Asian and non-Asian subgroups.
Table 2: Cardiovascular Safety Profile
| Parameter | This compound | Prucalopride |
| Cardiovascular Ischemic Events | A pooled analysis of 29 placebo-controlled trials (n=18,645) showed a higher incidence of cardiovascular ischemic events with this compound (13/11,614; 0.11%) compared to placebo (1/7,031; 0.01%). Subsequent adjudications suggested that for women <65 years of age with IBS-C, no history of cardiovascular ischemic events, and ≤1 cardiovascular risk factor, there was no major adverse cardiovascular event. | In a real-world European cardiovascular safety study of 35,087 patients, there was no evidence of an increased risk of major adverse cardiovascular events (MACE) in patients using prucalopride compared with polyethylene glycol (PEG). The pooled adjusted incidence rate ratio for MACE was 0.64 (95% CI, 0.36-1.14). |
| QTc Interval Prolongation | In randomized controlled trials, this compound did not demonstrate significant prolongation of the QTc interval or cardiac arrhythmias compared with placebo. | A thorough QT study at therapeutic (2 mg) and supratherapeutic (10 mg) doses showed no significant effects on the QTc interval. In phase 3 studies, ≤1.0%-2.0% of patients had a prolonged QTc interval after placebo or prucalopride treatment. |
Experimental Protocols: Assessing Cardiovascular Safety
The assessment of cardiovascular safety is paramount for 5-HT4 receptor agonists. A key component of this assessment is the "Thorough QT/QTc Study."
Methodology for a Thorough QT/QTc Study
Objective: To determine the effect of a drug on the QT interval of the electrocardiogram (ECG) in healthy volunteers.
Study Design:
-
Design: Randomized, double-blind, placebo- and positive-controlled crossover or parallel group study.
-
Participants: Healthy male and female subjects.
-
Treatment Arms:
-
Placebo
-
Therapeutic dose of the investigational drug
-
Supratherapeutic dose of the investigational drug
-
Positive control (e.g., moxifloxacin) to establish assay sensitivity.
-
-
Washout Periods: Adequate washout periods between treatments in a crossover design.
Data Collection:
-
ECG Recordings: Multiple ECGs are recorded at baseline and at predefined time points after drug administration, corresponding to the pharmacokinetic profile of the drug.
-
Pharmacokinetic Sampling: Blood samples are collected at times corresponding to ECG recordings to establish a concentration-response relationship.
Primary Endpoint: The primary endpoint is the time-matched, placebo-corrected change from baseline in the QTc interval. The QT interval is corrected for heart rate using a predefined formula (e.g., Fridericia's or Bazett's correction).
Statistical Analysis: The upper bound of the 95% confidence interval for the mean effect on QTc is a key parameter. A value below 10 ms is the threshold for regulatory concern.
Experimental Workflow for Cardiovascular Safety Assessment
Caption: Cardiovascular safety assessment workflow.
Conclusion
The in vivo safety profiles of this compound and prucalopride are primarily distinguished by their cardiovascular risk profiles. This compound's association with a small but statistically significant increase in cardiovascular ischemic events in a broad population led to its initial market withdrawal, followed by a reintroduction for a more restricted patient group. This underscores the importance of considering a patient's underlying cardiovascular health when prescribing this compound.
Prucalopride, with its high selectivity for the 5-HT4 receptor, has demonstrated a more favorable cardiovascular safety profile in extensive clinical trials and large-scale observational studies. While both drugs can cause gastrointestinal side effects such as diarrhea and headache, the primary differentiating safety concern remains cardiovascular. For researchers and drug development professionals, the story of this compound and prucalopride serves as a critical case study on the importance of receptor selectivity in minimizing off-target effects and ensuring patient safety.
References
- 1. Efficacy and Safety of Prucalopride in Patients with Chronic Noncancer Pain Suffering from Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rxfiles.ca [rxfiles.ca]
- 3. Re-evaluation of the Cardiovascular Safety Profile of this compound: A Review of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A randomized, double-blind, placebo-controlled, multicenter study to assess the efficacy and safety of this compound in Chinese patients with constipation-predominant irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Tegaserod's Binding Affinity to 5-HT Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Tegaserod to various 5-HT receptors, benchmarked against other relevant compounds. The data presented is sourced from independent verification studies to ensure impartiality and support informed decision-making in research and drug development.
Comparative Binding Affinity of this compound and Alternatives
The following table summarizes the quantitative binding affinity data (pKi) of this compound and selected comparator compounds for key 5-HT receptor subtypes. Higher pKi values indicate stronger binding affinity.
| Compound | 5-HT₄ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂ₒ | 5-HT₁ₐ | 5-HT₁ₑ | 5-HT₁D | 5-HT₃ | Other Affinities |
| This compound | 8.4[1][2] | 7.5[1][2] | 8.4[1] | 7.0 | Binds | Binds | Binds | Binds (5-HT₃ₐ) | Binds to 5-HT₅ₐ, 5-HT₆, 5-HT₇ with decreasing affinity |
| Alosetron | - | - | 7.0 | - | - | - | - | 9.4 (human) | - |
| SB 206553 | - | 5.8 | 8.9 (pA₂) | 7.9 | - | - | - | - | - |
| α-methyl-5-HT | - | Low affinity (Ki=880nM with [³H]ketanserin) | - | - | Low affinity (Ki=42nM) | Low affinity (Ki=85nM) | Low affinity (Ki=150nM) | - | Very low affinity for 5-HT₁ₑ (Ki >10,000nM) |
| BW 723C86 | - | - | Selective agonist | - | - | - | - | - | - |
| Piboserod | 10.4 | - | 6.6 | - | - | - | - | - | - |
Note: "-" indicates data not available in the reviewed sources. Ki values have been converted to pKi where necessary for consistency (pKi = -log(Ki)).
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. Below are detailed methodologies based on the cited literature.
Radioligand Binding Assays for 5-HT Receptors
Objective: To determine the binding affinity (Ki) of test compounds for specific 5-HT receptor subtypes.
General Principle: This method involves the use of a radiolabeled ligand (a molecule that binds to the receptor of interest and has a radioactive isotope attached) to quantify the extent to which a non-radiolabeled test compound (e.g., this compound) can displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Receptor Source: Membranes prepared from cell lines stably expressing the human recombinant 5-HT receptor of interest (e.g., HEK-293 cells for 5-HT₄ receptors or CHO-K1 cells for 5-HT₂ receptors).
-
Radioligands:
-
5-HT₄ Receptor: [³H]-GR113808
-
5-HT₂ₐ Receptor: [³H]-ketanserin
-
5-HT₂ₑ Receptor: [³H]-lysergic acid diethylamide (LSD) with spiperone to block 5-HT₂ₐ sites.
-
5-HT₂ₒ Receptor: [³H]-mesulergine
-
-
Test Compounds: this compound and comparator compounds dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) containing salts (e.g., MgCl₂) and other additives, with a pH of around 7.4.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from unbound radioligand by filtration through glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value for each test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Below is a DOT script for a generalized experimental workflow for a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound's interaction with 5-HT receptors initiates specific intracellular signaling cascades. The primary pathways for the 5-HT₄ and 5-HT₂ receptor families are illustrated below.
5-HT₄ Receptor Signaling Pathway
The 5-HT₄ receptor is predominantly coupled to the Gs alpha subunit of the G protein. Activation of this pathway leads to an increase in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT₄ receptor Gs-coupled signaling pathway.
5-HT₂ Receptor Signaling Pathways (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₒ)
The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) are primarily coupled to the Gq/11 alpha subunit of the G protein. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: 5-HT₂ receptor Gq/11-coupled signaling pathway.
References
Safety Operating Guide
Proper Disposal of Tegaserod: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Tegaserod, a serotonin-4 (5-HT4) receptor agonist used in research and pharmaceutical development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
This compound and its maleate salt are considered hazardous materials and require specific disposal protocols. Safety Data Sheets (SDS) for this compound classify it as an environmentally hazardous substance, noting that it is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must not be disposed of in standard laboratory trash or flushed down the drain[1][2].
Key Disposal Principles
The primary methods for the proper disposal of this compound involve treatment as a hazardous chemical waste:
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[3][4].
-
Licensed Disposal Service: Alternatively, excess and expired materials should be offered to a licensed hazardous material disposal company.
Quantitative Data Summary
While specific quantitative limits for disposal are not defined by regulation for this compound, the following information from its Safety Data Sheets informs its handling as a hazardous substance.
| Property | Value | Implication for Disposal | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | Prohibits disposal in sewer systems or waterways. Requires containment and treatment as environmentally hazardous. | |
| GHS Classification | Aquatic Acute 1, Aquatic Chronic 1, Sensitization - skin 1 | Reinforces the need for disposal as hazardous waste to prevent environmental contamination and allergic reactions. | |
| Recommended Disposal | Incineration with afterburner and scrubber; use of a licensed disposal specialist. | Standard laboratory waste disposal methods are insufficient. High-temperature destruction is necessary. |
Experimental Protocols for Disposal
There are no specific experimental protocols for the disposal of this compound in a laboratory setting beyond the general guidelines for chemical waste. The recommended procedure is based on established principles of hazardous waste management.
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Handling and Storage Precautions
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye protection when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated area or in a fume hood.
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, avoid generating dust. Mix the spilled material with sand or vermiculite, transfer it to a suitable container, and arrange for disposal by approved specialists. Do not discharge into rivers and drains.
Regulatory Context
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, its identified environmental hazards necessitate that it be managed as a hazardous waste. Facilities must comply with all federal, state, and local regulations governing hazardous waste disposal. This includes regulations from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is also classified as a controlled substance, although this compound is not currently scheduled as such.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
